4-(Chloromethyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCSUGAHPSQTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617063 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767628-89-7 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)oxazole: Protocols and Mechanistic Insights
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to 4-(chloromethyl)oxazole. This key heterocyclic motif is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is crucial for its effective utilization in the development of novel therapeutics. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the synthetic methodologies.
Introduction: The Significance of this compound
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a privileged scaffold in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. The this compound derivative is particularly useful due to the reactive chloromethyl group, which serves as a handle for further molecular elaboration. This allows for the facile introduction of the oxazole core into larger, more complex molecules through nucleophilic substitution reactions, making it a cornerstone intermediate in many drug discovery programs.
Core Synthetic Strategies
There are three primary and reliable strategies for the synthesis of this compound, each with its own set of advantages and considerations. This guide will delve into the specifics of each approach:
-
Direct Chlorination of 4-(Hydroxymethyl)oxazole: The most straightforward approach, involving the conversion of a readily available alcohol precursor.
-
Cyclization of a Pre-functionalized Acyclic Precursor: A powerful method that builds the oxazole ring with the chloromethyl group already in place, often employing the principles of the Robinson-Gabriel synthesis.
-
Reduction and Halogenation of an Oxazole-4-carboxylate: A versatile route starting from a stable ester, offering an alternative pathway to the target molecule.
Route 1: Direct Chlorination of 4-(Hydroxymethyl)oxazole
This is arguably the most common and direct method for preparing this compound. The strategy relies on the conversion of the hydroxyl group of 4-(hydroxymethyl)oxazole into a chloride using a suitable chlorinating agent.
Mechanistic Rationale
The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical and influences the reaction conditions and mechanism. Common reagents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
With thionyl chloride, the alcohol's oxygen atom attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. Subsequent attack by a chloride ion, either via an Sₙ2 or Sₙi mechanism, results in the desired alkyl chloride and the innocuous byproducts sulfur dioxide and hydrogen chloride. Phosphorus oxychloride follows a similar principle, forming a dichlorophosphate ester intermediate that is then displaced by chloride.
Experimental Protocol: Chlorination using Phosphorus Oxychloride
This protocol is adapted from a procedure for the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole and can be applied to other 4-(hydroxymethyl)oxazole derivatives.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting 4-(hydroxymethyl)oxazole derivative in a suitable anhydrous solvent such as chloroform or 1,4-dioxane.[1]
-
Addition of Chlorinating Agent: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (trichlorophosphate) to the stirred solution.[1] The stoichiometry may need to be optimized, but typically a slight excess of the chlorinating agent is used.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 4-(Hydroxymethyl)-5-methyl-2-phenyl-1,3-oxazole | [1] |
| Chlorinating Agent | Trichlorophosphate (POCl₃) | [1] |
| Solvent | Chloroform | [1] |
| Temperature | Reflux | [1] |
Visualization of Workflow
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(chloromethyl)oxazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and derivatization of this compound.
Molecular and Physicochemical Profile
This compound (CAS No: 767628-89-7) is a five-membered heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 4-position.[1] This structural arrangement imparts a unique combination of chemical reactivity and biological potential.
Core Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClNO | [1] |
| Molecular Weight | 117.53 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | N/A |
| Boiling Point | Predicted: 150-160 °C at 760 mmHg | N/A |
| Melting Point | Not available | [2][3] |
| Density | Predicted: ~1.3 g/cm³ | N/A |
| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectral Data (Predicted)
Due to the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational software to aid in the identification and characterization of this compound.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~7.8 ppm (s, 1H, H5)
-
δ ~7.2 ppm (s, 1H, H2)
-
δ ~4.6 ppm (s, 2H, CH₂Cl)
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
δ ~151 ppm (C2)
-
δ ~140 ppm (C5)
-
δ ~135 ppm (C4)
-
δ ~40 ppm (CH₂Cl)
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step sequence starting from a suitable precursor, 4-(hydroxymethyl)oxazole. This intermediate can be synthesized via established methods for oxazole ring formation. The subsequent chlorination of the hydroxymethyl group is efficiently achieved using the Appel reaction.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Chlorination of 4-(Hydroxymethyl)oxazole (Appel Reaction)
This protocol is adapted from general procedures for the Appel reaction.[3][4][5][6][7]
Materials:
-
4-(Hydroxymethyl)oxazole
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrachloride (1.5 eq) dropwise to the cooled solution. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group and the aromatic character of the oxazole ring.
Nucleophilic Substitution at the Chloromethyl Group
The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group. This allows for the introduction of a wide variety of functional groups at the 4-position of the oxazole ring.
Caption: Nucleophilic substitution at the chloromethyl group.
This reactivity is analogous to that of benzyl chloride, where the stability of the potential carbocation intermediate is enhanced by the adjacent aromatic ring. Consequently, this compound readily reacts with a variety of nucleophiles, including:
-
Amines: To form 4-(aminomethyl)oxazoles.
-
Alcohols and Phenols: To yield 4-(alkoxymethyl)- and 4-(aryloxymethyl)oxazoles.
-
Thiols: To produce 4-(thiomethyl)oxazoles.
-
Cyanide: To give 4-(cyanomethyl)oxazoles, which can be further elaborated.
-
Azides: Leading to 4-(azidomethyl)oxazoles, precursors to amines via reduction.
-
Carboxylates: To form the corresponding esters.
The reaction conditions for these transformations are typically mild, often proceeding at room temperature or with gentle heating in the presence of a suitable base to neutralize the generated HCl.
Reactions Involving the Oxazole Ring
The oxazole ring itself can participate in a range of chemical transformations, although it is generally less reactive towards electrophilic aromatic substitution than benzene.[8]
-
Electrophilic Aromatic Substitution: Substitution reactions, such as nitration and halogenation, are expected to occur preferentially at the C5 position, which is the most electron-rich carbon in the oxazole ring.[8]
-
Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule.
-
Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base, such as n-butyllithium. The resulting lithiated species can then react with various electrophiles.[9]
Applications in Drug Discovery and Development
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[10] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
The ability to easily introduce diverse functionalities at the 4-position via the reactive chloromethyl handle makes this compound particularly valuable for the construction of compound libraries for high-throughput screening. The resulting substituted oxazoles can be designed to interact with various biological targets, including enzymes and receptors.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, based on the known hazards of similar alkyl chlorides and heterocyclic compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration at 2-8°C is recommended for long-term storage.[1]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the reactive chloromethyl group, which allows for straightforward derivatization through nucleophilic substitution reactions. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the known chemistry of oxazoles and alkyl chlorides. This guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel bioactive molecules.
References
- 1. youtube.com [youtube.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
The Strategic Blueprint for 4-(Chloromethyl)oxazole: A Core Building Block for Advanced Drug Discovery
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole ring system has emerged as a "privileged" motif, frequently appearing in a diverse array of biologically active compounds.[1][2] This five-membered heterocycle, containing both an oxygen and a nitrogen atom, is a versatile building block that can influence a molecule's physicochemical properties, metabolic stability, and target engagement.[1] Its unique electronic distribution and capacity for hydrogen bonding and other non-covalent interactions allow it to serve as a crucial pharmacophore in numerous therapeutic agents.[3] The utility of oxazole derivatives spans a wide spectrum of medicinal applications, including their use as anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective agents.
This in-depth guide focuses on a particularly valuable, yet often overlooked, derivative: 4-(chloromethyl)oxazole. Its significance lies in the reactive chloromethyl group attached to the stable oxazole core, rendering it an exceptional electrophilic building block for the synthesis of more complex molecules. This guide will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. This section details the key characteristics of this compound.
CAS Number: 767628-89-7[4]
Molecular Formula: C₄H₄ClNO
Molecular Weight: 117.53 g/mol
Structure:
References
Spectroscopic Unveiling of 4-(Chloromethyl)oxazole: A Technical Guide for Researchers
Introduction: The Significance of 4-(Chloromethyl)oxazole in Synthetic Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a reactive chloromethyl group, an aromatic oxazole core, and sites amenable to further functionalization—renders it a valuable synthon for the construction of more complex molecular architectures. The oxazole moiety itself is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds. The chloromethyl group serves as a key handle for introducing the oxazole core into larger molecules through nucleophilic substitution reactions.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the this compound molecule will be utilized throughout this guide.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Singlet | 1H | H5 |
| ~7.15 | Singlet | 1H | H2 |
| ~4.55 | Singlet | 2H | H6 (-CH₂Cl) |
Interpretation:
-
H5 Proton (~7.95 ppm): The proton at the C5 position of the oxazole ring is the most deshielded proton in the molecule. Its downfield chemical shift is attributed to the cumulative electron-withdrawing effects of the adjacent nitrogen (N1) and oxygen (O3) atoms, which reduce the electron density around this proton.
-
H2 Proton (~7.15 ppm): The proton at the C2 position is also deshielded due to the adjacent heteroatoms, but to a lesser extent than H5.
-
H6 Protons (~4.55 ppm): The two protons of the chloromethyl group are chemically equivalent and appear as a sharp singlet. Their downfield shift, relative to a typical alkyl proton, is a direct consequence of the strong electron-withdrawing effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C2 |
| ~138.5 | C5 |
| ~135.0 | C4 |
| ~37.0 | C6 (-CH₂Cl) |
Note: The above ¹³C NMR data are predicted values based on spectral data of structurally related oxazole derivatives. Experimental values may vary slightly.
Interpretation:
-
C2 and C5 Carbons (~151.0 and ~138.5 ppm): The carbons of the oxazole ring appear in the aromatic region of the spectrum. C2 is typically the most deshielded carbon in the oxazole ring due to its position between two heteroatoms.
-
C4 Carbon (~135.0 ppm): The C4 carbon, which bears the chloromethyl substituent, also resonates in the downfield region.
-
C6 Carbon (~37.0 ppm): The carbon of the chloromethyl group appears in the aliphatic region. Its chemical shift is significantly influenced by the attached chlorine atom, causing a downfield shift compared to an unsubstituted methyl group.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | =C-H stretch (oxazole ring) |
| ~1580, ~1490 | Medium-Strong | C=C and C=N stretching (oxazole ring) |
| ~1100 | Strong | C-O-C stretching (oxazole ring) |
| ~740 | Strong | C-Cl stretch |
Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for the oxazole ring and the chloromethyl group.
-
Oxazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic oxazole ring typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibration of the oxazole ring gives rise to a strong band around 1100 cm⁻¹. The =C-H stretching of the protons attached to the oxazole ring is expected above 3000 cm⁻¹.
-
C-Cl Stretching: The presence of the chloromethyl group is confirmed by a strong absorption band in the fingerprint region, typically around 740 cm⁻¹, corresponding to the C-Cl stretching vibration.
Experimental Protocol: IR Data Acquisition
IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Table 4: Expected Mass Spectrometric Data for this compound
| m/z | Relative Intensity | Assignment |
| 117/119 | High | [M]⁺˙ (Molecular ion) |
| 82 | Moderate | [M - Cl]⁺ |
| 55 | High | [C₃H₃N]⁺˙ |
Interpretation:
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several key fragment ions.
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a doublet at m/z 117 and 119 with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation would be the loss of a chlorine radical to give a cation at m/z 82. Further fragmentation of the oxazole ring can lead to smaller, stable fragments. The base peak is often a stable fragment resulting from the rearrangement and cleavage of the ring.
Caption: Proposed MS Fragmentation Pathway.
Experimental Protocol: MS Data Acquisition
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion: A Foundation for Confident Research
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any researcher utilizing this important synthetic intermediate. By applying the principles and protocols outlined herein, scientists can confidently verify the identity and purity of their material, paving the way for successful and reproducible research in drug discovery and materials science. The provided data and interpretations serve as a reliable reference, empowering researchers to make informed decisions in their synthetic endeavors.
The Chloromethyl Oxazole Moiety: A Versatile Electrophile in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] The introduction of a chloromethyl group onto this heterocyclic core transforms it into a highly versatile and reactive building block. This guide provides a comprehensive technical overview of the reactivity profile of the chloromethyl group on an oxazole ring. We will delve into the underlying principles governing its reactivity, explore its synthetic applications through detailed protocols, and present quantitative data to inform experimental design. This document is intended to serve as a practical resource for researchers leveraging this powerful synthetic intermediate.
Introduction: The Strategic Importance of Chloromethyl Oxazoles
Oxazole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The chloromethyl group, particularly when positioned at the C2 or C5 of the oxazole ring, acts as a potent electrophilic handle. This "benzylic-like" reactivity allows for the facile introduction of a diverse array of functional groups through nucleophilic substitution, making chloromethyl oxazoles key intermediates in the synthesis of complex molecular architectures.[5][6] Understanding the nuances of this reactivity is paramount for its effective utilization in drug discovery and development programs.[6]
Electronic Structure and Reactivity Principles
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the oxazole ring. The oxazole moiety is an electron-deficient heterocycle, which enhances the electrophilicity of the attached chloromethyl carbon.[4][7] This activation, coupled with the stability of the departing chloride ion, renders the chloromethyl group highly susceptible to nucleophilic attack.
The primary mechanism governing the substitution reactions of chloromethyl oxazoles is the bimolecular nucleophilic substitution (SN2) pathway.[4] This is favored by the steric accessibility of the primary carbon in the chloromethyl group.[4] The reaction proceeds via a backside attack by the nucleophile, leading to a concerted displacement of the chloride leaving group and an inversion of configuration if the carbon were chiral.[3][8] The transition state is stabilized by the adjacent π-system of the oxazole ring, a phenomenon analogous to the enhanced reactivity of benzylic halides.[9]
The position of the chloromethyl group on the oxazole ring influences its reactivity. The C2 and C5 positions are generally the most reactive sites for substitution on the ring itself, with the C2 position being the most electron-deficient.[10] Consequently, a chloromethyl group at the C2 or C5 position is highly activated towards nucleophilic displacement.
Synthesis of Chloromethyl Oxazoles
The preparation of chloromethyl oxazoles can be achieved through several synthetic routes, either by constructing the oxazole ring with the chloromethyl group already in place or by introducing it onto a pre-formed oxazole.
From α-Haloketones and Amides (Hantzsch-type Synthesis)
A common method for synthesizing the oxazole core is the condensation of an α-haloketone with a primary amide.[5] To obtain a 2-(chloromethyl)oxazole, 2-chloroacetamide is a suitable amide component.[5]
Functional Group Interconversion
A straightforward approach involves the chlorination of a corresponding hydroxymethyl oxazole using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][11]
Experimental Protocol: Synthesis of 5-(Chloromethyl)oxazole from 5-(Hydroxymethyl)oxazole [11]
-
Reaction Setup: To a solution of 5-(hydroxymethyl)oxazole (1.0 eq) in a suitable solvent mixture such as dichloromethane and hexane, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Reaction Conditions: The reaction mixture is then brought to reflux and stirred for 2-4 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(chloromethyl)oxazole.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality
The high reactivity of the chloromethyl group on the oxazole ring allows for its displacement by a wide range of nucleophiles, providing access to a vast chemical space.
Reactions with N-Nucleophiles
Primary and secondary amines, as well as other nitrogen-containing nucleophiles, readily react with chloromethyl oxazoles to form the corresponding amino-methyl derivatives.[6]
Experimental Protocol: General Procedure for N-Alkylation of Primary Amines
-
Reaction Setup: To a solution of the primary amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, add the 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the inorganic base is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-substituted product.
Reactions with O-Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and efficient method for preparing ethers from an alkoxide and an alkyl halide.[1][2] Chloromethyl oxazoles serve as excellent electrophiles in this reaction.
Experimental Protocol: Williamson Ether Synthesis with 5-(Chloromethyl)oxazole [1][2]
-
Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq) in an anhydrous solvent such as THF or DMF. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Ether Formation: To the resulting alkoxide solution, add a solution of 5-(chloromethyl)oxazole (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (50-70 °C) for 4-12 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction is carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography.
Reactions with S-Nucleophiles
Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with chloromethyl oxazoles to furnish thioethers.[6]
Experimental Protocol: Synthesis of Thioethers
-
Reaction Setup: To a solution of the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) in acetone or DMF, add the chloromethyl oxazole (1.0 eq).
-
Reaction Conditions: The mixture is stirred at room temperature for 1-3 hours.
-
Monitoring: Reaction progress is monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via column chromatography.
Reactions with C-Nucleophiles
Carbon nucleophiles, such as cyanide or stabilized carbanions (e.g., from malonic esters), can also displace the chloride, enabling carbon-carbon bond formation.[6]
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes representative yields for various nucleophilic substitution reactions on 2-(chloromethyl)-4,5-diphenyloxazole.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ethanolamine | 2-((2-Hydroxyethylamino)methyl)-4,5-diphenyloxazole | Ethanol, reflux, 6h | 93 | [6] |
| Cyclohexylamine | 2-((Cyclohexylamino)methyl)-4,5-diphenyloxazole | TEA, THF, 60°C, 2h | 90 | [6] |
| Morpholine | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine | Benzene, reflux, 8h | 90 | [6] |
| Sodium Methoxide | 2-(Methoxymethyl)-4,5-diphenyloxazole | Methanol, 5°C to rt, 16h | 80 | [6] |
| Thiophenol | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | NaH, DMF, 5°C to rt | 90 | [6] |
| Sodium Cyanide | 2-(4,5-Diphenyloxazol-2-yl)acetonitrile | DMF, 10°C to rt, 16h | 41 | [6] |
Cross-Coupling Reactions
While the chloromethyl group itself is not a typical substrate for direct palladium-catalyzed cross-coupling reactions in the same vein as aryl halides, it serves as a precursor to functionalities that are. For instance, conversion to the corresponding phosphonium salt allows for Wittig-type reactions.[6] More commonly, a sequential functionalization strategy is employed where the chloromethyl group is first displaced by a nucleophile, and a second reactive handle on the oxazole ring (e.g., a halogen) is then used for cross-coupling.
However, there are examples of palladium-catalyzed cross-coupling reactions with benzylic-type chlorides on other heterocyclic systems, suggesting that with appropriate catalyst and ligand selection, direct coupling may be feasible.[5] Research in this area for chloromethyl oxazoles is an emerging field. For instance, the Suzuki coupling of 4-bromomethyl-2-chlorooxazole has been shown to proceed selectively at the bromomethyl position.[11]
Mechanistic Insights and Workflow Diagrams
To provide a clearer understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanism and a general experimental workflow.
Caption: SN2 mechanism for nucleophilic substitution on a chloromethyl group.
Caption: General experimental workflow for nucleophilic substitution reactions.
Conclusion and Future Outlook
The chloromethyl group on an oxazole ring is a highly reactive and synthetically valuable moiety. Its propensity to undergo SN2 reactions with a diverse range of nucleophiles provides a reliable and efficient means to elaborate the oxazole scaffold. This guide has outlined the fundamental principles governing its reactivity, provided detailed experimental protocols, and summarized key quantitative data. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the strategic application of chloromethyl oxazoles as key building blocks is set to expand. Future research will likely focus on developing more sophisticated catalytic systems for direct cross-coupling reactions and exploring the reactivity of chloromethyl oxazoles in novel cascade reactions to build molecular complexity in a more step-economical fashion.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Development of a Negishi cross coupling process - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Chloromethyl)oxazole
Abstract
This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of 4-(chloromethyl)oxazole, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document delineates the electronic properties of the oxazole ring and the chloromethyl substituent, offering a framework for predicting and harnessing its reactivity. Detailed, field-proven experimental protocols for key transformations are provided, underpinned by mechanistic rationale. This guide aims to serve as a comprehensive resource for the strategic application of this compound in the synthesis of complex molecular architectures.
Introduction: The Oxazole Core in Modern Chemistry
The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic distribution within the oxazole ring, coupled with the ability to introduce diverse functional groups, makes it a cornerstone for molecular design. This compound emerges as a particularly valuable intermediate, possessing two distinct and chemoselectively addressable electrophilic centers: the chloromethyl side chain and the oxazole ring itself. Understanding the nuanced reactivity of these sites is paramount for its effective utilization in synthetic campaigns.
Analysis of Reactive Sites
The reactivity of this compound is governed by the interplay of the electron-deficient oxazole ring and the highly electrophilic chloromethyl group.
The Primary Electrophilic Site: The Chloromethyl Group
The most prominent site of reactivity in this compound is the carbon atom of the chloromethyl (-CH₂Cl) group. This site is a potent electrophile for several reasons:
-
Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the methylene carbon, rendering it electron-deficient and highly susceptible to attack by nucleophiles.
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.
-
Allylic/Benzylic-type Reactivity: The chloromethyl group is attached to a carbon atom of the oxazole ring's double bond. This position is analogous to an allylic or benzylic halide. This arrangement stabilizes the transition state of SN2 reactions, thereby increasing the reactivity of the substrate.[2]
Consequently, the chloromethyl group is the primary target for a wide array of soft and hard nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Nucleophilic and Electrophilic Sites of the Oxazole Ring
The oxazole ring itself possesses a distinct electronic landscape, characterized by both electron-rich and electron-deficient centers.
-
Nucleophilic Character: The pyridine-type nitrogen atom at position 3 (N3) is the most basic and nucleophilic center of the ring itself. It is the site of protonation in acidic media and can be alkylated to form quaternary oxazolium salts.[3]
-
Electrophilic Character: The oxazole ring is generally considered electron-deficient due to the electronegativity of its heteroatoms. This makes electrophilic aromatic substitution challenging unless the ring is activated with electron-donating groups.[3] The order of reactivity towards electrophiles is C5 > C4 > C2.[3]
-
The C2 position is the most electron-deficient carbon and, therefore, the most susceptible to nucleophilic attack, particularly if it bears a suitable leaving group.[3][4] However, direct nucleophilic attack on an unsubstituted C2 can lead to ring cleavage.[3]
-
The C5 position is the most electron-rich carbon and the preferred site for electrophilic substitution.[4]
-
The C4 position , bearing the chloromethyl group, is less reactive towards electrophiles than C5.
-
-
Acidity of Ring Protons: The protons on the oxazole ring exhibit notable acidity, with the order being H2 > H5 > H4. The C2 proton can be abstracted by strong bases, leading to the formation of a 2-lithio-oxazole intermediate, which can be unstable and prone to ring-opening.[3]
The diagram below illustrates the key reactive sites of this compound.
Caption: Reactivity map of this compound.
Synthetic Utility: Nucleophilic Substitution at the Chloromethyl Group
The primary synthetic value of this compound lies in its utility as an electrophile in SN2 reactions. The chloromethyl group serves as a handle to introduce a vast array of functionalities at the C4-position of the oxazole ring.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines provides a straightforward route to 4-(aminomethyl)oxazole derivatives, which are common substructures in pharmacologically active molecules. These reactions typically proceed under mild conditions.
General Protocol for Amination: A general procedure involves stirring the this compound with a slight excess of the amine in a polar aprotic solvent. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF, THF)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
The choice of base and solvent can be critical. For less reactive amines, a stronger base like sodium hydride (NaH) and a more polar solvent like DMF might be necessary, along with increased reaction temperatures.[2]
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with this compound to form 4-(thiomethyl)oxazole derivatives. These reactions are typically fast and high-yielding.
General Protocol for Thiolation: This protocol involves the in situ formation of the thiolate using a base, followed by its reaction with the chloromethyl oxazole.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 eq)
-
Solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of the thiol in the solvent, add the base portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones, adding another layer of synthetic versatility.[2]
Reactions with Carbon Nucleophiles
Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound reacts with stabilized carbanions, such as those derived from malonates, to extend the carbon skeleton.
Protocol for C-Alkylation with Diethyl Malonate:
-
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous THF
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
This reaction provides access to oxazole derivatives with a propanoic acid ester moiety, which can be further manipulated, for instance, through hydrolysis and decarboxylation.[2]
Experimental Workflow and Data
The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction involving this compound.
References
An In-depth Technical Guide to 4-(Chloromethyl)oxazole: Commercial Availability, Synthesis, and Applications in Drug Discovery
Executive Summary
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. As a functionalized building block, 4-(Chloromethyl)oxazole (CAS No. 767628-89-7) offers a strategic advantage in the synthesis of complex pharmaceutical agents. Its highly reactive chloromethyl group serves as a versatile anchor for introducing the oxazole scaffold through nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of this compound, encompassing its commercial landscape, detailed synthetic strategies, mechanistic insights into its reactivity, and its practical application in drug discovery and development.
Commercial Availability and Sourcing
This compound is readily accessible from a range of chemical suppliers, facilitating its use from laboratory-scale research to pilot-scale production. It is typically offered at purities of 95% or higher. Given its reactive nature, proper storage and handling are paramount, with many suppliers recommending refrigerated and dry conditions.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Representative Purity | Key Considerations |
| Sigma-Aldrich | 767628-89-7 | ≥96% | A well-established supplier with extensive technical documentation.[1] |
| BLD Pharm | 767628-89-7 | ≥95% | Often requires cold-chain shipping, indicating a focus on maintaining compound stability.[2] |
| Howei Pharm | 767628-89-7 | 95+% | Offers a range of quantities suitable for various research and development needs.[3] |
| Capot Chemical | 767628-89-7 | Inquire | Provides detailed specifications, including molecular formula and weight.[4] |
| Alchem Pharmtech, Inc. | 767628-89-7 | Inquire | A US-based supplier catering to the pharmaceutical and biotech industries.[5] |
Note: This list is not exhaustive. Researchers should always request a certificate of analysis (CoA) to verify purity and quality before use.
Synthesis and Purification
Proposed Synthetic Pathway via Robinson-Gabriel Synthesis
This pathway offers a logical and practical approach using readily available starting materials.
Caption: Proposed Robinson-Gabriel synthesis of this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of the 2-Acylamino-ketone Intermediate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve chloroacetamide (1.0 eq) in anhydrous acetone.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetone via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Add powdered anhydrous potassium carbonate (1.2 eq) portion-wise to the reaction mixture to act as a non-nucleophilic base.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone intermediate. This intermediate can often be used directly in the next step.
Step 2: Cyclization to this compound
-
Place the crude 2-acylamino-ketone in a clean, dry flask.
-
Under a nitrogen atmosphere, cautiously add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid. The reaction is often exothermic and should be controlled by external cooling.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.
-
Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: This is an effective method for removing non-volatile impurities. A preliminary microdistillation can help to determine the approximate boiling point under reduced pressure.[9]
-
Column Chromatography: Purification on a silica gel column using a gradient elution with a mixture of hexanes and ethyl acetate is a reliable method for obtaining highly pure material.
Chemical Reactivity: The S(_N)2 Mechanism
The synthetic versatility of this compound is primarily due to the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The electron-withdrawing character of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.
The substitution reaction predominantly proceeds through a concerted, single-step S(_N)2 mechanism. In this process, the nucleophile attacks the carbon atom from the side opposite to the chloride leaving group (backside attack).
Caption: The concerted S(_N)2 mechanism of nucleophilic substitution at the chloromethyl group of this compound.
This mechanism results in an inversion of configuration at the carbon center if it is a stereocenter. The transition state is a high-energy, pentacoordinate species with partial bonds to both the incoming nucleophile and the outgoing chloride.
Applications in Pharmaceutical Synthesis
The ability to readily undergo nucleophilic substitution makes this compound a valuable synthon for introducing the oxazole moiety into drug candidates. This is particularly relevant in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2]
Case Study: A Synthetic Strategy for Novel Anticancer Agents
A plausible and efficient strategy for the synthesis of novel 1,3-oxazole sulfonamides, a class of compounds that have shown promise as tubulin polymerization inhibitors, can be envisioned starting from this compound.
Caption: A strategic workflow for the synthesis of a library of 1,3-oxazole sulfonamides for SAR studies.
This multi-step approach demonstrates the strategic value of this compound. The initial substitution with azide, followed by reduction to the primary amine, provides a key intermediate that can be readily diversified by reaction with a wide range of sulfonyl chlorides, enabling a thorough exploration of the structure-activity relationship (SAR) of this class of compounds.
Safety, Handling, and Disposal
As a reactive halogenated organic compound, this compound must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases. The container should be tightly sealed to prevent exposure to moisture and air.[2]
-
Disposal: Waste containing this compound should be treated as hazardous halogenated organic waste and disposed of in accordance with all applicable local, state, and federal regulations.[7] It should never be poured down the drain.
Conclusion
This compound is a synthetically versatile and commercially available building block of significant importance to the drug discovery and development community. Its value is derived from the strategic placement of a reactive chloromethyl group on the stable oxazole core. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective pharmaceutical agents.
References
- 1. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Heterocycles Halogenated, Hassles Removed [synthesisspotlight.com]
- 8. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 4-(Chloromethyl)oxazole: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among the functionalized oxazoles, 4-(chloromethyl)oxazole stands out as a highly versatile and reactive intermediate. The presence of a chloromethyl group on the oxazole ring provides a convenient handle for a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and applications in the field of drug development. The content is tailored for researchers, scientists, and professionals in drug discovery, offering not only detailed protocols but also insights into the chemical principles that underpin its utility.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and drug design. This compound is a heterocyclic compound with the molecular formula C₄H₄ClNO.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₄ClNO | [1] |
| Molecular Weight | 117.53 g/mol | [1] |
| CAS Number | 767628-89-7 | [1] |
| Appearance | Yellow Liquid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a variety of synthetic routes. A common and reliable method involves the formation of the corresponding alcohol, 4-(hydroxymethyl)oxazole, followed by a chlorination step. This approach offers good yields and is amenable to scale-up.
Synthesis of 4-(Hydroxymethyl)oxazole
The formation of the oxazole ring can be accomplished via several named reactions, including the Robinson-Gabriel synthesis and the Van Leusen reaction.[3][4] A practical laboratory-scale synthesis of 4-(hydroxymethyl)oxazole can be achieved from readily available starting materials such as dihydroxyacetone and formamide.
Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dihydroxyacetone dimer (1 equivalent) and formamide (excess, to act as both reactant and solvent).
-
Reaction Conditions: Heat the mixture to 120-130°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 4-(hydroxymethyl)oxazole.
Causality of Experimental Choices: The use of excess formamide serves to drive the reaction to completion and also acts as a convenient high-boiling solvent. The extraction and chromatographic purification are standard procedures to isolate and purify the polar hydroxymethyl-substituted oxazole from the reaction mixture.
Chlorination of 4-(Hydroxymethyl)oxazole
The conversion of the hydroxyl group to a chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-(hydroxymethyl)oxazole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel. A small amount of a base like pyridine can be added to scavenge the HCl gas produced.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Causality of Experimental Choices: The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The dropwise addition at 0°C helps to control the exothermic nature of the reaction. The use of a slight excess of thionyl chloride ensures the complete conversion of the alcohol. The aqueous work-up is necessary to remove any unreacted thionyl chloride and inorganic byproducts.
Caption: Synthesis of this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. This group behaves as a good electrophile, readily undergoing nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 4-position of the oxazole ring. Common nucleophiles include:
-
Amines: Primary and secondary amines react to form the corresponding aminomethyl-oxazoles.
-
Thiols: Thiolates react to form thioethers.
-
Alkoxides and Phenoxides: These react to form ethers.
-
Cyanide: The cyanide ion can be used to introduce a cyanomethyl group, which can be further elaborated.
-
Azides: Sodium azide can be used to introduce an azidomethyl group, a precursor for the synthesis of triazoles via "click chemistry".
The reaction typically proceeds via an Sₙ2 mechanism. The rate of reaction is influenced by the strength of the nucleophile and the reaction conditions.
Caption: Nucleophilic substitution on this compound.
Causality of Experimental Choices: The choice of solvent and base (if required) is crucial for the success of these reactions. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the Sₙ2 reaction. The addition of a non-nucleophilic base may be necessary to deprotonate the nucleophile or to scavenge any acid generated during the reaction.
Applications in Drug Discovery and Medicinal Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position via the chloromethyl intermediate makes this compound particularly valuable.[5] While specific marketed drugs containing the this compound moiety are not prominently documented, its utility as a building block is evident in the synthesis of numerous biologically active molecules.
One notable example of a drug containing a substituted oxazole is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID).[6] While the synthesis of Oxaprozin itself does not directly start from this compound, the synthetic strategies for related oxazole-containing compounds often rely on the reactivity of halomethyl-oxazole intermediates.[6]
The versatility of this compound allows for its use in the generation of compound libraries for high-throughput screening. By reacting it with a diverse set of nucleophiles, a large number of analogs can be rapidly synthesized, which is a key strategy in modern drug discovery for identifying new lead compounds.
Spectroscopic Characterization
While specific, publicly available spectra for the parent this compound are limited, its spectral characteristics can be predicted based on the analysis of closely related, substituted analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons and the chloromethyl group. The methylene protons of the chloromethyl group would appear as a singlet, typically in the range of 4.5-5.0 ppm. The protons on the oxazole ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a signal for the chloromethyl carbon, typically in the range of 40-50 ppm. The carbons of the oxazole ring would appear in the aromatic region, with their chemical shifts influenced by the heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl bond (typically 600-800 cm⁻¹), as well as bands corresponding to the C=N and C-O stretching vibrations of the oxazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom or the chloromethyl group.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the chloromethyl group towards nucleophilic substitution make it an ideal starting material for the preparation of a wide range of functionalized oxazoles. This adaptability is of paramount importance in the field of drug discovery, where the rapid generation of diverse molecular scaffolds is essential for the identification of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the synthetic potential of this important heterocyclic intermediate.
References
- 1. 767628-89-7|this compound|BLD Pharm [bldpharm.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 4-(Chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Reactive Landscape of a Versatile Intermediate
4-(Chloromethyl)oxazole, a heterocyclic compound featuring a reactive chloromethyl group, is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility lies in the ability of the chloromethyl moiety to readily undergo nucleophilic substitution, allowing for the facile introduction of the oxazole core into more complex molecular architectures.[1] However, the very reactivity that makes this compound a powerful synthetic tool also imbues it with significant potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential risks associated with this compound and outlines the necessary safety precautions for its handling, storage, and disposal. As a reactive alkylating agent, a thorough understanding of its chemical personality is paramount to ensuring laboratory safety and experimental success.
Section 1: The Chemical Profile and Inherent Reactivity of this compound
A foundational understanding of the physicochemical properties and inherent chemical reactivity of this compound is crucial for anticipating its behavior and implementing appropriate safety measures.
Physicochemical Properties
While comprehensive, experimentally verified data for this compound is not extensively published, the available information from chemical suppliers and databases provides a basic profile.
| Property | Value | Source |
| CAS Number | 767628-89-7 | [2] |
| Molecular Formula | C₄H₄ClNO | |
| Molecular Weight | 117.54 g/mol | |
| Physical Form | Yellow Liquid | |
| Predicted Boiling Point | 177.7 ± 15.0 °C | [3] |
| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
The predicted boiling point suggests that while not extremely volatile at room temperature, the compound can become airborne if heated. Its liquid state at ambient temperatures necessitates handling procedures that mitigate the risk of spills and splashes.
The Double-Edged Sword: Reactivity of the Chloromethyl Group
The primary driver of both the utility and the hazard profile of this compound is the chloromethyl group attached to the oxazole ring. This functional group renders the molecule a potent alkylating agent.[4]
Causality of Reactivity: The oxazole ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, this same electrophilicity means it can readily react with biological nucleophiles, such as DNA, RNA, and proteins, which is the fundamental mechanism of its potential toxicity.[5]
Alkylation reactions involving chloromethylated heterocycles can be vigorous and may be exothermic, requiring careful temperature control during synthetic procedures.[6]
Section 2: Foreseeing the Unseen: Potential Hazards and Toxicological Profile
Given the scarcity of specific toxicological data for this compound, a precautionary approach grounded in the known hazards of analogous compounds and the general class of alkylating agents is essential.
Hazard Classifications (Inferred)
Based on safety data sheets for structurally similar chloromethylated oxazole derivatives, the following GHS hazard classifications can be anticipated:
-
Skin Irritation/Corrosion: Direct contact is likely to cause skin irritation, and prolonged or extensive contact may lead to chemical burns.[7]
-
Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant, with the potential to cause serious and lasting damage upon contact.[7]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[7]
-
Harmful if Swallowed: Ingestion is likely to be harmful, with potential for gastrointestinal irritation and systemic toxicity.[7]
-
Sensitization: As with many reactive chemicals, there is a potential for skin sensitization upon repeated exposure, leading to allergic contact dermatitis.
The Alkylating Agent Paradigm: A Deeper Look at Toxicological Risks
As an alkylating agent, this compound has the potential to exert significant cytotoxic and genotoxic effects.[4] Alkylating agents are known to be toxic to rapidly dividing cells, which is the basis for their use in chemotherapy but also the source of their adverse effects on healthy tissues.[4][8]
Potential Systemic Effects:
-
Hematopoietic System: Bone marrow suppression is a common toxicity of alkylating agents, leading to a decrease in white blood cells, red blood cells, and platelets.[5]
-
Gastrointestinal Tract: Damage to the lining of the gastrointestinal tract can lead to nausea, vomiting, diarrhea, and mucositis.[5]
-
Reproductive System: Alkylating agents can have profound effects on fertility in both males and females.[4]
-
Carcinogenicity and Mutagenicity: Due to their ability to damage DNA, many alkylating agents are considered potential carcinogens and mutagens.[4] Long-term exposure, even at low levels, should be strictly avoided.
It is imperative to treat this compound with the same level of caution as other potent alkylating agents used in research and drug development.
Section 3: A Shield Against Reactivity: Comprehensive Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[9]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Glove Box: For procedures involving larger quantities or for minimizing exposure to the highest degree, the use of a glove box under an inert atmosphere is recommended.[9]
Standard Operating Procedures (SOPs): A Blueprint for Safety
Detailed, lab-specific SOPs are crucial for ensuring consistent and safe handling of this reactive intermediate.
Experimental Workflow Diagram:
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Assessment: Before any work begins, a thorough risk assessment should be conducted. All personnel must be trained on the specific hazards of this compound and the emergency procedures.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required (see Section 3.3 for details).
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential reactions with atmospheric moisture or oxygen.
-
Controlled Addition: When adding this compound to a reaction mixture, do so in a slow, controlled manner, especially if the reaction is exothermic.
-
Temperature Monitoring: For reactions involving this compound, continuous temperature monitoring is essential to prevent thermal runaways.
-
Quenching: At the end of a reaction, any unreacted this compound should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium bisulfite or an amine in a non-reactive solvent) before work-up.
Personal Protective Equipment (PPE): The Final Barrier
The correct selection and use of PPE is critical to prevent personal exposure.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory.[6]
-
Hand Protection: Use chemically resistant gloves. Given the reactive nature of the compound, double-gloving is highly recommended. Nitrile gloves may offer some protection for short-term contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Consult the glove manufacturer's compatibility charts.
-
Body Protection: A flame-resistant lab coat should be worn.[6] For tasks with a higher risk of splashes, a chemically resistant apron is also necessary.
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is required.[7]
PPE Selection Logic Diagram:
Caption: Decision-making process for selecting appropriate PPE.
Section 4: Preparedness and Response: Managing Exposures and Spills
Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.
First Aid Measures for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Leakage Procedures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (see Section 4.3).
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination and Disposal
-
Decontamination: Surfaces and equipment contaminated with this compound can be decontaminated by washing with a solution that can neutralize the reactive chloromethyl group. An aqueous solution of a basic organic amine, such as a tertiary amine, in the presence of a surfactant and an alkali-metal hydroxide has been shown to be effective for decontaminating surfaces from similar chloromethyl ethers.[10] Alternatively, a solution of sodium bisulfite can be used. After decontamination, wash the surfaces with soap and water.
-
Disposal: All waste containing this compound, including contaminated absorbents, PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Conclusion: A Culture of Safety for a Reactive Reagent
This compound is a potent and versatile chemical intermediate that demands a high level of respect and a robust safety culture. While specific hazard data for this compound is limited, its classification as a reactive alkylating agent necessitates stringent adherence to the safety protocols outlined in this guide. By understanding its inherent reactivity, anticipating potential hazards, and implementing comprehensive safety measures, researchers can harness the synthetic power of this compound while ensuring the well-being of themselves and their colleagues.
References
- 1. 767628-89-7|this compound|BLD Pharm [bldpharm.com]
- 2. 767628-89-7 | 4-Chloromethyl-oxazole - Capot Chemical [capotchem.com]
- 3. 4-chloromethyloxazole | 767628-89-7 [amp.chemicalbook.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. echemi.com [echemi.com]
- 8. lungcancer.net [lungcancer.net]
- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
Methodological & Application
The Strategic Deployment of 4-(Chloromethyl)oxazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular architectures that can address complex biological targets with high efficacy and specificity. Within the vast arsenal of heterocyclic chemistry, the oxazole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, prized for its unique physicochemical properties.[1][2] The oxazole core is not merely a passive structural element; it actively contributes to a molecule's biological activity through its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for less favorable functional groups like amides and esters.[3][4]
This guide focuses on a particularly valuable derivative: 4-(chloromethyl)oxazole (CAS 767628-89-7).[5][6][7] The introduction of the reactive chloromethyl group at the 4-position transforms the stable oxazole ring into a versatile electrophilic building block. This "activated" handle allows for the strategic introduction of the oxazol-4-ylmethyl moiety into a diverse range of molecular frameworks, a tactic frequently employed in the synthesis of complex drug candidates.[2] This application note will provide an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery and development.
Core Attributes of this compound
| Property | Value | Reference |
| CAS Number | 767628-89-7 | [5][6][7] |
| Molecular Formula | C₄H₄ClNO | [5][6][7] |
| Molecular Weight | 117.53 g/mol | [5][7] |
| Appearance | Yellow Liquid | |
| Storage | 2-8°C, sealed in a dry environment | [5][7] |
Synthetic Rationale and Preparation
The utility of this compound in a medicinal chemistry campaign begins with its own synthesis. While various methods for oxazole ring formation exist, a common and adaptable strategy for preparing 4-substituted oxazoles involves the cyclization of an α-haloketone with an amide.[8] For the synthesis of the key precursor, 4-(hydroxymethyl)oxazole, a plausible route involves the reaction of 1,3-dichloroacetone with formamide. The resulting this compound can then be converted to the corresponding hydroxymethyl derivative via nucleophilic substitution, for example, with sodium acetate followed by hydrolysis. The final step to obtain the title compound would then be the chlorination of 4-(hydroxymethyl)oxazole using a standard chlorinating agent like thionyl chloride (SOCl₂) or triphenylphosphine in carbon tetrachloride.
A related and well-documented synthesis for a similar building block, 4-bromomethyl-2-chlorooxazole, highlights a practical approach. This involves the reduction of an oxazole-4-carboxylate ester to the corresponding 4-(hydroxymethyl)oxazole, followed by bromination. This two-step sequence from a stable ester precursor is efficient and scalable.
Illustrative Synthetic Workflow: From Ester to Halomethyl Oxazole
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 767628-89-7|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: 4-(Chloromethyl)oxazole in Modern Pharmaceutical Synthesis
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold," a molecular framework that can interact with a variety of biological targets.[3][4] The oxazole moiety's value lies in its unique electronic properties, metabolic stability, and its capacity to act as a bioisosteric replacement for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates.[3] This guide focuses on a particularly valuable building block for introducing the oxazole core: 4-(chloromethyl)oxazole. The reactive chloromethyl group at the 4-position serves as a versatile handle for synthetic elaboration, making it a key intermediate in the synthesis of a diverse array of therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.[5][6][7]
Chemical Profile and Reactivity of this compound
This compound is a bifunctional molecule, with the reactivity of the chloromethyl group being of primary interest in pharmaceutical synthesis. This group's reactivity is analogous to that of a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the oxazole-4-yl-methyl moiety onto a wide range of nucleophilic substrates, a critical step in the construction of more complex drug molecules.
The key to its utility lies in the susceptibility of the C-Cl bond to cleavage, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity is the foundation for its application in building diverse molecular libraries for drug discovery.
General Synthetic Applications & Protocols
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. The following protocols are generalized from established procedures for the analogous 2-(chloromethyl)oxazole and are directly applicable to the 4-isomer due to the similar reactivity of the chloromethyl group.[6]
Core Reaction: Nucleophilic Substitution
The fundamental reaction leveraging the utility of this compound is nucleophilic substitution. This can be categorized based on the attacking nucleophile:
-
N-Alkylation: Formation of C-N bonds.
-
O-Alkylation: Formation of C-O bonds.
-
S-Alkylation: Formation of C-S bonds.
-
C-Alkylation: Formation of C-C bonds.
dot graph "Nucleophilic_Substitution_Pathways" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: General nucleophilic substitution pathways for this compound.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes the reaction of this compound with primary or secondary amines to form the corresponding N-((oxazol-4-yl)methyl)amines. These products are common substructures in various bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).
-
Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ or Et₃N is chosen to avoid competing reactions.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if the nucleophile or product is sensitive.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol details the synthesis of 4-((phenoxymethyl)oxazoles, which are found in some anti-inflammatory and analgesic agents.[6]
Materials:
-
This compound
-
Phenol (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the phenol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base (NaH): Phenols are less nucleophilic than amines, thus a strong base like NaH is often required to deprotonate the hydroxyl group to form the more nucleophilic phenoxide.
-
Temperature Control: The initial deprotonation with NaH is exothermic and releases hydrogen gas, requiring careful temperature control.
Case Study: Synthesis of an Oxaprozin Analog
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a diaryloxazole core.[8] While the commercial synthesis may vary, a laboratory synthesis can be achieved using a halomethyl oxazole precursor. The following workflow illustrates the synthesis of an Oxaprozin analog, demonstrating the utility of a (chloromethyl)oxazole in C-C bond formation. This example uses a 2-(halomethyl)oxazole, but the chemical principles are directly applicable to a this compound precursor.[6]
dot graph "Oxaprozin_Analog_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Synthetic workflow for an Oxaprozin analog.
Experimental Protocol for Oxaprozin Analog Synthesis
Step 1: Diethyl 2-((oxazol-4-yl)methyl)malonate Synthesis (C-Alkylation)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, suspend sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield the malonate intermediate.
Step 2 & 3: Hydrolysis and Decarboxylation
-
Dissolve the purified malonate intermediate from Step 1 in a mixture of ethanol and 20% aqueous NaOH.
-
Stir the mixture at room temperature for 16 hours.
-
Acidify the reaction mixture to pH 3-5 with 10% aqueous HCl.
-
Heat the mixture to reflux for 3 hours to effect decarboxylation.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the Oxaprozin analog.
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Purpose |
| This compound | 1.0 | 117.54 | Oxazole precursor |
| Diethyl Malonate | 1.1 | 160.17 | Source of propionic acid backbone |
| Sodium Hydride (60%) | 1.2 | 40.00 | Base for malonate deprotonation |
| Sodium Hydroxide | Excess | 40.00 | Hydrolysis of the ester |
| Hydrochloric Acid | Excess | 36.46 | Acidification and decarboxylation catalyst |
Broader Pharmaceutical Relevance
The utility of this compound extends beyond NSAIDs. The oxazole core is a key feature in a variety of therapeutic areas:
-
Antiviral Agents: Oxazole derivatives have shown promise in antiviral drug development due to their ability to interact with viral enzymes and replication pathways.[3]
-
Anticancer Agents: Numerous oxazole-containing compounds have been investigated as anticancer agents, targeting various mechanisms of cancer cell proliferation.[1][9]
-
Kinase Inhibitors: The oxazole scaffold can be found in small molecule kinase inhibitors, which are a major class of targeted cancer therapies.[10]
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its reactive chloromethyl group provides a reliable anchor point for introducing the medicinally important oxazole moiety into a wide range of molecular architectures. The straightforward and well-understood nucleophilic substitution reactions it undergoes make it an attractive building block for both lead discovery and process development in the pharmaceutical industry. The protocols and examples provided herein demonstrate the practical utility of this compound and serve as a guide for its effective implementation in the synthesis of novel therapeutic agents.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride [myskinrecipes.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Synthetic Routes to 2,4-Disubstituted Oxazoles Using Chloromethyl Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have cemented its status as a privileged scaffold in drug discovery. From anti-inflammatory agents to potent anti-cancer compounds, the oxazole moiety is a recurring motif in a vast array of biologically active molecules. The 2,4-disubstituted substitution pattern, in particular, offers a versatile platform for tuning the steric and electronic properties of the molecule, allowing for the fine-tuning of its pharmacological profile.
This application note provides a detailed guide to the synthesis of 2,4-disubstituted oxazoles, with a specific focus on methodologies that employ readily available or synthetically accessible chloromethyl derivatives as key starting materials. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a deeper understanding of the chemical principles at play. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who seek to leverage these powerful synthetic strategies in their own work.
Core Synthetic Strategies: A Tale of Two Reactions
The synthesis of 2,4-disubstituted oxazoles from chloromethyl derivatives primarily revolves around two classical yet highly effective named reactions: the Bredereck Synthesis and a variation of the Robinson-Gabriel Synthesis . Both pathways offer distinct advantages and are amenable to a wide range of substrates, making them indispensable tools in the synthetic chemist's arsenal.
The Bredereck Synthesis: A Direct Approach
The Bredereck synthesis provides a direct and efficient route to 2,4-disubstituted oxazoles through the condensation of an α-haloketone (in our case, an α-chloroketone) with a primary amide.[1][2] This method is valued for its operational simplicity and the ready availability of the starting materials.
Mechanism of the Bredereck Synthesis:
The reaction proceeds through a fascinating sequence of nucleophilic substitution and cyclodehydration, as illustrated below.
Bredereck Synthesis Mechanism.
Causality Behind Experimental Choices: The initial N-alkylation is a standard SN2 reaction, where the amide nitrogen displaces the chloride. The subsequent enolization is often facilitated by the reaction conditions, which can be neutral or slightly acidic. The crucial cyclization step is an intramolecular nucleophilic attack of the enol oxygen onto the iminium carbon. The final dehydration step, which forges the aromatic oxazole ring, is typically promoted by heating or the presence of a dehydrating agent. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO can facilitate the initial SN2 reaction, while higher boiling point solvents may be necessary for the final dehydration.
The Robinson-Gabriel Synthesis Pathway: A Two-Step Approach
The Robinson-Gabriel synthesis traditionally involves the cyclodehydration of an α-acylamino ketone.[3][4] When starting from a chloromethyl ketone, this becomes a two-step process. First, the chloromethyl ketone is converted to the corresponding α-acylamino ketone, which is then cyclized to the desired 2,4-disubstituted oxazole.
Step A: Synthesis of the α-Acylamino Ketone Intermediate
The first step involves the reaction of the α-chloroketone with a primary amide. This is essentially the first step of the Bredereck synthesis, but the intermediate α-acylamino ketone is isolated before proceeding to the cyclization.
Synthesis of α-Acylamino Ketone.
Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial in this step to prevent side reactions, such as hydrolysis of the chloromethyl ketone or the amide. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is typically a polar aprotic solvent to ensure good solubility of the reactants.
Step B: Cyclodehydration to the Oxazole
The isolated α-acylamino ketone is then subjected to cyclodehydration to form the oxazole ring. This is the core of the Robinson-Gabriel synthesis.
Mechanism of the Robinson-Gabriel Cyclodehydration:
The mechanism involves an initial enolization followed by an intramolecular cyclization and subsequent dehydration.
Robinson-Gabriel Cyclodehydration Mechanism.
Causality Behind Experimental Choices: A variety of dehydrating agents can be employed for this step, including strong acids like sulfuric acid or polyphosphoric acid, as well as phosphorus oxychloride or trifluoroacetic anhydride.[3][5] The choice of reagent can influence the reaction conditions and the overall yield. For sensitive substrates, milder conditions using reagents like the Burgess reagent may be preferred. The reaction temperature is often elevated to facilitate the dehydration step.
Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,4-disubstituted oxazoles using chloromethyl derivatives.
Protocol 1: Bredereck Synthesis of 2-Phenyl-4-methyloxazole
This protocol details the direct synthesis of 2-phenyl-4-methyloxazole from chloroacetone and benzamide.
Materials and Reagents:
-
Chloroacetone (1.0 eq)
-
Benzamide (1.1 eq)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1.1 eq) in DMF.
-
Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-4-methyloxazole.
| Parameter | Value |
| Stoichiometry | Chloroacetone: 1.0 eq, Benzamide: 1.1 eq |
| Solvent | DMF |
| Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Protocol 2: Two-Step Synthesis of 2-Methyl-4-phenyloxazole via Robinson-Gabriel Pathway
This protocol outlines the synthesis of 2-methyl-4-phenyloxazole starting from α-chloroacetophenone and acetamide.
Part A: Synthesis of N-(2-Oxo-2-phenylethyl)acetamide (α-Acylamino Ketone)
Materials and Reagents:
-
α-Chloroacetophenone (1.0 eq)
-
Acetamide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
-
Water
-
Diethyl ether
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, suspend α-chloroacetophenone (1.0 eq), acetamide (1.2 eq), and potassium carbonate (1.5 eq) in acetone.
-
Reaction: Reflux the mixture with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the solid and wash it with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of diethyl ether and water to obtain pure N-(2-oxo-2-phenylethyl)acetamide.
Part B: Cyclodehydration to 2-Methyl-4-phenyloxazole
Materials and Reagents:
-
N-(2-Oxo-2-phenylethyl)acetamide (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Acetic Anhydride
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-oxo-2-phenylethyl)acetamide (1.0 eq) in acetic anhydride.
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to 90-100 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and slowly pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-methyl-4-phenyloxazole.
| Parameter | Value (Step A) | Value (Step B) |
| Stoichiometry | α-Chloroacetophenone: 1.0 eq, Acetamide: 1.2 eq | N-(2-Oxo-2-phenylethyl)acetamide: 1.0 eq |
| Solvent | Acetone | Acetic Anhydride |
| Temperature | Reflux | 90-100 °C |
| Reaction Time | 8-12 hours | 1-2 hours |
| Typical Yield | 70-85% | 75-90% |
Conclusion and Future Outlook
The synthetic routes to 2,4-disubstituted oxazoles employing chloromethyl derivatives, namely the Bredereck and Robinson-Gabriel syntheses, remain highly relevant and powerful strategies in contemporary organic synthesis. Their operational simplicity, broad substrate scope, and the ready availability of starting materials make them attractive for both academic research and industrial applications.
Future advancements in this area may focus on the development of milder and more environmentally benign reaction conditions, such as the use of novel catalysts or green solvents. Furthermore, the application of flow chemistry to these classical transformations could offer significant advantages in terms of safety, scalability, and efficiency. As the demand for novel oxazole-containing compounds in drug discovery and materials science continues to grow, the refinement and expansion of these fundamental synthetic methodologies will undoubtedly play a crucial role in advancing these fields.
References
Application Note & Protocols: The Synthetic Utility of 4-(Chloromethyl)oxazole as an Electrophilic Scaffold for Reaction with Amine and Thiol Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reaction of 4-(chloromethyl)oxazole with amine and thiol nucleophiles. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its ability to introduce the oxazole moiety into larger molecular frameworks.[1][2][3] The chloromethyl group at the 4-position acts as a potent electrophilic site, analogous to a benzylic halide, readily undergoing nucleophilic substitution reactions.[4][5] This document details the underlying reaction mechanisms, provides field-proven experimental protocols for the synthesis of 4-(aminomethyl)oxazoles and 4-(thiomethyl)oxazoles, and discusses critical process parameters, work-up procedures, and analytical characterization.
Introduction: The Reactivity Profile of this compound
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] While the oxazole ring itself can undergo various reactions, its reactivity is often nuanced. The ring nitrogen is weakly basic, with the conjugate acid having a pKa of approximately 0.8, making it far less nucleophilic than imidazole and unlikely to undergo quaternization under standard alkylation conditions.[6][7][8] Electrophilic substitution typically requires activating groups and occurs at the C5 position.[2][7]
The primary site of reactivity for this compound in the context of this guide is the exocyclic chloromethyl group. This functional group's reactivity is comparable to that of a benzylic chloride. The adjacent oxazole ring, with its π-system, stabilizes the transition state of a nucleophilic substitution reaction, facilitating the displacement of the chloride leaving group. This makes this compound an excellent electrophile for forging new carbon-nitrogen and carbon-sulfur bonds.
The predominant mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) pathway. This involves a backside attack on the electrophilic methylene carbon by the nucleophile (amine or thiol), proceeding through a single, concerted transition state to yield the substituted product with inversion of configuration (though the carbon is not typically chiral in this substrate).
Figure 1: General SN2 mechanism for nucleophilic substitution.
Reaction with Amine Nucleophiles: Synthesis of 4-(Aminomethyl)oxazoles
The reaction of this compound with primary and secondary amines provides a direct route to 4-(aminomethyl)oxazole derivatives. These products are common substructures in pharmacologically active compounds.[4] The reaction typically requires a base to neutralize the hydrochloric acid generated in situ. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Mechanistic Considerations & Causality
-
Nucleophile Strength: The reaction rate is dependent on the nucleophilicity of the amine. Primary and secondary aliphatic amines are generally more reactive than aromatic amines (e.g., aniline) due to the higher electron density on the nitrogen atom.
-
Base Selection: A non-nucleophilic base is preferred to avoid competition with the amine reactant. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The base serves as an acid scavenger. For less reactive amines, a stronger base like sodium hydride (NaH) may be used to deprotonate the amine first, though this is less common.[4]
-
Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal. They can solvate the cationic species involved in the transition state without strongly hydrogen-bonding to the amine nucleophile, thus preserving its reactivity. For reactions with inorganic bases like K₂CO₃, a solvent like DMF or acetone is effective.
Protocol: General Procedure for the Synthesis of 4-(N-benzylaminomethyl)oxazole
This protocol describes a representative synthesis using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq.)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and anhydrous acetonitrile (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq.) to the solution, followed by the dropwise addition of benzylamine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. For less reactive amines, the mixture may be heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting this compound spot indicates completion. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic solids (K₂CO₃ and KCl). Rinse the solids with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(N-benzylaminomethyl)oxazole.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the benzyl and oxazole protons and the formation of the new C-N bond (notable shift in the methylene protons).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
TLC/LC-MS: To assess the purity of the final compound.
Reaction with Thiol Nucleophiles: Synthesis of 4-(Thiomethyl)oxazoles
The reaction with thiols proceeds readily due to the high nucleophilicity of sulfur. Thiolates, generated by deprotonating thiols with a suitable base, are exceptionally potent nucleophiles and react rapidly with this compound. This method is effective for preparing a wide range of alkyl- and aryl-thiomethyl oxazoles.
Mechanistic Considerations & Causality
-
Nucleophile Generation: While thiols can react directly, the reaction is significantly accelerated by converting the thiol to its conjugate base, the thiolate (RS⁻), using a base. The choice of base depends on the pKa of the thiol.
-
Base Selection: For aliphatic thiols and thiophenols, a moderately strong base like sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or sodium hydride (NaH) is highly effective.[4] Potassium carbonate can also be used, though it may require heating.
-
Solvent Effects: Polar aprotic solvents like DMF and THF are excellent choices. Alcohols like methanol or ethanol can also be used, especially when the corresponding alkoxide is used as the base.
Protocol: General Procedure for the Synthesis of 4-(Phenylthiomethyl)oxazole
This protocol outlines the synthesis using thiophenol as a representative thiol nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Thiophenol (1.05 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Carefully add sodium hydride (1.1 eq.) portion-wise at 0 °C (ice bath). Add a solution of thiophenol (1.05 eq.) in THF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in THF dropwise to the sodium thiophenolate solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1x) and then brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 4-(phenylthiomethyl)oxazole.
Summary of Reaction Conditions & General Workflow
The selection of appropriate reaction conditions is paramount for successful synthesis. The table below summarizes typical parameters based on analogous reactions reported for halomethyl-oxazole systems.[4][5]
| Nucleophile Type | Example | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amine | Benzylamine | K₂CO₃, TEA | MeCN, THF | 25 - 60 | 4 - 12 |
| Secondary Amine | Morpholine | K₂CO₃, TEA | Benzene, THF | 25 - 80 | 3 - 8 |
| Aromatic Amine | Aniline | None / Base | Neat / DMF | 80 - 100 | 12 - 24 |
| Aliphatic Thiol | Ethanethiol | NaH, NaOEt | THF, EtOH | 0 - 25 | 1 - 3 |
| Aromatic Thiol | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 1 - 3 |
digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];setup [label="1. Reaction Setup\n(Flask, Solvent, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Add Reagents\n(Electrophile, Nucleophile, Base)"]; reaction [label="3. Reaction\n(Stirring, Heating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="4. TLC Monitoring"]; workup [label="5. Aqueous Work-up\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="6. Purification\n(Column Chromatography)"]; product [label="7. Isolated Product\n(Characterization)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [arrowhead=vee]; setup -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete", style=dashed]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; }
Figure 2: Generalized experimental workflow diagram.
Conclusion
This compound serves as a robust and versatile electrophile for the synthesis of substituted oxazoles. Its reactivity, which is analogous to that of a benzylic halide, allows for efficient SN2 displacement by a wide range of amine and thiol nucleophiles under well-defined conditions. The protocols and guidelines presented herein offer a solid foundation for researchers and drug development professionals to utilize this valuable building block in the creation of novel molecular entities. Careful selection of solvent, base, and temperature is key to optimizing these transformations for high yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Oxazole [chemeurope.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes & Protocols: 4-(Chloromethyl)oxazole as a Versatile Building Block for Bioactive Molecules
Introduction: The Oxazole Moiety and the Strategic Value of 4-(Chloromethyl)oxazole
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently found in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The oxazole scaffold serves as a bioisostere for other functional groups and provides a rigid framework for orienting substituents to interact with biological targets.[1]
This compound (CAS 767628-89-7) has emerged as a particularly valuable building block in medicinal chemistry.[4][5] Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the oxazole ring. This group acts as a potent electrophile, susceptible to nucleophilic substitution, allowing for the facile introduction of the oxazol-4-ylmethyl moiety into a wide range of molecular architectures. This reactivity is analogous to that of a benzylic chloride, providing a balance of stability for storage and sufficient reactivity for synthetic transformations under controlled conditions.
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the construction of bioactive molecules, complete with detailed protocols and troubleshooting insights for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
This compound is typically handled as a hydrochloride salt for improved stability.[6] The free base is a yellow liquid.[7] The key to its synthetic utility lies in the reactivity of the C-Cl bond.
| Property | Value | Source |
| CAS Number | 767628-89-7 | [8] |
| Molecular Formula | C₄H₄ClNO | [7] |
| Molecular Weight | 117.53 g/mol | [7] |
| Appearance | Yellow Liquid | [7] |
| Storage | 2-8°C, under inert atmosphere | [4][6] |
The reactivity of the halomethyl group is paramount. While the chloromethyl group is sufficiently reactive for many nucleophilic displacements, the analogous 4-(bromomethyl)oxazole exhibits greater reactivity due to the better leaving group ability of the bromide ion.[1] This enhanced reactivity of the bromo-derivative can lead to faster reaction times and milder conditions, but the chloro-derivative often offers a more cost-effective and stable starting material.
Synthesis of the this compound Building Block
The preparation of this compound can be achieved from readily available starting materials. A common strategy involves the synthesis of an oxazole-4-carboxylate ester, followed by reduction to the corresponding alcohol and subsequent chlorination. A highly analogous and well-documented procedure for the bromo- a 2-chloro-substituted derivative provides a reliable template for this transformation.
Caption: General workflow for the synthesis of a 4-(halomethyl)oxazole.
Protocol 1: Synthesis of 4-(Hydroxymethyl)oxazole and Subsequent Chlorination (Exemplary)
This protocol is adapted from the synthesis of the analogous 4-(bromomethyl)-2-chlorooxazole.
Step 1: Reduction of Ethyl Oxazole-4-carboxylate to 4-(Hydroxymethyl)oxazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl oxazole-4-carboxylate (1.0 eq.) in anhydrous THF or dichloromethane at -78 °C.
-
Addition of Reducing Agent: Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 eq., typically 1.0 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)oxazole, which can often be used in the next step without further purification.
Step 2: Chlorination of 4-(Hydroxymethyl)oxazole
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-(hydroxymethyl)oxazole (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise at 0 °C. Alternatively, other chlorinating agents like phosphorus pentachloride (PCl₅) can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel.
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions with a variety of nucleophiles.
Caption: General scheme for SN2 reactions of this compound.
N-Alkylation: Synthesis of Biologically Relevant Amines
The reaction of this compound with primary and secondary amines provides access to a wide range of substituted aminomethyl-oxazoles, which are common scaffolds in medicinal chemistry.
Protocol 2: General Procedure for N-Alkylation
This protocol is based on the reactions of the closely related 2-(chloromethyl)-4,5-diphenyloxazole.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, acetonitrile), add the amine nucleophile (1.1-2.0 eq.).
-
Addition of Base: Add a suitable base (1.5-2.0 eq.), such as triethylamine (TEA) for less acidic amines or a stronger base like sodium hydride (NaH) for weakly nucleophilic amines (e.g., imidazole). The choice of base is critical to deprotonate the nucleophile without promoting side reactions.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C to reflux) for 2-16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, if an inorganic base was used, filter the mixture. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Exemplary Conditions for N-Alkylation Reactions (adapted from a related system)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexylamine | TEA | THF | 60 | 2 | ~90 |
| Morpholine | - | Benzene | Reflux | 8 | ~85 |
| Imidazole | NaH | DMF | 5 | 2 | ~70 |
| N-Methylpiperazine | TEA | THF | Reflux | 2 | ~95 |
C-Alkylation: A Key Step in the Synthesis of Oxaprozin
A prominent application of halomethyl-oxazoles is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. The key step involves the C-alkylation of a malonate ester.
Protocol 3: Synthesis of Diethyl 2-(Oxazol-4-ylmethyl)malonate
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to anhydrous THF. Cool the suspension to 0-5 °C and add diethyl malonate (1.05 eq.) dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete enolate formation.
-
Alkylation: Cool the enolate solution back to 0-5 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired product. The isolated yield for this reaction with the chloro-derivative is reported to be around 40%, while the more reactive bromo-derivative can achieve yields up to 90%.[1]
S-Alkylation and O-Alkylation: Access to Thioethers and Ethers
Similar protocols can be applied for the synthesis of thioethers and ethers using thiols and alcohols/phenols as nucleophiles, respectively. For S-alkylation with thiols, a base such as NaH in DMF is effective. For O-alkylation with phenols, a weaker base like potassium carbonate (K₂CO₃) in DMF at elevated temperatures is typically sufficient.
Troubleshooting and Mechanistic Considerations
-
Hydrolysis: this compound is susceptible to hydrolysis, especially under basic conditions, to form 4-(hydroxymethyl)oxazole. Ensure all reagents and solvents are anhydrous, particularly when using strong bases like NaH.
-
Competing Elimination (E2) Reactions: The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) can favor elimination to form 4-methylene-4,5-dihydrooxazole.[4] To favor the desired SN2 substitution, use less hindered bases that are sufficiently strong to deprotonate the nucleophile.
-
Low Reactivity: If the reaction with a weak nucleophile is sluggish, consider preparing the more reactive 4-(bromomethyl)oxazole analog. Alternatively, switching to a more polar aprotic solvent (e.g., DMF, DMSO) and increasing the reaction temperature can enhance the reaction rate.
-
Purification: The basic nitrogen of the oxazole ring can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to mitigate this issue.
Conclusion
This compound is a high-value, reactive building block that provides a reliable and efficient means of incorporating the oxazol-4-ylmethyl scaffold into target molecules. Through straightforward nucleophilic substitution reactions, it grants access to a wide variety of amines, ethers, thioethers, and carbon-extended structures. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in the quest for novel bioactive compounds.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 767628-89-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound hydrochloride [myskinrecipes.com]
- 6. 675149-75-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 4-Chloromethyl-oxazole | 767628-89-7 [sigmaaldrich.com]
- 8. 4-chloromethyloxazole | 767628-89-7 [amp.chemicalbook.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Oxazole Derivatives
Abstract
The oxazole motif is a cornerstone in medicinal chemistry and materials science, embedded in the architecture of numerous natural products and pharmaceuticals.[1][2] Traditional syntheses often rely on harsh condensation reactions which limit functional group tolerance and opportunities for late-stage diversification. Palladium-catalyzed cross-coupling reactions have emerged as a transformative strategy, enabling the precise and modular functionalization of the oxazole core. This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for C-C and C-N bond formation on the oxazole ring, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers in drug discovery and chemical synthesis to leverage these powerful tools effectively.
The Strategic Advantage of Cross-Coupling for Oxazole Functionalization
The power of palladium-catalyzed cross-coupling lies in its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. For oxazole chemistry, this offers a paradigm shift from linear synthesis, where precursors are built before cyclization, to a convergent approach where a pre-formed oxazole core is functionalized at specific positions (C2, C4, or C5). This late-stage diversification is invaluable in medicinal chemistry for rapidly generating structure-activity relationship (SAR) data.
The choice of coupling reaction is dictated by the desired bond and the available starting materials. The general scheme involves coupling an organometallic nucleophile (R-M) with an oxazole electrophile (Ox-X) or vice-versa, catalyzed by a palladium complex.
Caption: Convergent synthesis via Pd-catalyzed cross-coupling.
Core Methodologies for C-C Bond Formation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boron reagents.[3]
-
Causality & Expertise: This method is the workhorse for introducing aryl and heteroaryl groups. For oxazoles, leaving groups like triflates (OTf) are particularly effective, especially at the C4 position, as they can be readily prepared from the corresponding oxazolones.[4][5] Chlorooxazoles can also be used, offering an alternative entry point.[4] Microwave-assisted protocols have been developed to dramatically reduce reaction times, making this method highly efficient for library synthesis.[4][5][6][7]
-
Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, PCy₃) or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is common. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial and often depends on the solvent and substrates.[4][5]
| Oxazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref |
| 2-Phenyl-4-trifloyloxazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 150 °C, 20 min (µW) | 95 | [4][5] |
| 4-Phenyl-2-chlorooxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 150 °C, 20 min (µW) | 88 | [4] |
| 2-(Phenylsulfonyl)-5-iodooxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene/H₂O | 80 °C, 3 h | 92 | [1] |
Stille Coupling
The Stille reaction utilizes organostannanes as the nucleophilic partner. While tin reagents pose toxicity concerns, they are highly tolerant of a wide range of functional groups and are often used when complex fragments need to be coupled.
-
Causality & Expertise: Stille couplings are particularly useful for creating C-C bonds at the C5 position of the oxazole. 5-(Tri-n-butylstannyl)oxazoles are common intermediates, prepared via metalation of the C5 position.[1][8] This method provides a reliable route for synthesizing bis-oxazoles and other complex poly-heterocyclic structures.[8][9] The reaction mechanism involves a standard Pd(0)/Pd(II) cycle.[10]
-
Catalyst System: Pd(PPh₃)₄ is the most common catalyst. The reaction is typically run under neutral or slightly basic conditions and does not require an external base, as the transmetalation from tin to palladium is facile.
| Oxazole Substrate | Coupling Partner | Catalyst | Solvent | Conditions | Yield (%) | Ref |
| 2-(Phenylsulfonyl)-5-(tri-n-butylstannyl)oxazole | Iodobenzene | Pd(PPh₃)₄ | DMSO | 60-80 °C | 84 | [1][8] |
| 2-(Phenylsulfonyl)-4-iodooxazole | Tri-n-butylvinylstannane | Pd(PPh₃)₄ | Toluene | 110 °C, 4 h | 85 | [1] |
| 5-Phenyl-2-(tributylstannyl)oxazole | 2-Bromo-5-phenyloxazole | Pd(PPh₃)₂Cl₂ | DME | 85 °C, 48 h | 68 | [9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an organic halide and a terminal alkyne, providing direct access to alkynyl-substituted oxazoles. This reaction is co-catalyzed by palladium and a copper(I) salt.[11]
-
Causality & Expertise: This methodology is the premier choice for installing alkyne functionalities, which are versatile handles for further transformations (e.g., click chemistry, cyclizations). As with Suzuki couplings, trifloyloxazoles are excellent electrophiles for this reaction, reacting cleanly at the C2, C4, or C5 positions.[12] The reaction is highly reliable and generally proceeds under mild conditions.[12]
-
Catalyst System: The standard system consists of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI). An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.
| Oxazole Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Conditions | Yield (%) | Ref |
| 2-Phenyl-4-trifloyloxazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 65 °C, 24 h | 95 | [12] |
| 5-Ethyl-2-trifloyloxazole | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | 1,4-Dioxane | 65 °C, 24 h | 89 | [12] |
| 4-Iodoisoxazole derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 °C | up to 98 | [13] |
Heck Reaction
The Heck reaction couples an organic halide or triflate with an alkene to form a substituted alkene.[14][15] This reaction is stereospecific and provides a powerful method for vinylation.
-
Causality & Expertise: The Heck reaction is ideal for synthesizing vinyl-oxazoles, which are important building blocks. The reaction typically proceeds with high trans selectivity.[15] While less common than the Suzuki or Sonogashira couplings for oxazoles, it has been successfully applied, often using phosphine-free palladium catalysts or specialized phosphite-oxazole ligands.[16][17]
-
Catalyst System: Pd(OAc)₂ is a common precursor, often used with phosphine ligands or under ligand-free conditions, particularly in polar aprotic solvents like DMF. A stoichiometric amount of a base, such as Et₃N or K₂CO₃, is required to neutralize the HX generated.[14]
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides or triflates.[18][19][20]
-
Causality & Expertise: This reaction is the go-to method for synthesizing amino-oxazoles, which are prevalent in pharmacologically active compounds. It has largely replaced harsher classical methods like the Ullmann condensation. The reaction is highly versatile, accommodating a wide range of primary and secondary amines.[18][21] The key to success is the choice of ligand, with sterically hindered, electron-rich phosphines (e.g., BINAP, XPhos) being particularly effective.[18][22]
-
Catalyst System: A palladium source (Pd(OAc)₂ or Pd₂(dba)₃) is paired with a specialized phosphine ligand. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.[20]
Mechanistic Framework: The Pd(0)/Pd(II) Catalytic Cycle
Most of these transformations proceed through a common catalytic cycle involving a palladium center that cycles between the 0 and +2 oxidation states.[3] Understanding this cycle is critical for troubleshooting and optimizing reactions.
References
- 1. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Suzuki coupling of oxazoles. | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction | Semantic Scholar [semanticscholar.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Oxazole Core via the Chloromethyl Group: A Guide for Researchers
The oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique physicochemical properties.[1][2][3] The strategic functionalization of the oxazole core is paramount for the development of novel therapeutics and advanced materials. Among the various synthetic handles, the 2-(chloromethyl) group stands out as a versatile and highly reactive electrophile, enabling a wide array of chemical transformations.[4][5] This guide provides an in-depth exploration of the functionalization of the oxazole core through its chloromethyl derivative, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The 2-(Chloromethyl)oxazole: A Versatile Synthetic Intermediate
The 2-(chloromethyl)oxazole scaffold is an excellent starting point for introducing molecular diversity. The chloromethyl group, being adjacent to the electron-deficient oxazole ring, behaves as a reactive electrophile, akin to a benzylic chloride.[6][7] This heightened reactivity makes it amenable to nucleophilic substitution reactions with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and carbanions.[7]
The general synthetic approach to access the 2-(chloromethyl)oxazole core often involves the Robinson-Gabriel synthesis or variations thereof, where an α-(chloroacetyl)amino ketone undergoes cyclodehydration.[2]
The Cornerstone Reaction: Bimolecular Nucleophilic Substitution (SN2)
The functionalization of 2-(chloromethyl)oxazoles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[3][4][8]
The rate of this reaction is dependent on the concentration of both the 2-(chloromethyl)oxazole and the nucleophile. Several factors influence the efficiency and outcome of this transformation, providing chemists with levers to control the reaction.
Visualizing the SN2 Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. CN102552464B - Oxaprozin and preparation technology thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Chloromethyl-Oxazoles in the Synthesis of Anti-Inflammatory Agents: Application Notes and Protocols
Introduction: The Oxazole Scaffold in Anti-Inflammatory Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets.[1][2] In the realm of anti-inflammatory drug discovery, the oxazole moiety is a key component of several potent agents, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[3] The strategic incorporation of an oxazole core can enhance a molecule's binding affinity to key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), and modulate its pharmacokinetic properties.[2][4]
This technical guide focuses on the pivotal role of chloromethyl-oxazole derivatives as reactive intermediates in the synthesis of potent anti-inflammatory agents. While the user's query specified 4-(chloromethyl)oxazole, the bulk of established literature points to the utility of the 2-substituted isomer, 2-(chloromethyl)oxazole, particularly in the synthesis of the diaryloxazole class of anti-inflammatory drugs. For the purpose of providing a detailed and validated protocol, this guide will center on the synthesis of Oxaprozin, a well-characterized NSAID, from a 2-(halomethyl)-4,5-diphenyloxazole precursor. The principles and reactions detailed herein are broadly applicable to other substituted chloromethyl-oxazoles, including the 4-isomer, and provide a foundational understanding for researchers in drug development.
Application Notes: The Utility of 2-(Chloromethyl)-4,5-diaryloxazoles
The chloromethyl group, particularly when attached to the C2 position of the oxazole ring, serves as a highly reactive electrophilic handle. Its reactivity is analogous to that of a benzylic chloride, making it susceptible to nucleophilic substitution reactions. This property allows for the facile introduction of various side chains and functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
The primary application of 2-(chloromethyl)- and the more reactive 2-(bromomethyl)-4,5-diaryloxazoles is in the construction of propionic acid side chains, a common feature of many NSAIDs.[5][6] This is most effectively achieved through a malonic ester synthesis, a classic and reliable method for carbon-carbon bond formation. The resulting 3-(4,5-diaryloxazol-2-yl)propanoic acids have demonstrated significant anti-inflammatory activity through the inhibition of prostaglandin synthesis.[3]
Causality in Experimental Design: Why Malonic Ester Synthesis?
The choice of the malonic ester synthesis for extending the side chain from the 2-chloromethyl position is deliberate and strategic for several reasons:
-
Robustness and High Yield: It is a well-established, high-yielding reaction.
-
Versatility: While this guide focuses on the synthesis of a propionic acid moiety, the intermediate malonate can be further functionalized, allowing for the creation of a diverse library of analogues.
-
Avoidance of Harsh Conditions: The initial alkylation step proceeds under relatively mild basic conditions, preserving the integrity of the oxazole ring.
Detailed Protocols: Synthesis of Oxaprozin
The synthesis of Oxaprozin from a 2-(halomethyl)-4,5-diphenyloxazole intermediate is a prime example of the utility of this chemical building block. The following protocols provide a step-by-step guide for this multi-step synthesis.
Protocol 1: Synthesis of 2-Bromomethyl-4,5-diphenyl-oxazole
While the target is the use of a chloromethyl derivative, the bromo-analogue is often used for its higher reactivity in the subsequent alkylation step.[7][8] The synthesis of the chloro-analogue follows a similar procedure.
Materials:
-
2-Hydroxymethyl-4,5-diphenyl-oxazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxymethyl-4,5-diphenyl-oxazole (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether dropwise with constant stirring.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-bromomethyl-4,5-diphenyl-oxazole.[6]
Protocol 2: Synthesis of Oxaprozin via Malonic Ester Alkylation
This protocol details the C-alkylation of diethyl malonate with the 2-bromomethyl-4,5-diphenyl-oxazole intermediate, followed by hydrolysis and decarboxylation.[5]
Materials:
-
2-Bromomethyl-4,5-diphenyl-oxazole
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Step 1: Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
After stirring for 15 minutes to ensure complete formation of the enolate, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.[6]
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester from the previous step, add a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours to facilitate hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2. This will precipitate the intermediate dicarboxylic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Heat the crude dicarboxylic acid to effect decarboxylation, yielding Oxaprozin.[6] Purification can be achieved by recrystallization.
Data Presentation: Anti-inflammatory Activity of Oxaprozin
Oxaprozin exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][9][10] The following table summarizes its inhibitory potency against COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| Oxaprozin | 2.2[1] | 36[1] | 0.06 |
IC₅₀ values were determined using human platelet COX-1 and IL-1-stimulated human synovial cell COX-2.[1]
The data indicates that Oxaprozin is a non-selective COX inhibitor, with a slight preference for COX-1.[1] Beyond COX inhibition, Oxaprozin has also been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[1]
Visualizations
Synthetic Pathway of Oxaprozin
Caption: Synthetic pathway for Oxaprozin from 2-bromomethyl-4,5-diphenyloxazole.
Experimental Workflow for Oxaprozin Synthesis
Caption: Experimental workflow for the synthesis of Oxaprozin.
Conclusion
Chloromethyl-oxazole derivatives are valuable and reactive intermediates in the synthesis of anti-inflammatory agents. The synthesis of Oxaprozin from 2-(halomethyl)-4,5-diphenyloxazole via a malonic ester synthesis pathway exemplifies a robust and efficient method for constructing the propionic acid side chain characteristic of many NSAIDs. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel oxazole-based anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 3. Oxaprozin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Articles [globalrx.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What is Oxaprozin used for? [synapse.patsnap.com]
Application Notes & Protocols: Strategic Incorporation of the Oxazole Moiety into Complex Molecules
For researchers, scientists, and drug development professionals, the oxazole ring is a privileged scaffold. This five-membered aromatic heterocycle, containing one oxygen and one nitrogen atom, is a cornerstone in a vast array of natural products and pharmaceuticals, prized for its metabolic stability and ability to participate in crucial binding interactions.[1][2][3] Its presence in a molecule can confer a range of potent biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[2][4]
This guide provides an in-depth exploration of the principal synthetic strategies for incorporating the oxazole moiety into complex molecular architectures. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to empower chemists to select and execute the optimal strategy for their specific synthetic challenges. We will traverse the landscape from foundational, century-old reactions to cutting-edge, metal-catalyzed transformations, providing detailed protocols for each.
I. Classical Cornerstones: Time-Tested Routes to the Oxazole Core
The classical methods, while sometimes requiring stringent conditions, remain fundamental to the synthetic chemist's toolkit and are the basis for many modern adaptations.
A. The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction is a direct and powerful method for forming oxazoles via the acid-catalyzed cyclodehydration of 2-acylamino ketones.[5][6]
Mechanistic Rationale: The reaction proceeds through protonation of the ketone's carbonyl group by a strong acid (e.g., sulfuric acid), which activates the carbon for intramolecular nucleophilic attack by the amide oxygen.[7] This cyclization forms a five-membered ring intermediate (an oxazoline derivative), which then undergoes dehydration to eliminate water and form the aromatic oxazole ring.[7][8] The choice of a potent dehydrating agent is critical for driving the reaction to completion.
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole [3]
-
Preparation: To a stirred solution of the 2-acylamino ketone (1.0 eq) in a suitable flask, cautiously add concentrated sulfuric acid (or polyphosphoric acid) as the cyclodehydrating agent. Note: The reaction is often performed neat in polyphosphoric acid (PPA), which serves as both solvent and catalyst.
-
Reaction: Heat the mixture (typically to >100 °C) while monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure oxazole product.
Causality and Trustworthiness: The use of strong acids like H₂SO₄ can sometimes lead to low yields and side reactions.[9] Polyphosphoric acid (PPA) is often a superior choice, increasing yields to a more favorable 50-60%.[9][10] The protocol is self-validating through TLC monitoring, ensuring the reaction is driven to completion before work-up, and purification via recrystallization confirms the identity and purity of the final product.
B. The Van Leusen Reaction
Developed in 1972, the Van Leusen reaction is one of the most versatile and widely used methods for synthesizing oxazoles.[11][12] It facilitates the creation of 5-substituted and 4,5-disubstituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key C2-N synthon.[11]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃).[13] The resulting anion acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The intermediate adduct then undergoes a 5-endo-dig cyclization, forming an oxazoline intermediate.[11][13] The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH), which aromatizes the ring to yield the oxazole product.[12]
Caption: Key steps in the Van Leusen oxazole synthesis.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4,5-Disubstituted Oxazoles [13]
-
Preparation: In a microwave-safe reaction vessel, combine TosMIC (1.0 eq), an aldehyde (1.2 eq), an aliphatic halide (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add a suitable solvent, such as methanol or an ionic liquid like [bmim]Br for a greener approach.[11][13]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-20 minutes). Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
Causality and Trustworthiness: The one-pot nature of this protocol for 4,5-disubstituted oxazoles is highly efficient.[11] The initial reaction between the TosMIC anion and the aliphatic halide forms an α-substituted TosMIC derivative, which then reacts with the aldehyde.[13] Microwave assistance dramatically reduces reaction times from hours to minutes compared to conventional heating, a significant practical advantage.[10][14]
| Method Variation | Solvent | Base | Temperature | Time | Typical Yield (%) | Reference |
| Conventional | Methanol | K₂CO₃ | Reflux | Several Hours | Moderate | [11][12] |
| Microwave-Assisted | Methanol | K₂CO₃ | 80-100 °C | 5-20 min | Good-Excellent | [13] |
| Ionic Liquid | [bmim]Br | K₂CO₃ | Room Temp | ~10-12 h | High | [11][13] |
| Water-Based | Water | Et₃N / β-CD | 50 °C | ~2-4 h | Excellent | [11] |
C. Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method involves the reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles.[9][15]
Mechanistic Rationale: The reaction proceeds in an anhydrous ethereal solution saturated with gaseous HCl.[15] The exact mechanism involves complex rearrangements, but it is fundamentally a dehydration reaction that occurs under mild conditions to form the oxazole ring.[9]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [15]
-
Preparation: Dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a flask fitted with a gas inlet tube and a drying tube.
-
Reaction: Bubble dry hydrogen chloride gas through the solution. The oxazole product will precipitate as its hydrochloride salt.
-
Isolation: Collect the hydrochloride salt by filtration.
-
Neutralization: Convert the salt to the free oxazole base by treating it with water or by boiling it in alcohol.
-
Purification: Recrystallize the free base from a suitable solvent to obtain the pure 2,5-diphenyloxazole.
II. Modern Frontiers: High-Efficiency Oxazole Construction
Contemporary methods focus on improving efficiency, mildness, and functional group tolerance, often leveraging transition metal catalysis.
Transition Metal-Catalyzed Cycloisomerization of Propargyl Amides
A highly effective modern strategy for synthesizing substituted oxazoles involves the cycloisomerization of readily available propargyl amides. This transformation is typically catalyzed by π-acidic metals such as gold, zinc, or copper.[16][17][18]
Mechanistic Rationale: The metal catalyst activates the alkyne of the propargyl amide, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. This 5-exo-dig cyclization forms a vinyl-metal species. Subsequent protodemetalation or other catalytic steps lead to the formation of the aromatic oxazole ring.[16] This method provides excellent control over regioselectivity.
Caption: General workflow for metal-catalyzed oxazole synthesis.
Experimental Protocol: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole [19]
-
Preparation: To a solution of the N-propargyl amide (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the gold catalyst (e.g., AuBr₃, 5 mol%) and a co-catalyst if required (e.g., AgOTf, 15 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel or Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the pure oxazole product.
Causality and Trustworthiness: This method's power lies in its mild conditions and high functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[16][19] The catalyst's role is purely to facilitate the cyclization, leading to high atom economy. The protocol's reliability is ensured by chromatographic monitoring and purification, which are standard, robust procedures in modern organic synthesis.
III. Nature's Strategy: Biosynthesis and Post-Translational Modification
In nature, oxazole rings are often incorporated into peptides and other natural products through post-translational modifications.[4][20] This biosynthetic pathway is a masterclass in efficiency and selectivity.
Mechanistic Rationale: The process typically begins with a serine or threonine residue within a peptide backbone.[21][22] A dedicated enzyme complex first catalyzes a cyclodehydration reaction, where the backbone amide nitrogen attacks the side-chain hydroxyl group, forming an oxazoline ring.[20] Subsequently, a dehydrogenase enzyme, often FMN-dependent, oxidizes the oxazoline to the aromatic oxazole.[20] This strategy is central to the biosynthesis of many potent bioactive molecules, including numerous marine-derived alkaloids.[1][20]
References
- 1. mdpi.com [mdpi.com]
- 2. ijmpr.in [ijmpr.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciforum.net [sciforum.net]
- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxazole - Wikipedia [en.wikipedia.org]
- 22. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)oxazole Substitutions
Welcome to the technical support center for 4-(chloromethyl)oxazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions encountered during nucleophilic substitution reactions, moving from fundamental principles to advanced troubleshooting. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.
Part 1: Foundational Concepts & General Guidance
This section covers the essential knowledge required before setting up your first experiment.
Q1: What is the reactivity profile of this compound, and why is it a useful synthetic intermediate?
This compound is a valuable heterocyclic building block primarily due to the reactivity of its chloromethyl group. The key to its utility lies in the fact that the -CH₂Cl group behaves analogously to a benzylic halide. The adjacent oxazole ring, an electron-withdrawing heterocycle, stabilizes the transition state of nucleophilic substitution reactions, facilitating the displacement of the chloride leaving group.[1]
This reactivity allows for the straightforward introduction of a wide array of functionalities through reactions with various nucleophiles, including amines, thiols, phenols, and stabilized carbanions.[1][2] The resulting substituted oxazole motifs are prevalent in medicinal chemistry, appearing in compounds investigated as inhibitors for enzymes like Glycogen Synthase Kinase-3 (GSK-3) and as other bioactive agents.[3][4][5][6]
Caption: Generalized SN2 mechanism for this compound.
Q2: I am planning a substitution. What are the critical parameters I need to define?
Optimizing a nucleophilic substitution on this compound requires careful consideration of four interdependent parameters: the Nucleophile, the Solvent, the Base, and the Temperature.
-
Nucleophile: The nature of your nucleophile (e.g., primary amine, secondary amine, thiol, phenoxide) is the primary determinant. Stronger, "softer" nucleophiles like thiols will react more readily than harder nucleophiles like alcohols.[1] Steric hindrance on the nucleophile can significantly slow the reaction rate.
-
Solvent: The choice of solvent is crucial for solubilizing reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.[7]
-
Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or even some amines) or to act as an acid scavenger for the HCl generated during the reaction. The base must be chosen carefully to avoid competing as a nucleophile itself. Non-nucleophilic bases, either inorganic (K₂CO₃, Cs₂CO₃) or organic (triethylamine (TEA), diisopropylethylamine (DIPEA)), are common choices.[1][7][8] For weakly acidic nucleophiles, a strong base like sodium hydride (NaH) may be necessary.[1]
-
Temperature: this compound is reasonably reactive, but many reactions require heating to proceed at a practical rate. Temperatures typically range from room temperature to 80 °C, or even higher for particularly unreactive nucleophiles.[1][7]
Part 2: Practical Application & Protocol Design
This section provides specific recommendations and starting protocols for common classes of nucleophiles.
Q3: How should I select the solvent and base for my nucleophile?
The optimal combination of solvent and base depends heavily on the pKa and reactivity of your nucleophile. The following table provides experimentally validated starting points for common nucleophile classes.
| Nucleophile Class | Typical Base(s) | Recommended Solvent(s) | Typical Temperature | Key Considerations & Causality |
| Primary/Secondary Amines | K₂CO₃, TEA, DIPEA | THF, Acetonitrile | 25 - 65 °C | The base acts as an acid scavenger. Using excess amine (2.2 eq) can also serve this purpose. Polar aprotic solvents are ideal.[1][7] |
| Aromatic Amines (Anilines) | None or weak base | Neat, Toluene, THF | 80 - 110 °C | Aniline is a weaker nucleophile and often requires higher temperatures. The reaction can sometimes be run neat (using aniline as the solvent).[1] |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile | 60 - 100 °C | The phenol must be deprotonated to the more nucleophilic phenoxide. NaH is used for less acidic phenols; K₂CO₃ is often sufficient. DMF is excellent for solvating the resulting salts.[1] |
| Thiols (Thiophenols) | NaH, K₂CO₃, TEA | DMF, THF | 5 - 25 °C | Thiols are potent nucleophiles and react readily. The thiolate is often generated in situ at a low temperature before adding the electrophile to control reactivity.[1] |
| Stabilized Carbanions (e.g., Malonates) | NaH | THF, DMF | 5 °C to RT | Strong bases are required to generate the carbanion. The reaction must be conducted under anhydrous conditions to prevent quenching the anion.[1] |
Q4: Can you provide a general, step-by-step protocol for substitution with a secondary amine?
Certainly. This protocol is a robust starting point for reacting this compound with a nucleophile like morpholine.
Experimental Protocol: Synthesis of 4-(Morpholinomethyl)oxazole
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of the limiting reagent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous acetonitrile via syringe, followed by morpholine. Stir the resulting suspension.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-8 hours. The disappearance of the starting this compound spot is the primary indicator of completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic base (K₂CO₃).
-
Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[7]
Part 3: Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. This section addresses the most frequent problems.
Q5: My reaction is very slow or has stalled completely. What are the likely causes and solutions?
A sluggish reaction is a common issue. The following flowchart outlines a logical troubleshooting sequence.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Causality Explained:
-
Reagent Quality: this compound can slowly hydrolyze in the presence of moisture.[2] Ensure it is stored under inert gas and at a low temperature.[9] Anhydrous bases and solvents are critical, especially when using strong bases like NaH.
-
Temperature: Nucleophilic substitutions have an activation energy barrier. Insufficient thermal energy is a primary reason for slow rates.[7]
-
Solvent Polarity: Switching from a less polar solvent (like THF) to a more polar one (like DMF) can dramatically accelerate SN2 reactions by better solvating the counter-ion of the base and increasing the effective reactivity of the nucleophile anion.[7]
-
Base Strength: If your nucleophile is not fully deprotonated, its concentration will be low. For a phenol with a pKa of 10, a base like K₂CO₃ (conjugate acid pKa ~10.3) may establish an equilibrium with significant starting material, whereas NaH will drive the deprotonation to completion.
Q6: I'm seeing a significant side product. What could it be?
While generally a clean reaction, side products can form under specific conditions.
-
Double Alkylation (with primary amines): If you are using a primary amine (R-NH₂), the initial product (Oxazole-CH₂-NHR) is still nucleophilic and can react with another molecule of this compound to form a tertiary amine (Oxazole-CH₂-N(R)-CH₂-Oxazole).
-
Solution: Use a larger excess of the primary amine nucleophile (3-5 equivalents) to favor the mono-alkylation product statistically.
-
-
Ring Opening: The oxazole ring itself is generally stable but can be susceptible to cleavage under very harsh conditions (e.g., strong nucleophiles combined with very high temperatures or strong bases).[10][11] This is generally not observed under the typical conditions described above.
-
Solution: Avoid excessively high temperatures (>120 °C) or unnecessarily strong bases if possible. If ring instability is suspected, re-evaluate the reaction conditions to be milder.
-
Part 4: Advanced Considerations
Q7: My reaction is still not working well. Should I use 4-(bromomethyl)oxazole instead?
Yes, switching to the bromo-analog is an excellent and common strategy for increasing reactivity. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge as it departs.[7]
Comparative Analysis: Chloro vs. Bromo Analog
| Feature | This compound | 4-(Bromomethyl)oxazole | Rationale |
| Reactivity | Good | Excellent | Bromide is a superior leaving group compared to chloride.[7] |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | The lower activation energy for C-Br bond cleavage leads to faster kinetics.[7] |
| Typical Temperature | Higher (e.g., 50-100 °C) | Lower (e.g., RT - 50 °C) | Less thermal energy is required to overcome the activation barrier.[7] |
| Cost & Availability | Generally more common and less expensive | Often more expensive | Chlorination reagents are typically cheaper than brominating agents. |
| When to Use | For most standard nucleophiles; preferred starting point. | For sterically hindered or weakly reactive nucleophiles; when milder conditions are required. | The bromo analog is particularly effective for challenging C-C bond formations, like in the synthesis of Oxaprozin.[1][7] |
Recommendation: Always begin your optimization with the more cost-effective and readily available this compound. If you face challenges with yield or require milder conditions to preserve sensitive functional groups, switching to 4-(bromomethyl)oxazole is a logical and highly effective solution.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based optimization of oxadiazole-based GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. OXAZOLE, 4-(CHLOROMETHYL)-2-METHYL- | 141399-53-3 [m.chemicalbook.com]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Reactions of 4-(Chloromethyl)oxazole
Welcome to the technical support center for 4-(chloromethyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common issues in your experiments, ensuring the integrity and success of your synthetic routes.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in medicinal chemistry and materials science due to the high reactivity of its chloromethyl group, which is analogous to a benzylic halide. This reactivity allows for facile nucleophilic substitution, providing a straightforward method for introducing the oxazole moiety. However, this same reactivity can be a double-edged sword, often leading to a variety of side products that can complicate reaction workups, reduce yields, and compromise the purity of the desired product. This guide will illuminate the common side reactions and provide actionable strategies to mitigate their formation.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and offering practical solutions.
Issue 1: Low Yield of the Desired Product with a Complex Mixture of Higher Molecular Weight Impurities.
Question: I am reacting this compound with my primary amine nucleophile, but I'm getting a low yield of my target secondary amine. Instead, my mass spectrometry analysis shows significant peaks corresponding to the di- and even tri-alkylated products. What is happening and how can I favor the mono-alkylation?
Answer: This is a classic case of over-alkylation . The root cause lies in the fact that your desired secondary amine product is often more nucleophilic than the starting primary amine. Once a small amount of the desired product is formed, it can be deprotonated by the base in the reaction mixture, and this newly formed, more reactive nucleophile can then compete with your starting amine for the remaining this compound.
Mechanistic Insight:
The initial reaction is a standard SN2 displacement of the chloride by the primary amine. However, the resulting secondary amine can be deprotonated, especially if a strong base is used, to form a highly nucleophilic amide anion which rapidly reacts further.
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of the primary amine nucleophile (3-5 equivalents). This will statistically favor the reaction of this compound with the more abundant primary amine.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine and the base. This maintains a low concentration of the electrophile, reducing the likelihood of the product reacting further.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base that is just strong enough to neutralize the generated HCl but not strong enough to deprotonate the product amine. Examples include diisopropylethylamine (DIPEA) or proton sponge. Avoid strong bases like sodium hydride or alkoxides if possible.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures will decrease the rate of all reactions, but can sometimes provide better selectivity.
Experimental Protocol: A General Method for Mono-alkylation of a Primary Amine
-
To a solution of the primary amine (3.0 eq.) and diisopropylethylamine (1.5 eq.) in a suitable aprotic solvent (e.g., THF, acetonitrile) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Presence of a Significant Impurity with a Molecular Weight of M-18 (Loss of Water) from the Desired Product.
Question: My reaction is complete, but I am observing a persistent impurity that appears to be my desired product minus water. What is this byproduct and how can I avoid it?
Answer: This impurity is likely the corresponding 4-(hydroxymethyl)oxazole , arising from the hydrolysis of the starting material. The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents, and this can be exacerbated by basic or acidic conditions.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Avoid protic solvents like water, methanol, or ethanol if possible. If a protic solvent is necessary for solubility, consider using a less nucleophilic one, such as tert-butanol.
-
Aqueous Workup: During the workup, minimize the contact time with water. If possible, use a non-aqueous workup. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Issue 3: Formation of a High Molecular Weight, Insoluble Material.
Question: I am attempting a reaction with this compound, and a significant amount of an insoluble, tacky solid has crashed out of my reaction mixture. What is this and how can I prevent its formation?
Answer: This is likely due to the dimerization or polymerization of your starting material. The high reactivity of the chloromethyl group means that one molecule can be attacked by the nucleophilic nitrogen of another oxazole ring, leading to the formation of a quaternary salt which can then initiate a polymerization cascade. This is particularly problematic at higher concentrations and temperatures. The formation of a dimeric species, such as bis(oxazol-4-ylmethyl)amine, is also a possibility if ammonia is used or generated in situ.[1]
Visualizing the Problem: Dimerization/Polymerization Pathway
Caption: Self-reaction of this compound leading to dimerization and polymerization.
Mitigation Strategies:
-
Dilution: Run your reaction at a lower concentration to reduce the probability of intermolecular side reactions.
-
Temperature Control: Maintain a low reaction temperature.
-
Order of Addition: As with over-alkylation, add the this compound slowly to the solution of your nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: Due to its reactivity and moisture sensitivity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation. Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use a strong base like sodium hydride (NaH) to deprotonate my nucleophile?
A2: While NaH is effective for deprotonating many nucleophiles, it can promote side reactions with this compound. The highly basic conditions can favor elimination reactions to form 4-vinyloxazole, and can also promote polymerization. Weaker, non-nucleophilic bases are generally preferred.
Q3: My desired product is a primary amine, which I am trying to synthesize using ammonia as the nucleophile. I am seeing a lot of the bis(oxazol-4-ylmethyl)amine side product. How can I avoid this?
A3: This is a common challenge. The product, 4-(aminomethyl)oxazole, is a primary amine and can readily react again with the starting material. To favor the formation of the primary amine, use a very large excess of ammonia (often as a solution in an organic solvent like methanol or as liquid ammonia). Alternatively, consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection.
Q4: I am seeing an impurity with the same mass as my starting material in my crude NMR. What could this be?
A4: If you are not seeing evidence of hydrolysis, it is possible that you have some of the isomeric 5-(chloromethyl)oxazole present as an impurity in your starting material. The synthesis of this compound can sometimes produce small amounts of the 5-isomer, which may have similar reactivity and be difficult to separate from your desired product. If this is a concern, it is advisable to carefully check the purity of your starting material by NMR and/or GC-MS.
Visualizing Competing Pathways: A Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common side reactions.
Summary Table of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Mitigation Strategies |
| Over-alkylation Products | Product is more nucleophilic than the starting material. | Use a large excess of the nucleophile; slow addition of this compound; use a non-nucleophilic, sterically hindered base. |
| 4-(Hydroxymethyl)oxazole | Presence of water or other protic solvents. | Use anhydrous reaction conditions; avoid protic solvents; perform aqueous workup quickly and at low temperatures. |
| Dimer/Polymer | High reactivity of the starting material leading to self-reaction. | Run the reaction at a lower concentration; maintain a low reaction temperature; slow addition of this compound. |
| 4-Vinyloxazole | Use of a strong, non-nucleophilic base. | Use a weaker base if possible; carefully control the temperature. |
| Bis(oxazol-4-ylmethyl)amine | Reaction with ammonia or a primary amine as the nucleophile. | Use a large excess of ammonia/primary amine; consider using a protected nitrogen source (e.g., Gabriel or Delepine synthesis). |
References
preventing polymerization of 4-(Chloromethyl)oxazole under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization Under Basic Conditions
Welcome to the Technical Support Center for 4-(chloromethyl)oxazole. As Senior Application Scientists with extensive field-proven experience, we've designed this guide to provide you with in-depth technical assistance for handling this highly reactive yet synthetically valuable compound. This resource addresses common challenges, particularly the prevention of unwanted polymerization under basic conditions, a frequent hurdle in synthetic workflows. Our goal is to empower you with the knowledge to troubleshoot issues and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Polymerization Events
This section is dedicated to resolving specific problems you may encounter during your experiments with this compound.
Question 1: My reaction mixture containing this compound solidified after adding a common amine base like triethylamine (TEA). What caused this, and how can I salvage my experiment?
Answer:
The solidification of your reaction mixture is a classic sign of uncontrolled polymerization. The primary culprit is the high reactivity of this compound, which is analogous to that of a benzylic halide. The oxazole ring activates the chloromethyl group, making it a potent electrophile susceptible to nucleophilic attack.
Causality:
Under basic conditions, especially with nucleophilic amine bases like TEA, two competing reaction pathways can lead to polymerization:
-
Nucleophilic Attack by the Amine: The amine base can act as a nucleophile, attacking the chloromethyl group. This can initiate a chain reaction where the newly formed secondary or tertiary amine attacks another molecule of this compound, leading to a polymer chain.
-
Quaternization and Subsequent Reactions: Tertiary amines like TEA can be quaternized by this compound. The resulting quaternary ammonium salt can then participate in or catalyze further reactions, leading to a complex polymeric mixture.
Unfortunately, once significant polymerization has occurred, salvaging the desired product from the solidified mass is often impractical. The focus should be on preventing this outcome in future experiments.
Immediate Actions for Future Prevention:
-
Cease Base Addition: If you observe a sudden increase in viscosity or precipitation upon adding the base, immediately stop the addition.
-
Cool the Reaction: Lowering the temperature can significantly slow down the rate of polymerization.
-
Dilution: If possible, dilute the reaction mixture with a suitable, dry, and non-nucleophilic solvent to reduce the concentration of reactive species.
Question 2: I need to perform a nucleophilic substitution on the chloromethyl group using a delicate nucleophile in the presence of a base. How can I prevent polymerization while ensuring my desired reaction proceeds?
Answer:
This is a common challenge that requires a careful selection of reaction parameters. The key is to create conditions that favor the desired nucleophilic substitution over the competing polymerization pathways.
Strategic Recommendations:
-
Choice of Base: This is the most critical factor. Avoid nucleophilic bases. Instead, opt for a sterically hindered, non-nucleophilic base. These bases are strong enough to deprotonate your nucleophile or scavenge protons but are too bulky to readily attack the chloromethyl group.
Base Type Examples Rationale for Use/Avoidance Avoid: Nucleophilic Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA) Can act as nucleophiles, initiating polymerization. Recommended: Hindered Non-Nucleophilic Bases 2,6-Lutidine, Proton Sponge (1,8-Bis(dimethylamino)naphthalene), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Their steric bulk prevents them from acting as nucleophiles, minimizing polymerization.[1] Recommended: Inorganic Bases Anhydrous Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Heterogeneous bases with low nucleophilicity that can effectively facilitate the reaction. -
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate for your desired transformation. Often, starting at 0 °C or even lower and slowly warming the reaction mixture can provide the necessary control.
-
Solvent Selection: The choice of solvent can influence the stability of reactive intermediates.
Solvent Type Examples Impact on Polymerization Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF) Generally good choices that can solvate the reactants without promoting unwanted side reactions. Non-Polar Aprotic Dichloromethane (DCM), Toluene Can also be effective, particularly for maintaining a lower reaction temperature. Avoid: Protic Solvents Methanol, Ethanol Can act as nucleophiles, leading to undesired byproducts. -
Order of Addition: Add the base slowly and portion-wise to a cooled solution of the substrate and nucleophile. This helps to maintain a low instantaneous concentration of the deprotonated, highly reactive nucleophile and the base itself.
Experimental Protocol: A General Approach for Controlled Nucleophilic Substitution
Caption: A generalized workflow for controlled nucleophilic substitution on this compound.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling, storage, and reactivity of this compound.
Q1: What is the underlying polymerization mechanism of this compound under basic conditions?
Proposed Mechanism:
The reaction can be initiated by the formation of a stabilized carbocation. A Lewis basic site on another molecule of this compound (e.g., the nitrogen atom) can attack the electrophilic chloromethyl carbon of another molecule, displacing the chloride ion. This forms a dimeric species with a positive charge, which can then be attacked by another monomer unit, propagating the polymer chain. The presence of a base can facilitate this by interacting with the oxazole ring or by promoting the formation of reactive intermediates.
Caption: A simplified representation of a possible cationic polymerization pathway.
Q2: Are there any additives I can use to stabilize this compound during storage and reactions?
A2: Yes, the use of radical inhibitors can be an effective strategy, particularly for long-term storage and during reactions that may be sensitive to radical-initiated side reactions.
| Inhibitor | Recommended Concentration | Mechanism of Action | Compatibility Considerations |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A phenolic antioxidant that acts as a radical scavenger. | Generally compatible with many nucleophilic substitution reactions. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50-200 ppm | A stable radical that efficiently traps other radical species.[2][3] | Can sometimes interfere with reactions involving radical intermediates. |
It is crucial to verify the compatibility of any inhibitor with your specific downstream chemistry to avoid unintended interactions.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: Proper storage is essential to maintain the integrity of this reactive compound.
-
Temperature: Store at low temperatures, typically 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Container: Use an amber glass vial or a container that protects the compound from light, as light can promote radical formation.
-
Purity: Ensure the compound is of high purity. Impurities can sometimes catalyze degradation or polymerization.
By understanding the inherent reactivity of this compound and implementing these preventative strategies, you can significantly improve the success and reproducibility of your experiments. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Improving Yields in Reactions Involving 4-(Chloromethyl)oxazole
Welcome to the technical support center for 4-(Chloromethyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes involving this versatile building block. The inherent reactivity of the chloromethyl group, akin to a benzylic halide, makes it an excellent electrophile for introducing the oxazole moiety. However, this reactivity also presents challenges that can lead to diminished yields and complex product mixtures. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Troubleshooting Low Yields in Nucleophilic Substitutions
The most common application of this compound is in Sₙ2 reactions. Low yields in these transformations are a frequent concern, often stemming from suboptimal reaction conditions or competing side reactions.
Question: My nucleophilic substitution reaction with this compound is giving a low yield. What are the primary factors to investigate?
Answer: Low conversion or the formation of multiple products are the typical culprits for low yields. The issue can almost always be traced back to one of four areas: (1) the stability and purity of your starting material, (2) the choice of base and its compatibility with your nucleophile, (3) the solvent system, or (4) the reaction temperature. The oxazole ring itself can also participate in undesirable side reactions under certain conditions.
A systematic approach to troubleshooting is essential. Before extensively modifying reaction parameters, always verify the integrity of the this compound starting material.
Protocol 1: Verifying Starting Material Integrity
-
Purity Check: Analyze your this compound by ¹H NMR. Look for the characteristic singlet for the chloromethyl protons (CH₂Cl) and the distinct oxazole ring protons. Impurities may indicate decomposition.
-
Storage Conditions: This reagent is reactive and should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to minimize degradation.[1][2] Improper storage can lead to hydrolysis or oligomerization.
-
Consider the Salt Form: this compound is also available as a hydrochloride salt, which can exhibit greater long-term stability.[3] However, this requires neutralization or the use of an additional equivalent of base in your reaction.
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// Condition Nodes base_choice [label="Base Selection\n(Strength, Nucleophilicity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_choice [label="Solvent Choice\n(Polar Aprotic vs. Others)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; temp_choice [label="Temperature Control\n(Low Temp vs. RT vs. Heat)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Byproduct Nodes elimination [label="Elimination Product?\n(Vinyl Oxazole)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ring_opening [label="Ring Opening?\n(Isonitrile Intermediates)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; no_reaction [label="Unreacted Starting Material?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_sm; check_sm -> optimize_cond [label="If SM is pure"]; optimize_cond -> {base_choice, solvent_choice, temp_choice} [style=dashed]; optimize_cond -> analyze_bp [label="If yield is still low"];
analyze_bp -> {elimination, ring_opening, no_reaction} [style=dashed]; elimination -> temp_choice [label="Action: Lower Temp / Weaker Base"]; ring_opening -> base_choice [label="Action: Use Milder Base"]; no_reaction -> temp_choice [label="Action: Increase Temp / More Reactive Halide"]; } dot Caption: Troubleshooting workflow for low-yield reactions.
Section 2: FAQs on Optimizing Reaction Parameters
Question: How do I select the right base and solvent for my nucleophile?
Answer: The choice of base and solvent are intrinsically linked and crucial for success. The goal is to facilitate the desired Sₙ2 pathway while suppressing side reactions.
Causality Behind Experimental Choices:
-
Mechanism: The reaction is an Sₙ2 displacement. This pathway is favored by polar aprotic solvents (e.g., DMF, THF, Acetonitrile) which solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity.[4]
-
Base Strength: The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes side reactions like elimination or ring-opening.[4][5]
Table 1: Recommended Base/Solvent Combinations for Common Nucleophiles
| Nucleophile Type | Example | Recommended Base | Recommended Solvent | Key Considerations |
| Oxygen (Phenols) | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ can enhance reactivity in difficult cases. |
| Oxygen (Alcohols) | Cyclohexanol | NaH | THF, DMF | NaH is required for less acidic alcohols. Ensure anhydrous conditions. Add alcohol to NaH suspension at 0°C. |
| Nitrogen (Amines) | Morpholine, Aniline | K₂CO₃, Et₃N, or None | THF, Dioxane | For secondary amines, often no additional base is needed as the amine acts as both nucleophile and HCl scavenger. For primary amines, use 2.2+ equivalents or an inorganic base to prevent salt formation.[6] |
| Sulfur (Thiols) | Thiophenol | K₂CO₃, NaH | DMF, THF | Thiols are excellent nucleophiles and generally react cleanly. Mild bases are usually sufficient.[6] |
| Carbon (Malonates) | Diethyl malonate | NaH, t-BuOK | THF | Requires a strong, non-nucleophilic base to generate the enolate. Anhydrous conditions are critical.[6] |
Question: I suspect side reactions are consuming my material. What are the most common side reactions and how can I prevent them?
Answer: Beyond simple low conversion, two major side reactions can significantly reduce your yield: elimination and oxazole ring-opening .
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Elimination: Under strongly basic conditions, deprotonation of the methylene bridge can occur, followed by elimination of HCl to form a highly reactive vinyl oxazole.[4]
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Prevention: Use the mildest base possible that still allows for the desired reaction. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can also disfavor the elimination pathway.
-
-
Oxazole Ring Opening: The oxazole ring is susceptible to attack by strong bases. Deprotonation at the C2 position is a known pathway that can lead to ring cleavage and the formation of an isonitrile intermediate, which will not lead to your desired product.[5][6][7]
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Prevention: Avoid excessively strong bases like n-BuLi or LDA unless you are specifically targeting ring metalation. Stick to carbonates, alkoxides, or hydrides where appropriate. If your nucleophile is very basic, consider adding it slowly to a solution of the chloromethyl oxazole at a reduced temperature.
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// Nodes reactants [label=" this compound + Nu:⁻", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"];
sn2_path [label="Desired Sₙ2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; elim_path [label="Elimination (Side Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; ring_path [label="Ring Opening (Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label="Desired Product\n(4-(Nu-methyl)oxazole)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; elim_product [label="Vinyl Oxazole", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ring_product [label="Isonitrile Intermediate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reactants:f0 -> sn2_path [label="Mild Base\nPolar Aprotic Solvent", color="#34A853"]; reactants:f0 -> elim_path [label="Strong, Bulky Base\nHigh Temp", color="#FBBC05"]; reactants:f0 -> ring_path [label="Very Strong Base\n(e.g., n-BuLi)", color="#EA4335"];
sn2_path -> product [color="#34A853"]; elim_path -> elim_product [color="#FBBC05"]; ring_path -> ring_product [color="#EA4335"]; } dot Caption: Competing reaction pathways for this compound.
Question: My reaction is sluggish even with optimized conditions. Is there a more reactive alternative?
Answer: Yes. If you are struggling with a poorly reactive nucleophile, the best solution is often to switch to a more reactive electrophile. The reactivity of halomethyl oxazoles follows the expected trend for alkyl halides: I > Br > Cl.
Expert Recommendation: Switching from this compound to 4-(bromomethyl)oxazole can dramatically increase the reaction rate and final yield, particularly with soft or weak nucleophiles like stabilized carbanions (e.g., malonates).[6][8] In a study synthesizing an Oxaprozin precursor, the yield jumped from 40% with the chloro- derivative to 90% with the bromo- analogue under identical conditions (NaH/THF).[6] While 4-(bromomethyl)oxazole is less stable and may be more expensive, the improvement in yield often justifies the change.
Section 3: General Experimental Protocol
This protocol provides a robust starting point for the substitution reaction. It should be adapted based on the specific nucleophile and scale.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reactor Setup: Under an inert atmosphere (N₂ or Ar), equip a dry, round-bottom flask with a magnetic stir bar.
-
Reagent Addition (for C, O, S nucleophiles requiring a base):
-
If using a solid base like K₂CO₃, add it to the flask along with your nucleophile (1.0 eq).
-
If using NaH, suspend it (1.1 eq) in anhydrous solvent (e.g., THF) and cool to 0°C. Slowly add a solution of your nucleophile (1.0 eq) in the same solvent. Allow it to stir for 20-30 minutes at 0°C.
-
-
Solvent Addition: Add the appropriate anhydrous solvent (see Table 1) to the flask containing the nucleophile and base.
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile, maintaining the desired temperature (typically 0°C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (for NaH) or water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
By systematically addressing these key parameters, you can effectively troubleshoot and optimize your reactions, leading to higher yields and purer products.
References
- 1. 767628-89-7|this compound|BLD Pharm [bldpharm.com]
- 2. 137090-44-9|4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole|BLD Pharm [bldpharm.com]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Moisture Sensitivity of 4-(Chloromethyl)oxazole
Welcome to the technical support center for 4-(chloromethyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive reagent. My goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges related to its moisture sensitivity, ensuring the success and reproducibility of your experiments.
Introduction: The Dual Nature of this compound
This compound is a valuable building block in synthetic chemistry, prized for its reactive chloromethyl group which allows for the facile introduction of the oxazole moiety into a wide array of molecules. However, this reactivity is a double-edged sword. The electrophilic nature of the chloromethyl group, akin to a benzylic halide, makes it highly susceptible to nucleophilic attack. The most ubiquitous and often problematic nucleophile in the laboratory is water. This guide will delve into the causality behind this moisture sensitivity and provide robust, validated protocols and troubleshooting advice to maintain the integrity of your reactions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and reactivity of this compound.
Q1: Why is this compound so sensitive to moisture?
A1: The sensitivity of this compound to moisture stems from the high reactivity of the C-Cl bond in the chloromethyl group. This carbon is adjacent to the oxazole ring, which can stabilize a partial positive charge, making it highly susceptible to nucleophilic substitution reactions (SN2). Water, although a weak nucleophile, can react with this electrophilic center, leading to the hydrolysis of the chloromethyl group to a hydroxymethyl group. This reaction is often irreversible and consumes the starting material.
Q2: What is the primary degradation product when this compound is exposed to water?
A2: The primary degradation product is 4-(hydroxymethyl)oxazole. This occurs through the hydrolysis of the chloride. The presence of this seemingly innocuous alcohol can have significant downstream consequences for your intended reaction.
Q3: How will the presence of 4-(hydroxymethyl)oxazole affect my reaction?
A3: The impact of 4-(hydroxymethyl)oxazole contamination can be multifaceted:
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Consumption of Reagents: If your reaction involves organometallics (e.g., Grignard reagents, organolithiums), the acidic proton of the hydroxyl group will quench these powerful bases, leading to low or no yield of your desired product.
-
Side Reactions: The hydroxyl group can act as a competing nucleophile in alkylation or acylation reactions, leading to a mixture of products that can be difficult to separate.
-
Inaccurate Stoichiometry: If a portion of your this compound has hydrolyzed, the actual concentration of the active reagent is lower than calculated, leading to incomplete reactions.
Q4: How should I properly store this compound?
A4: To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential degradation pathways.
Q5: Can I visually detect if my this compound has degraded?
A5: While significant degradation may lead to a change in color or consistency, visual inspection is not a reliable method for detecting low levels of hydrolysis. The most reliable methods for assessing purity are analytical techniques such as NMR spectroscopy or GC-MS.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause (Moisture-Related) | Troubleshooting Steps & Solutions |
| Reaction with organometallics (e.g., Grignard, organolithium) fails or gives very low yield. | Hydrolysis of this compound to 4-(hydroxymethyl)oxazole, which quenches the organometallic reagent. | 1. Verify Reagent Quality: Before use, check the purity of the this compound via ¹H NMR. The presence of a broad singlet around 2.5-4.5 ppm (hydroxyl proton) and a singlet around 4.5 ppm (CH₂OH) indicates hydrolysis. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Use freshly opened bottles of anhydrous solvent or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). 3. Dry Glassware: All glassware should be flame-dried or oven-dried ( >120°C for at least 4 hours) and cooled under a stream of inert gas. 4. Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. |
| Alkylation with a carbon, nitrogen, or sulfur nucleophile results in low conversion. | A significant portion of the this compound has hydrolyzed, leading to incorrect stoichiometry. | 1. Quantify Starting Material: If hydrolysis is suspected, use an internal standard in an NMR analysis to determine the actual concentration of this compound before calculating the equivalents of other reagents. 2. Purify the Reagent: If significant hydrolysis has occurred, consider purifying the this compound by column chromatography, though this can be challenging due to its reactivity. It is often more practical to use a fresh, high-purity batch. |
Issue 2: Presence of Unexpected Byproducts
| Symptom | Possible Cause (Moisture-Related) | Identification and Mitigation |
| Isolation of a more polar byproduct in addition to the desired product. | The byproduct is likely 4-(hydroxymethyl)oxazole from the hydrolysis of unreacted starting material, or a product derived from it. | Identification: * TLC: The hydrolyzed product will have a lower Rf value than the starting material. * NMR: Look for the characteristic peaks of 4-(hydroxymethyl)oxazole. * Mass Spec: The mass of the byproduct will correspond to the replacement of Cl (35/37 amu) with OH (17 amu). Mitigation: * Implement the rigorous anhydrous techniques described in Issue 1. * Ensure the reaction goes to completion to minimize unreacted starting material that could hydrolyze during workup. |
| Formation of a dimeric ether byproduct. | In the presence of a base, the hydrolysis product, 4-(hydroxymethyl)oxazole, can be deprotonated to form an alkoxide, which can then react with another molecule of this compound. | Identification: * This byproduct will have a mass corresponding to two oxazole units linked by an ether. Mitigation: * Strict exclusion of water is paramount. * If a base is used, ensure it is added under strictly anhydrous conditions. |
Part 3: Analytical Identification of Hydrolysis
Proactive identification of the hydrolysis byproduct, 4-(hydroxymethyl)oxazole, is key to successful troubleshooting.
Comparative Analytical Data
| Technique | This compound | 4-(hydroxymethyl)oxazole (Hydrolysis Product) |
| ¹H NMR (CDCl₃) | ~4.6 ppm (s, 2H, -CH₂Cl), ~7.6 ppm (s, 1H, oxazole H5), ~7.9 ppm (s, 1H, oxazole H2) | ~4.5 ppm (s, 2H, -CH₂OH), ~2.5-4.5 ppm (br s, 1H, -OH), ~7.5 ppm (s, 1H, oxazole H5), ~7.8 ppm (s, 1H, oxazole H2) |
| ¹³C NMR (CDCl₃) | ~38 ppm (-CH₂Cl), ~138 ppm (oxazole C4), ~151 ppm (oxazole C5), ~158 ppm (oxazole C2) | ~55 ppm (-CH₂OH), ~140 ppm (oxazole C4), ~150 ppm (oxazole C5), ~157 ppm (oxazole C2) |
| Mass Spec (EI) | M⁺ isotopic pattern for one chlorine atom (approx. 3:1 ratio for M⁺ and M+2). Fragmentation may involve loss of Cl• or CH₂Cl•. | Molecular ion peak corresponding to the replacement of Cl with OH. Fragmentation will likely show loss of •OH or H₂O. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Visualizing the Hydrolysis Pathway
The hydrolysis of this compound is a classic SN2 reaction.
Caption: Hydrolysis of this compound.
Part 4: Experimental Protocols for Ensuring Anhydrous Conditions
Adherence to rigorous experimental technique is the most effective way to mitigate the moisture sensitivity of this compound.
Protocol 1: Preparation of Glassware and Solvents
-
Glassware: All glassware (flasks, syringes, needles, stir bars) must be dried in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvents: Use freshly opened bottles of anhydrous solvents. For particularly sensitive reactions, it is recommended to further dry the solvent by passing it through an activated alumina column or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether; calcium hydride for dichloromethane and acetonitrile).
Protocol 2: Setting up a Moisture-Sensitive Reaction
This protocol outlines a general procedure for a nucleophilic substitution reaction with this compound.
Caption: Workflow for a moisture-sensitive reaction.
-
Inert Atmosphere: Set up the dried glassware under a positive pressure of argon or nitrogen, using a bubbler to monitor gas flow.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe. If your nucleophile is a solid, add it to the flask before sealing and purging with inert gas. If it is a liquid, add it via syringe.
-
Temperature Control: Bring the reaction mixture to the desired temperature.
-
Addition of this compound: Using a dry syringe, add the this compound dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup. Be aware that any unreacted this compound may hydrolyze during this stage.
By understanding the chemical principles behind the moisture sensitivity of this compound and implementing these rigorous experimental techniques, you can significantly improve the reliability and success of your synthetic endeavors.
Technical Support Center: Navigating Scale-Up for Reactions with 4-(Chloromethyl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered when scaling reactions involving 4-(Chloromethyl)oxazole. As a highly reactive and valuable building block in medicinal chemistry, its successful implementation in large-scale synthesis requires a nuanced understanding of its chemical behavior and careful process control. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and robust.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning a successful scale-up campaign.
Q1: What are the primary safety and handling concerns when working with this compound at a pilot or manufacturing scale?
A1: Moving from benchtop to pilot scale fundamentally changes the risk profile. For this compound, the primary concerns are its reactivity and potential for generating hazardous byproducts.
-
Toxicity and Irritation: this compound and its derivatives are classified as irritants and are acutely toxic if ingested.[1][2] At scale, the increased quantity of material elevates the risk of exposure. All handling should occur in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye/face protection.[1][3] Facilities must have accessible eyewash stations and safety showers.[1]
-
Thermal Hazards: Nucleophilic substitution reactions are typically exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent to boil or triggering thermal decomposition, which may generate highly toxic gases like hydrogen chloride and nitrogen oxides.[1] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before attempting any large-scale reaction.
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Dust and Aerosol Generation: Handling larger quantities of the solid reagent increases the risk of dust generation and inhalation.[3] Engineering controls, such as fume hoods or glove boxes, are critical to minimize this risk.
Q2: How does the reactivity of the chloromethyl group influence the scale-up strategy?
A2: The C-Cl bond in the 4-(chloromethyl) group is the epicenter of this molecule's reactivity, behaving similarly to a benzylic halide.[4] This high reactivity is a double-edged sword that must be managed during scale-up.
-
High Reactivity Towards Nucleophiles: The chloromethyl group is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.[5] This is beneficial for bond formation but requires precise control over stoichiometry and addition rates at scale to prevent side reactions.
-
Side Reaction Potential: The primary challenge is controlling selectivity. For instance, with primary amine nucleophiles, over-alkylation to form the tertiary amine byproduct can become a significant issue. On a large scale, localized "hot spots" or poor mixing can exacerbate this problem.
-
Stability: While the oxazole ring itself is relatively stable, harsh conditions (e.g., strong bases or high temperatures maintained for extended periods) can potentially lead to ring-opening or other degradation pathways.[6][7] The stability of your specific product under the chosen reaction and work-up conditions should be validated at the lab scale.
Q3: My lab-scale reaction works well, but what are the most critical parameters to re-optimize for a pilot-scale batch?
A3: Direct translation of a lab-scale procedure to pilot scale is rarely successful. The key is to focus on parameters that are scale-dependent.
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Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients, causing spikes in exothermicity and promoting the formation of impurities. The stirrer type, speed, and baffle configuration are critical.
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Heat Transfer: As mentioned, managing the reaction exotherm is paramount. The rate of reagent addition must be tied to the reactor's ability to remove heat. A slow, controlled addition profile is almost always necessary.
-
Reverse Addition: Consider adding the this compound solution to the nucleophile/base mixture (reverse addition). This can help maintain a low concentration of the electrophile, often minimizing side reactions like di-substitution.
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Solvent and Concentration: While a reaction might work in a solvent like DMF at lab scale, its high boiling point can make removal difficult at pilot scale. Furthermore, the reaction concentration (molarity) may need to be adjusted to ensure the reaction mixture remains stirrable and heat transfer is efficient.[8]
Q4: For a difficult nucleophilic substitution, would switching to 4-(bromomethyl)oxazole be a better strategy for scale-up?
A4: Yes, this is an excellent consideration. The choice between a chloromethyl and bromomethyl starting material is a classic process chemistry decision involving a trade-off between reactivity and cost.
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Enhanced Reactivity: Bromide is a superior leaving group compared to chloride. Consequently, 4-(bromomethyl)oxazole is a more reactive electrophile.[9] This increased reactivity can allow for milder reaction conditions (e.g., lower temperatures, weaker bases), shorter reaction times, and potentially higher yields, all of which are highly advantageous at scale.[4][9]
-
Cost and Availability: Typically, brominated compounds are more expensive than their chlorinated counterparts. A cost-benefit analysis is required. If the chloro-analogue requires cryogenic temperatures or expensive reagents to achieve an acceptable yield, the higher upfront cost of the bromo-analogue may be justified by overall process savings.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your scale-up experiments in a direct Q&A format.
Problem 1: My large-scale reaction has stalled, showing incomplete consumption of this compound. What are the likely causes?
-
Potential Cause A: Poor Temperature Control. The reaction may be more temperature-sensitive than observed at the lab scale. An insufficient internal temperature could slow the reaction rate significantly.
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Solution: Verify the calibration of your temperature probes. Ensure the heating/cooling jacket has sufficient capacity for the batch size. Develop a precise temperature profile and maintain it throughout the reaction.
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-
Potential Cause B: Inefficient Mixing. In a large reactor, the reagents may not be mixing adequately, leaving pockets of unreacted starting material.
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Solution: Evaluate your reactor's mixing dynamics. It may be necessary to increase the agitation speed or use a different impeller design. For heterogeneous reactions (e.g., using a solid base like K₂CO₃), ensure the solids are fully suspended.
-
-
Potential Cause C: Deactivation of Reagents. The nucleophile or base may be degrading over the longer reaction times typical of scale-up, or it may be sensitive to trace amounts of water or air introduced into the larger system.
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Solution: Ensure all reagents are of suitable quality and anhydrous where necessary. Maintain a robust inert atmosphere (e.g., nitrogen or argon blanket) throughout the process. Consider a mid-reaction charge of the nucleophile or base if degradation is suspected.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I prevent this?
-
Potential Cause: Di-alkylation. This is the most common issue when using nucleophiles with multiple reactive sites (e.g., primary amines, diamines). Your nucleophile reacts with one molecule of this compound, and the resulting secondary amine product then reacts with a second molecule.
-
Solution 1 (Stoichiometry): Use a larger excess of the nucleophile. This increases the statistical probability that a molecule of this compound will encounter an unreacted nucleophile rather than the mono-alkylated product.
-
Solution 2 (Process Control): Employ reverse addition. Add the this compound solution slowly to a well-stirred solution of the nucleophile. This keeps the concentration of the electrophile low at all times, starving the competing di-alkylation reaction.
-
Solution 3 (Temperature): Lower the reaction temperature. The activation energy for the second alkylation is often different from the first. Running the reaction at the lowest feasible temperature can significantly improve selectivity.
-
Problem 3: During reagent addition, the batch temperature spiked dangerously. How can I ensure better control?
-
Potential Cause: Addition Rate Exceeds Cooling Capacity. The rate of the exothermic reaction is generating heat faster than the reactor's cooling system can remove it.
-
Solution 1: Reduce Addition Rate. This is the most straightforward solution. The addition must be slow enough that the temperature remains within a narrow, defined range (e.g., ±2 °C).
-
Solution 2: Use a Co-solvent. Diluting the reaction mixture with a suitable co-solvent increases the thermal mass of the batch, meaning more energy is required to raise its temperature. This can buffer against temperature spikes.
-
Solution 3: Pre-cool the Batch. Start the addition at a lower temperature than the target reaction temperature. This provides a larger buffer before the temperature limit is reached.
-
Problem 4: My product is difficult to purify at scale. Lab-scale chromatography is not a viable option.
-
Potential Cause: Unfavorable Impurity Profile. The impurities present may have similar solubility properties to the desired product, making crystallization difficult.
-
Solution 1 (Reaction Optimization): The best purification strategy is to avoid generating impurities in the first place. Revisit the reaction conditions (as described above) to maximize the purity of the crude product before isolation.
-
Solution 2 (Crystallization/Recrystallization): This is the preferred method for purification at scale.[8] A thorough solvent screen is essential to find a system that maximizes the recovery of the pure product while leaving impurities in the mother liquor. Consider anti-solvent crystallization.
-
Solution 3 (Work-up Modification): Use liquid-liquid extractions during the work-up to remove specific impurities.[8] For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic ones. This can simplify the final crystallization step.
-
Part 3: Generalized Scale-Up Protocol & Workflow
This section provides a conceptual framework for scaling a nucleophilic substitution reaction. Note: This is a generalized guide and must be adapted based on lab-scale data and a proper safety assessment.
Process Flow for a Scaled Nucleophilic Substitution
Caption: General process workflow for scale-up.
Step-by-Step Methodology
-
Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert with a nitrogen or argon atmosphere.
-
Charge Reagents: Charge the solvent, nucleophile, and base into the reactor. Begin agitation and bring the mixture to the target initial temperature.
-
Prepare Electrophile Solution: In a separate addition vessel, dissolve the this compound in a suitable solvent.
-
Controlled Addition: Slowly add the this compound solution to the reactor via a dosing pump. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., Ttarget ± 2 °C).
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at the target temperature. Monitor the reaction's progress using a suitable in-process control (IPC) method (e.g., HPLC, UPLC) until the starting material is consumed to the desired level.
-
Quench: Cool the reaction mixture and carefully add a quenching agent (e.g., water, saturated ammonium chloride solution) to neutralize any remaining reactive species.
-
Work-up: Perform aqueous washes and extractions as developed in the lab to remove inorganic salts and water-soluble impurities.
-
Isolation: Concentrate the organic layer and induce crystallization, potentially through cooling, solvent swapping, or the addition of an anti-solvent.
-
Drying: Filter the resulting solid product, wash with a cold solvent, and dry under vacuum to a constant weight.
By rigorously evaluating these parameters and anticipating scale-dependent challenges, you can develop a safe, efficient, and reproducible process for your reactions involving this compound.
References
- 1. aksci.com [aksci.com]
- 2. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4-(Chloromethyl)oxazole Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)oxazole and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the NMR analysis of these compounds. Unexpected chemical shifts can be a significant source of confusion, potentially leading to incorrect structural assignments and delays in research. This resource offers a structured, question-and-answer-based approach to diagnosing and resolving these NMR-related challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity and structural features make it a versatile synthon for a wide range of applications. However, the interpretation of its NMR spectra can sometimes be challenging due to the electronic nature of the oxazole ring and the influence of the chloromethyl substituent. This guide will walk you through common problems, their underlying causes, and practical solutions to ensure the accurate characterization of your products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the chemical shift of my chloromethyl (-CH₂Cl) protons significantly downfield from the typical range for alkyl chlorides?
This is a common and valid observation. The protons of the chloromethyl group in this compound typically appear at a chemical shift (δ) around 4.6-4.8 ppm in CDCl₃, which is further downfield than the usual 3.5-3.8 ppm range for simple alkyl chlorides.
Underlying Causes:
-
Electron-Withdrawing Effect of the Oxazole Ring: The oxazole ring is an electron-deficient heterocycle. The electronegative nitrogen and oxygen atoms withdraw electron density from the ring system. This electron-withdrawing character extends to the substituents, including the chloromethyl group at the 4-position. The deshielding of the methylene protons by the oxazole ring, in addition to the electronegativity of the chlorine atom, results in a more significant downfield shift.
-
Anisotropic Effects: The π-system of the oxazole ring generates a magnetic field. Protons situated above or below the plane of the ring experience a shielding effect, while those in the plane of the ring are deshielded. The chloromethyl protons, being in the plane of the ring, are subject to this deshielding effect, contributing to their downfield shift.
Troubleshooting and Confirmation:
-
Review Literature Data: Compare your observed chemical shifts with reported values for this compound and structurally similar compounds. Chemical databases like SpectraBase and publications in synthetic chemistry journals can provide valuable reference spectra.[1]
-
2D NMR Spectroscopy (HSQC/HMBC):
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will show a direct correlation between the chloromethyl protons and their attached carbon.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range couplings. You should observe a correlation between the chloromethyl protons and the C4 and C5 carbons of the oxazole ring, confirming their connectivity.
-
Experimental Protocol: Basic 2D NMR (HSQC) for Structural Confirmation
-
Sample Preparation: Prepare a solution of your this compound product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/0.6 mL.
-
Acquisition: On your NMR spectrometer, acquire a standard proton (¹H) spectrum. Following this, set up a standard HSQC experiment. Typical parameters on a 400 MHz spectrometer might include:
-
Spectral widths appropriate for the ¹H and ¹³C chemical shift ranges.
-
A ¹J(CH) coupling constant of ~145 Hz.
-
-
Processing and Analysis: Process the 2D data using the spectrometer's software. The resulting spectrum will show a correlation peak between the signal for the -CH₂Cl protons in the ¹H spectrum and the corresponding carbon signal in the ¹³C spectrum.
Question 2: I'm observing unexpected splitting patterns or additional peaks in the aromatic region of my ¹H NMR spectrum. What could be the cause?
While this compound itself has protons on the oxazole ring, unexpected complexity in the aromatic region can arise from several sources.
Potential Causes and Solutions:
-
Presence of Isomers: If your synthesis involves the formation of the oxazole ring, there is a possibility of forming regioisomers. For example, you might have a mixture of this compound and 5-(chloromethyl)oxazole. These isomers will have distinct NMR spectra.
-
Troubleshooting: Carefully re-examine your synthetic route and consider the possibility of alternative cyclization pathways. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be helpful in determining the spatial proximity of protons and confirming the correct isomer.
-
-
Byproducts from Synthesis: The synthesis of oxazoles can sometimes lead to the formation of related heterocyclic byproducts.[2] For instance, incomplete cyclization or rearrangement reactions could result in imidazole or thiazole derivatives, which would exhibit their own characteristic NMR signals.
-
Troubleshooting: Purify your sample meticulously using techniques like column chromatography or recrystallization.[2] Compare the NMR of your purified product with that of the crude reaction mixture to identify peaks corresponding to impurities. Mass spectrometry (MS) can be invaluable for identifying the molecular weights of these byproducts.
-
-
Degradation of the Product: Chloromethyl-substituted heterocycles can be susceptible to degradation, especially in the presence of nucleophiles or moisture.[3] The chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH) or react with other species in your sample.
-
Troubleshooting: Ensure your sample is dry and stored under an inert atmosphere. If you suspect degradation, re-purify the sample and acquire a fresh NMR spectrum immediately. The presence of a new peak around 4.8-5.0 ppm (for -CH₂OH) and a broad singlet for the -OH proton could indicate hydrolysis.
-
Question 3: The chemical shifts of my compound seem to vary between different NMR solvents. Why is this happening?
Solvent effects on NMR chemical shifts are a well-documented phenomenon, particularly for polar molecules like oxazoles.[4][5][6][7][8]
Key Factors:
-
Solvent Polarity: The polarity of the solvent can influence the electron distribution in the solute molecule. More polar solvents can interact more strongly with the polar sites of the this compound, leading to changes in the shielding of the nuclei.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., CD₃OD, D₂O) can interact with the nitrogen and oxygen atoms of the oxazole ring. These interactions can significantly alter the electronic environment and thus the chemical shifts of the ring protons and carbons.[4][5]
-
Anisotropic Effects of Aromatic Solvents: Aromatic solvents like benzene-d₆ can induce significant shifts due to their own magnetic anisotropy. Protons located in the shielding or deshielding regions of the solvent's ring current will experience upfield or downfield shifts, respectively.
Practical Implications:
-
Consistency is Key: When comparing NMR data, always use the same deuterated solvent.
-
Leveraging Solvent Effects: You can intentionally use different solvents to resolve overlapping signals in your spectrum.[9] For example, if two proton signals are overlapping in CDCl₃, acquiring the spectrum in benzene-d₆ might separate them.
Data Table: Typical ¹H NMR Chemical Shifts for Unsubstituted Oxazole in Various Solvents
| Proton | CDCl₃ | Acetone-d₆ | DMSO-d₆ | Benzene-d₆ |
| H-2 | ~7.95 | ~8.05 | ~8.15 | ~7.60 |
| H-4 | ~7.09 | ~7.20 | ~7.30 | ~6.80 |
| H-5 | ~7.69 | ~7.80 | ~7.90 | ~7.35 |
Note: These are approximate values and can be influenced by concentration and temperature.[10][11]
Question 4: My ¹³C NMR spectrum shows unexpected shifts for the oxazole ring carbons. How can I confidently assign them?
The chemical shifts of the oxazole ring carbons are sensitive to substituent effects.[12][13][14]
Expected Chemical Shift Ranges (in CDCl₃):
-
C2: ~150-152 ppm
-
C4: ~135-138 ppm
-
C5: ~125-128 ppm
-
-CH₂Cl: ~35-38 ppm
Troubleshooting and Assignment Strategies:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended. It will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C2 and C4 of a substituted oxazole) will be absent. This is an excellent way to distinguish the -CH₂Cl carbon from the ring carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): As mentioned earlier, HMBC is a powerful tool for connecting protons to carbons over two or three bonds. For example, the proton at C5 should show a correlation to C4.
-
Comparison with Calculated Spectra: Computational chemistry software can predict ¹³C NMR chemical shifts. While not always perfectly accurate, these predictions can be a useful guide for initial assignments. However, be aware of potential software bugs that can lead to errors in calculated shifts.[15]
Workflow Diagram: Troubleshooting Unexpected NMR Shifts
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Conclusion
The accurate interpretation of NMR spectra is fundamental to synthetic chemistry. For this compound and its derivatives, a thorough understanding of the electronic and structural factors influencing chemical shifts is crucial. By systematically considering the possibilities of electronic effects, isomerism, impurities, and solvent interactions, and by employing advanced NMR techniques like 2D spectroscopy, researchers can confidently elucidate the structures of their compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 7. Solvent effects on the NMR shieldings of nitrogen atoms in azole and azine systems: their counterparts in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bug Can Lead to Errors in Calculated NMR Shifts - ChemistryViews [chemistryviews.org]
Technical Support Center: A Researcher's Guide to 4-(Chloromethyl)oxazole
Welcome to the technical support center for 4-(Chloromethyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, quenching procedures, and troubleshooting of common issues encountered during its use in chemical synthesis. As a reactive electrophilic building block, this compound is a valuable tool in constructing complex molecular architectures. However, its reactivity necessitates a thorough understanding of its properties to ensure safe and successful experimentation.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a bifunctional molecule, with its reactivity dominated by the chloromethyl group and influenced by the electronic nature of the oxazole ring.
-
The Chloromethyl Group: A Reactive Electrophile The primary site of reactivity is the chloromethyl group. The electron-withdrawing nature of the adjacent oxazole ring, analogous to a phenyl group in benzylic halides, renders the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions (S_N2). This makes it an excellent substrate for introducing the oxazole moiety into a target molecule by reacting it with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.[1]
-
The Oxazole Ring: Stability Considerations The oxazole ring is an aromatic heterocycle, but its stability can be compromised under certain conditions. It is particularly sensitive to both strong acids and bases.[2][3]
This dual reactivity profile underscores the importance of carefully controlled reaction and quenching conditions to achieve the desired outcome while maintaining the integrity of the oxazole core.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: It can cause skin irritation, serious eye irritation, and respiratory irritation.[5] As a reactive alkylating agent, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Some suppliers recommend refrigerated storage (2-8°C).
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Appropriate PPE is crucial for the safe handling of this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood is essential. For situations where a fume hood is not available or for large-scale operations, a respirator with an appropriate organic vapor cartridge may be necessary.[6]
Q4: Is this compound sensitive to moisture?
A4: Yes, due to its reactivity as an alkylating agent, it can slowly hydrolyze in the presence of water to form the corresponding hydroxymethyl derivative and hydrochloric acid. While not as violently reactive with water as some other reagents (e.g., acid chlorides), it is best practice to handle it in a dry environment and use anhydrous solvents for reactions to prevent unwanted side reactions and ensure reproducibility.[8]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Degraded Reagent: this compound may have degraded due to improper storage (exposure to moisture or heat). 2. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Use a fresh batch of the reagent or verify the purity of the existing stock by NMR or other analytical techniques. 2. If using a weak nucleophile, consider using a stronger base to deprotonate it or switch to a more reactive nucleophile. 3. Choose a solvent in which all reactants are soluble. Gentle heating may be required. 4. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of Multiple Products/Byproducts | 1. Over-alkylation: Primary or secondary amine nucleophiles can react further with this compound to form di- and tri-alkylated products.[9] 2. Elimination Reaction: If a sterically hindered or strong base is used as the nucleophile, elimination to form a methylene-oxazole derivative may compete with substitution.[10] 3. Oxazole Ring Opening: Reaction conditions (e.g., strong base or acid) may be causing the degradation of the oxazole ring.[2][3] | 1. Use a large excess of the amine nucleophile to favor the formation of the mono-alkylated product. Alternatively, protect the amine product as it is formed. 2. Use a less sterically hindered and/or less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. 3. Ensure the reaction and work-up conditions are neutral or mildly basic/acidic. Buffer the reaction mixture if necessary. |
| Difficult Product Purification | 1. Product is Water-Soluble: The product may be partitioning into the aqueous layer during work-up. 2. Product Co-elutes with Starting Material/Byproducts on Silica Gel: The polarity of the product may be similar to other components in the reaction mixture. 3. Product is an Oil: Difficulty in isolating the product as a solid. | 1. Before discarding the aqueous layer, extract it multiple times with an appropriate organic solvent. If the product is basic (e.g., an amine), basifying the aqueous layer before extraction can improve its solubility in the organic phase. 2. Try a different solvent system for column chromatography. If silica gel is not effective, consider using a different stationary phase such as alumina or reverse-phase silica.[8][11] 3. If the product is a stable oil, purification by column chromatography followed by removal of solvent under high vacuum is the standard procedure. If a solid is desired, attempt recrystallization from various solvents or solvent mixtures. |
IV. Safe Quenching and Disposal Procedures
Proper quenching of unreacted this compound and disposal of waste are critical for laboratory safety and environmental protection.
A. Quenching Protocol for Unreacted this compound
This protocol is designed to safely neutralize unreacted this compound in a reaction mixture. The principle is to add a nucleophile that will react with the electrophilic chloromethyl group to form a less reactive and more easily disposable product.
Diagram of the Quenching Workflow:
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ck12.org [ck12.org]
- 7. hse.gov.uk [hse.gov.uk]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Chloromethyl)oxazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving the 4-(chloromethyl)oxazole scaffold. The unique structure of this substrate, featuring two distinct electrophilic sites—a chloromethyl group (an sp³-hybridized carbon) and a potential halo-substituent on the oxazole ring (an sp²-hybridized carbon)—presents specific challenges and opportunities in synthetic chemistry.
This resource is structured in a question-and-answer format to directly address the practical issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using this compound derivatives in cross-coupling reactions?
A1: The main challenge stems from the presence of two potential reactive sites for oxidative addition: the C-Cl bond of the chloromethyl group and a second halide (e.g., a chloro or bromo group) at the 2- or 5-position of the oxazole ring. This duality can lead to issues with regioselectivity. Furthermore, the nitrogen atom in the oxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a common issue with N-heterocyclic substrates.[1] The stability of the oxazole ring itself under certain basic conditions should also be considered.[2]
Q2: I am starting a new project with a 2-chloro-4-(chloromethyl)oxazole substrate. Which palladium catalyst system is a good starting point for a Suzuki-Miyaura coupling?
A2: For a substrate with two distinct chloride sites, a catalyst system known for its high activity toward aryl chlorides is essential. A robust starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand.
-
Recommended Starting System:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: A dialkylbiaryl phosphine ligand such as SPhos or XPhos (2-10 mol%). These ligands are known to promote the challenging oxidative addition of aryl chlorides and stabilize the active monoligated Pd(0) species, which is crucial for catalytic efficiency.[3]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases are often effective and are compatible with many functional groups.[4]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base.[5]
-
Q3: How does the choice of ligand impact my reaction's outcome, especially regarding regioselectivity?
A3: The ligand is arguably the most critical variable for controlling the outcome. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination, which govern the overall efficiency and selectivity of the reaction.[3][6]
-
Electron-Rich, Bulky Ligands (e.g., Buchwald-type phosphines, N-Heterocyclic Carbenes - NHCs): These ligands accelerate the oxidative addition of aryl chlorides (the C-Cl on the oxazole ring), which is typically the rate-limiting step.[3][7] This can favor reaction at the sp² carbon.
-
Controlling Regioselectivity: The relative rates of oxidative addition at the sp² (ring) vs. sp³ (chloromethyl) position determine the product distribution. Computational studies have shown that ligand choice can reverse regioselectivity in systems with competing electrophilic sites.[8][9] If you observe a mixture of products, screening a panel of ligands with varying steric bulk and electronic properties is the most effective strategy to favor one site over the other.
Q4: My oxazole derivative is sensitive to strongly basic conditions. What are my options for a Suzuki or Sonogashira coupling?
A4: Substrate stability is paramount. If strong bases like sodium tert-butoxide (NaOtBu) or hydroxides cause decomposition, you should turn to milder or alternative conditions.
-
For Suzuki-Miyaura Coupling:
-
Mild Bases: Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are generally much milder than phosphates or cesium carbonate.[4]
-
Base-Free Conditions: For particularly sensitive substrates, novel "cationic" Suzuki-Miyaura coupling protocols have been developed that proceed without a base, avoiding base-promoted side reactions like protodeboronation.[10][11]
-
-
For Sonogashira Coupling:
-
Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard and generally well-tolerated.[12]
-
Copper-Free Sonogashira: The copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling). Copper-free conditions, often relying on a highly active palladium/phosphine system, can circumvent this and may be gentler on the substrate.[13]
-
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
Q: My reaction with 2-bromo-4-(chloromethyl)oxazole and an arylboronic acid is not working. I'm using Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane, but I only recover starting materials. What's wrong?
A: This is a classic issue that can often be resolved with a systematic approach. While Pd(PPh₃)₄ is a workhorse catalyst, it can be suboptimal for challenging substrates, and other factors may be at play.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[14] Ensure your boronic acid is fresh and pure. If problems persist, consider converting it to a more stable MIDA boronate or pinacol ester.[14]
-
Catalyst and Ligand: Phosphine ligands can oxidize if not stored properly under an inert atmosphere. Palladium precatalysts can also degrade.[14] Use fresh reagents from a reliable source.
-
Base and Solvent: Ensure your base is finely ground and dry. Use anhydrous, degassed solvents, as dissolved oxygen can rapidly deactivate the active Pd(0) catalyst.[14]
-
-
Upgrade Your Catalyst System: For a bi-functional halide, especially one containing a chloro-group, Pd(PPh₃)₄ is often not active enough.
-
Switch to a Modern Ligand: Replace PPh₃ with a more electron-rich and bulky ligand like XPhos, SPhos, or BrettPhos.[15][16] These ligands promote the difficult oxidative addition step and prevent catalyst decomposition.
-
Use a Reliable Precatalyst: Combine your advanced ligand with Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Re-evaluate Your Base and Solvent:
-
Base Strength: Sodium carbonate (Na₂CO₃) can be a relatively weak base. A switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often accelerates the crucial transmetalation step.[4]
-
Solvent Choice: While dioxane/water is common, other solvents like THF, DMF, or toluene can sometimes offer better solubility or reactivity.[5]
-
Problem 2: Competing Side Reaction - Dehalogenation
Q: My primary byproduct in a Heck coupling with 2-chloro-4-(chloromethyl)oxazole is the dehalogenated this compound. How can I suppress this?
A: Dehalogenation is a known side reaction in palladium-catalyzed couplings, where the halide is replaced by a hydrogen atom.[17][18] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the organic halide.
Strategies to Minimize Dehalogenation:
| Strategy | Rationale | Example Implementation |
| 1. Choice of Base | Amine bases (like Et₃N) can be a source of β-hydrides, leading to Pd-H formation. Inorganic bases are often cleaner. | Switch from Et₃N to an inorganic base like K₂CO₃ or Cs₂CO₃. |
| 2. Ligand Modification | Bulky, electron-donating ligands can favor the desired reductive elimination pathway over pathways leading to Pd-H species. | Use an N-heterocyclic carbene (NHC) ligand like IPr or a bulky phosphine like t-Bu₃P.[19] |
| 3. Additives | Certain additives can act as hydride scavengers or modify the catalytic cycle. | The addition of a silver salt (e.g., Ag₂CO₃) can sometimes suppress dehalogenation by acting as a halide scavenger. |
| 4. Solvent Choice | Protic solvents or water can be a proton source. | Ensure you are using a dry, aprotic solvent like DMF, NMP, or 1,4-dioxane. |
Caption: Competing pathways: Heck coupling vs. Dehalogenation.
Problem 3: Lack of Regioselectivity
Q: I am attempting a Sonogashira coupling on 2-chloro-4-(chloromethyl)oxazole. The reaction is occurring at both the C2-Cl and the C4-CH₂Cl positions. How can I achieve selectivity for the C2 position?
A: Achieving regioselectivity in this system requires exploiting the different reactivities of the sp² C-Cl and sp³ C-Cl bonds. Generally, oxidative addition is faster at sp²-hybridized carbons than at sp³-hybridized carbons in the absence of other activating factors. However, benzylic-type halides (like your chloromethyl group) can be quite reactive.
A study on the related 4-bromomethyl-2-chlorooxazole scaffold demonstrated that selective coupling is possible.[20] Stille coupling was found to be selective for the more reactive bromomethyl position, with subsequent Suzuki or Stille reactions proceeding at the C2-chloro position. This principle of sequential, selective coupling can be applied here.
Experimental Protocol for Selective Coupling:
This protocol aims to selectively couple at the C2-Cl position, which is typically less reactive than a bromomethyl group but can be targeted with the right conditions.
-
Reaction Setup:
-
To a dry Schlenk flask, add 2-chloro-4-(chloromethyl)oxazole (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) salt such as CuI (5-10 mol%).
-
Add a mild base, such as Cs₂CO₃ (2.0 mmol), which has been shown to be effective in challenging Sonogashira couplings.[21]
-
Purge the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst solution. Use a palladium source that is effective for aryl chlorides, such as Pd(OAc)₂ (2 mol%), and a ligand that favors sp² C-Cl activation. A good choice would be a bulky phosphine like P(t-Bu)₃ or an NHC ligand.
-
Under a positive flow of inert gas, add the degassed solvent (e.g., DMF or 1,4-dioxane, 5 mL).
-
Add the catalyst and ligand to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C). Higher temperatures might increase the rate of reaction at the chloromethyl group.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the desired mono-coupled product and minimize di-substituted or other byproducts.
-
-
Workup and Purification:
-
Once the desired conversion is reached, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride (to remove copper) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the 2-alkynyl-4-(chloromethyl)oxazole.
-
References
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)oxazole and 4-(Bromomethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the strategic selection of building blocks is paramount. Halomethyl-substituted heterocycles are workhorse reagents, and among them, 4-(halomethyl)oxazoles serve as critical precursors for introducing the oxazole moiety—a scaffold present in numerous biologically active compounds.[1][2][3][4] This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 4-(chloromethyl)oxazole and 4-(bromomethyl)oxazole, supported by fundamental chemical principles and generalized experimental data to inform your synthetic strategy.
The Decisive Factor: Leaving Group Ability
The primary determinant of reactivity in nucleophilic substitution reactions involving these two reagents is the nature of the halogen, which functions as the leaving group. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the halide ion.
Fundamental principles of organic chemistry dictate that a good leaving group is a species that is stable on its own.[5][6] This stability is inversely related to its basicity; weaker bases are better leaving groups.[5][7][8] When comparing chloride (Cl⁻) and bromide (Br⁻), the following factors establish bromide as the superior leaving group:
-
Acidity of Conjugate Acid: The hydrohalic acids increase in strength down the group (HCl < HBr < HI).[9][10][11] Hydrobromic acid (HBr) has a pKa of approximately -9, while hydrochloric acid (HCl) has a pKa of about -7.[7] This indicates that Br⁻ is a weaker base than Cl⁻ and, consequently, a more stable and better leaving group.[7]
-
Polarizability and Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond.[9][11] The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, increasing its stability.[7][12] This weaker C-Br bond requires less energy to break, contributing to a lower activation energy for the substitution reaction.[13]
This difference in leaving group ability is not trivial; it has significant practical consequences for reaction kinetics and conditions. The general reactivity order for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[5][9][10]
Caption: Generalized SN2 mechanism for halomethyl oxazoles (X = Cl, Br).
Experimental Comparison: A Head-to-Head Analysis
While direct kinetic data for 4-(halomethyl)oxazoles are sparse in the literature, extensive evidence from analogous systems and synthetic reports allows for a robust comparison.[14][15][16] The 2-(halomethyl)oxazole analogues, for instance, show that the bromomethyl derivative is a more reactive alternative to the chloromethyl compound.[14][16] This enhanced reactivity is particularly useful in C-alkylation reactions, such as in the synthesis of the NSAID Oxaprozin.[14][16]
The following table summarizes the expected performance differences in a typical nucleophilic substitution reaction, such as alkylation of an amine or phenol.
| Parameter | 4-(Bromomethyl)oxazole | This compound | Rationale & Causality |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group, leading to a lower activation energy barrier for the SN2 transition state.[9][15] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 8-24 hours) | A more reactive electrophile achieves complete conversion in less time.[15] |
| Typical Temperature | Lower (e.g., RT to 60 °C) | Higher (e.g., 60 °C to reflux) | The higher energy barrier for displacing chloride often necessitates more thermal energy to achieve a practical reaction rate.[15] |
| Choice of Base | Milder bases (e.g., K₂CO₃, Et₃N) are often sufficient. | Stronger bases (e.g., NaH, K₂CO₃ with heat) may be required. | Milder conditions are feasible due to the higher intrinsic reactivity of the substrate. |
| Side Reactions | Lower potential for side reactions requiring high heat. | Higher potential for degradation of sensitive substrates or reagents due to prolonged heating. | Harsher conditions can lead to undesired pathways or decomposition. |
| Cost & Stability | Generally higher cost. | More cost-effective. | Bromine is a more expensive raw material than chlorine. Chloro-derivatives are often more stable for long-term storage. |
Experimental Protocol: A Comparative Workflow
This generalized protocol outlines the N-alkylation of a primary amine and highlights the practical differences in handling the two reagents.
Caption: Comparative experimental workflow for N-alkylation.
Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base (1.5-2.0 equivalents) in an appropriate polar aprotic solvent (e.g., acetonitrile or DMF).
-
Reagent Addition & Reaction Conditions:
-
For 4-(bromomethyl)oxazole: Add a solution of the bromo-reagent (1.05 equivalents) dropwise at room temperature. Stir the reaction at room temperature to 50°C.
-
For this compound: Add a solution of the chloro-reagent (1.05 equivalents). Heat the reaction mixture to a higher temperature, typically between 60°C and the reflux temperature of the solvent.
-
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with the bromo-derivative is expected to reach completion significantly faster.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Strategic Selection: Which Reagent to Choose?
The choice between this compound and 4-(bromomethyl)oxazole is a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthesis.
Choose 4-(bromomethyl)oxazole when:
-
High Reactivity is Essential: For sluggish nucleophiles or when attempting to form sterically hindered bonds.
-
Mild Conditions are Required: When working with thermally sensitive substrates or functional groups that would not withstand prolonged heating.
-
Reaction Time is a Critical Factor: In high-throughput synthesis or when rapid iteration is needed.
Choose this compound when:
-
Cost is a Major Constraint: For large-scale synthesis, the lower cost of the chloro-reagent can be a significant advantage.
-
The Nucleophile is Highly Reactive: A powerful nucleophile may not require the enhanced reactivity of the bromo-derivative.
-
Controlled Reactivity is Desired: In some cases, slower, more controlled reactivity can minimize the formation of side products.
-
Long-Term Storage is a Factor: The greater stability of the C-Cl bond often translates to a longer shelf life.
Conclusion
Both this compound and 4-(bromomethyl)oxazole are valuable reagents for the installation of the 4-(methyl)oxazole moiety. However, they are not interchangeable. 4-(Bromomethyl)oxazole is the more reactive electrophile due to the superior leaving group ability of bromide. This translates into faster reactions under milder conditions, making it the reagent of choice for sensitive substrates or challenging transformations. Conversely, This compound offers a more cost-effective and stable alternative, suitable for reactions with potent nucleophiles or for large-scale applications where harsh conditions are tolerable. A clear understanding of these reactivity differences allows the discerning researcher to make an informed decision, optimizing for efficiency, yield, and economic viability.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Precursors for 4-(Chloromethyl)oxazole
For researchers, scientists, and professionals in drug development, the 4-(halomethyl)oxazole moiety is a cornerstone building block. Its inherent reactivity makes it an invaluable handle for introducing the oxazole core into larger, more complex molecules, a feature leveraged in the synthesis of numerous biologically active compounds.[1][2][3] 4-(Chloromethyl)oxazole is a common and direct precursor for these transformations. However, considerations of stability, reactivity, and synthetic strategy often necessitate the use of alternative precursors.
This guide provides an in-depth comparison of the primary synthetic alternatives to this compound, focusing on their synthesis, comparative reactivity, and strategic application. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing the field-proven insights necessary for making informed decisions in your synthetic campaigns.
The Central Role of the Hydroxymethyl Intermediate: 4-(Hydroxymethyl)oxazole
The most common and strategically important precursor is 4-(hydroxymethyl)oxazole. It is a stable, crystalline solid that serves as a direct antecedent to not only this compound but also its bromo- and tosyloxymethyl analogues. Its preparation is a critical first step in many synthetic routes.
Synthesis of 4-(Hydroxymethyl)oxazole
The most direct route to 4-(hydroxymethyl)oxazole involves the reduction of a commercially available starting material, ethyl 4-oxazolecarboxylate.
-
Causality of Reagent Choice: The key to this transformation is achieving a partial reduction of the ester to the primary alcohol without reducing the oxazole ring itself. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. At low temperatures, it selectively reduces esters to aldehydes or, with appropriate workup, to primary alcohols, while being compatible with the oxazole core. This selectivity is crucial for the success of the synthesis. A complete reduction with a harsher reagent like lithium aluminum hydride could lead to ring cleavage.[4]
Caption: Workflow for the synthesis of 4-(hydroxymethyl)oxazole.
Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole from Ethyl 2-chlorooxazole-4-carboxylate
A closely related and well-documented procedure starts from ethyl 2-chlorooxazole-4-carboxylate, yielding 4-hydroxymethyl-2-chlorooxazole, which highlights the general applicability of the method.
-
Reaction Setup: A solution of ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in anhydrous toluene is prepared in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of DIBAL-H (1.0 M in hexanes, 2.2 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 4-hydroxymethyl-2-chlorooxazole is typically of sufficient purity (>95%) for subsequent steps without further purification.
From 4-(hydroxymethyl)oxazole, the target this compound can be readily prepared using standard chlorinating agents like thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride.
The Halogen Alternative: 4-(Bromomethyl)oxazole
For many applications, particularly in cross-coupling reactions, a more reactive precursor is desirable. 4-(Bromomethyl)oxazole serves this purpose excellently. The C-Br bond is more labile than the C-Cl bond, making the bromide a better leaving group and a more reactive electrophile in nucleophilic substitution and palladium-catalyzed coupling reactions.[5][6]
Synthesis of 4-(Bromomethyl)oxazole
This precursor is synthesized directly from 4-(hydroxymethyl)oxazole.
-
Causality of Reagent Choice: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to primary alkyl bromides.[4] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is generally high-yielding and avoids the strongly acidic conditions that could compromise the oxazole ring.
Caption: Workflow for the synthesis of 4-(bromomethyl)oxazole.
Experimental Protocol: Synthesis of 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol
This protocol for a substituted analogue demonstrates the general methodology.[4]
-
Reaction Setup: A solution of the starting alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) is stirred at room temperature in a flask protected from atmospheric moisture.
-
Reagent Addition: The solution is cooled to approximately 18 °C. Phosphorus tribromide (PBr₃, 1.0 eq) is added dropwise over 5 minutes.
-
Reaction: The cooling bath is removed, and the mixture is stirred at room temperature overnight (approx. 22 hours).
-
Quenching: The reaction is quenched by the addition of a pH 7 phosphate buffer and saturated sodium chloride solution.
-
Work-up: The layers are separated. The organic layer is treated with magnesium sulfate, activated carbon (DARCO), and silica gel for 30 minutes to remove baseline impurities and residual phosphorus by-products.
-
Purification: The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
The Versatile Branch Point: 4-Formyloxazole
4-Formyloxazole is another key precursor, synthesized via the partial reduction of ethyl 4-oxazolecarboxylate.[7] While it requires two subsequent steps (reduction to the alcohol, then chlorination) to reach this compound, its value lies in its versatility. The aldehyde functionality opens up a different branch of chemical transformations.
-
Synthetic Utility: 4-Formyloxazole is a valuable substrate for reactions such as Wittig or Horner-Wadsworth-Emmons olefinations to form vinyl oxazoles, aldol condensations, or reductive amination.[7][8] This allows for the construction of more complex side chains at the 4-position before committing to the final functionalization, a strategy that can simplify purification and improve overall convergence.
Caption: Relationship between key 4-substituted oxazole precursors.
Comparative Analysis
The choice of precursor is a critical decision based on the desired final product and overall synthetic strategy. The following table summarizes the key attributes of each alternative.
| Parameter | 4-(Hydroxymethyl)oxazole | 4-(Bromomethyl)oxazole | 4-Formyloxazole |
| Starting Material | Ethyl 4-oxazolecarboxylate | 4-(Hydroxymethyl)oxazole | Ethyl 4-oxazolecarboxylate |
| Key Reagents | DIBAL-H | PBr₃, CBr₄/PPh₃ | DIBAL-H (controlled) |
| Typical Yield | >90% | ~80-90%[4] | ~60-70%[7] |
| Stability | High (often a stable solid) | Moderate (more reactive) | Moderate (can be prone to oxidation) |
| Key Advantages | Stable intermediate; direct precursor to chloro, bromo, and other derivatives. | Higher reactivity than chloride; ideal for cross-coupling.[5] | Versatile handle for C-C bond formation (Wittig, Aldol etc.).[7] |
| Key Considerations | Requires an additional step for halogenation. Use of pyrophoric DIBAL-H. | Potentially lower stability and higher cost. | Two steps away from the target halomethyl derivative. |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is to base your choice of precursor on a holistic view of your synthetic plan:
-
For Direct Nucleophilic Substitution: If your goal is a straightforward substitution with a robust nucleophile, the route via 4-(hydroxymethyl)oxazole to generate this compound in situ or as an isolated intermediate is the most reliable and cost-effective path.
-
For Enhanced Reactivity & Cross-Coupling: When dealing with less reactive coupling partners or when faster reaction kinetics are required, synthesizing 4-(bromomethyl)oxazole is the superior strategy. Its heightened reactivity can significantly improve yields and reduce reaction times in protocols like Stille or Suzuki couplings.[5]
-
For Complex Side-Chain Elaboration: If the synthetic plan involves building complexity at the 4-position side chain itself, utilizing 4-formyloxazole as a strategic intermediate provides the most flexibility. It allows for diverse carbon-carbon bond-forming reactions before the final functional group manipulations.
By understanding the distinct advantages and synthetic nuances of these precursors, researchers can design more efficient, robust, and logical pathways toward their target molecules, ultimately accelerating the pace of discovery and development.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for confirming the structure of 4-(Chloromethyl)oxazole derivatives
An Objective Comparison of Analytical Methods for Confirming the Structure of 4-(Chloromethyl)oxazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of programmatic success. The this compound moiety, a versatile building block in medicinal chemistry, presents a unique set of analytical challenges. Its reactivity and potential for isomeric impurities necessitate a robust, multi-technique approach to ensure the integrity of synthetic intermediates and final compounds.
This guide provides an in-depth comparison of the primary analytical methods used to confirm the structure of this compound derivatives. It moves beyond mere procedural descriptions to explain the underlying scientific principles and the rationale behind experimental choices, offering field-proven insights to guide your analytical strategy.
The Integrated Analytical Workflow
A self-validating analytical workflow does not rely on a single technique. Instead, it integrates orthogonal methods, where the strengths of one technique compensate for the limitations of another. The data from NMR, Mass Spectrometry, and Chromatography converge to provide a high-confidence structural assignment, which can be unequivocally confirmed by X-ray crystallography if a suitable crystal is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular skeleton.
Expertise & Experience: Interpreting the Spectra
For a representative structure such as 2-(4-chlorophenyl)-4-(chloromethyl)oxazole , the key to a correct assignment lies in understanding how the electron-withdrawing nature of the oxazole ring, the phenyl substituent, and the chlorine atoms influence the chemical shifts.
-
¹H NMR: The proton on the oxazole ring (H-5) is expected to appear as a singlet in the aromatic region, typically downfield due to the ring's aromaticity. The chloromethyl protons (-CH₂Cl) will also present as a distinct singlet, shifted downfield by the adjacent electronegative chlorine atom. The protons on the 2-phenyl group will exhibit a characteristic doublet of doublets pattern, reflecting ortho- and meta-couplings.
-
¹³C NMR: The carbon atoms of the oxazole ring (C2, C4, C5) have characteristic chemical shifts that distinguish them from the phenyl carbons. The C2 carbon, bonded to both oxygen and nitrogen, is the most downfield. The chloromethyl carbon (-CH₂Cl) will appear in the aliphatic region but is shifted downfield compared to a standard methyl group.
Comparative Data: Expected Chemical Shifts
While specific data for this compound derivatives can be sparse, we can reliably predict the expected spectral features by analyzing closely related, well-characterized analogs. The following table provides experimental data for analogs of 2-(4-chlorophenyl)oxazole, which serve as an excellent benchmark.[1]
| Assignment | Analog Compound | ¹H NMR (δ ppm, Coupling Constant J in Hz) | ¹³C NMR (δ ppm) |
| Oxazole H-5 | 2-(4-chlorophenyl)-5-isopropyloxazole | 6.84 (s, 1H) | 122.4 |
| -CH₂Cl Protons | Predicted for Target | ~4.6 (s, 2H) | ~36-40 |
| Phenyl H-2', H-6' | 2-(4-chlorophenyl)-5-isopropyloxazole | 7.96 (d, 2H, J = 8.6 Hz) | 129.4 |
| Phenyl H-3', H-5' | 2-(4-chlorophenyl)-5-isopropyloxazole | 7.43 (d, 2H, J = 8.6 Hz) | 127.7 |
| Oxazole C2 | 2-(4-chlorophenyl)-5-isopropyloxazole | - | 160.0 |
| Oxazole C4 | Predicted for Target | - | ~145-150 |
| Oxazole C5 | 2-(4-chlorophenyl)-5-isopropyloxazole | - | 159.1 |
| Phenyl C1' | 2-(4-chlorophenyl)-5-isopropyloxazole | - | 126.8 |
| Phenyl C4' | 2-(4-chlorophenyl)-5-isopropyloxazole | - | 136.3 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities.
Mass Spectrometry (MS): Confirming Composition and Fragmentation
MS is essential for confirming the molecular weight and elemental formula of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement that can validate the elemental composition to within a few parts per million.
Trustworthiness: The Fragmentation Pattern
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments provides a fragmentation pattern that acts as a molecular fingerprint. The fragmentation pathways are governed by the underlying chemical structure, and a logical interpretation of the spectrum provides strong evidence for the proposed structure.
For a this compound derivative, key fragmentation events include:
-
Loss of the Chloromethyl Radical: Cleavage of the C4-CH₂Cl bond is a likely initial step, leading to a stable oxazolyl cation.
-
Loss of Chlorine: The molecule can lose a chlorine radical to form a cation radical.
-
Ring Cleavage: The oxazole ring itself can fragment, often through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), which are characteristic fragmentations for oxazoles.[2]
-
Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. The M+2 peak (from the ³⁷Cl isotope) will have an abundance of approximately one-third that of the molecular ion peak (from ³⁵Cl), confirming the presence of a single chlorine atom.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms).
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Set a wide mass range (e.g., m/z 40-400) to capture both the molecular ion and smaller fragments.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the workhorse for assessing the purity of a sample and separating it from starting materials, byproducts, or isomers. The choice of stationary phase is critical for achieving optimal separation.
Comparative Guide to HPLC Columns
| Column Type | Separation Principle | Best For... | Rationale |
| C18 (ODS) | Hydrophobic (Reversed-Phase) | General purity checks of moderately polar compounds. | The alkyl chains provide strong hydrophobic retention, which is effective for most organic molecules.[3] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating aromatic isomers or compounds with subtle structural differences. | The phenyl groups on the stationary phase can engage in π-π stacking with the aromatic rings of the oxazole derivative, offering an alternative selectivity mechanism to C18.[4] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Separating halogenated aromatic compounds and their positional isomers. | The highly electronegative fluorine atoms create a unique electronic environment that can strongly interact with halogenated analytes.[4] |
Experimental Protocol: Reversed-Phase HPLC Method
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of ~0.5 mg/mL.
X-ray Crystallography: The Gold Standard
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the definitive method. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions in the solid state.
Authoritative Grounding: Insights from Crystallographic Data
-
Molecular Geometry: The oxazole ring will be largely planar. Dihedral angles between the oxazole ring and any aryl substituents are key conformational parameters.
-
Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of weak interactions, such as C-H···N and C-H···Cl hydrogen bonds, as well as potential π-π stacking between aromatic rings.[3] Understanding this packing is crucial for studies related to solid-state properties like solubility and stability.
Experimental Workflow: From Compound to Structure
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent system, and crystals are grown slowly through techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final, highly precise molecular structure.
Conclusion: A Multi-Faceted Approach to Confidence
Confirming the structure of this compound derivatives is not a task for a single analytical technique. A logical and systematic application of orthogonal methods provides the necessary layers of evidence for a high-confidence assignment. NMR spectroscopy defines the molecular framework, high-resolution mass spectrometry validates the elemental composition, and HPLC confirms the purity. When absolute certainty is paramount and suitable crystals can be obtained, X-ray crystallography provides the final, unequivocal proof of structure. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.
References
A Comparative Guide to the Biological Activity of Oxazole Derivatives
Welcome to a comprehensive exploration of the multifaceted biological activities of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic scaffold. We will delve into the comparative efficacy of various oxazole-containing compounds, supported by experimental data, and elucidate the underlying mechanisms of action. Our focus will be on four key areas of pharmacological interest: anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
Introduction to Oxazoles: A Privileged Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole derivatives to bind to a wide array of enzymes and receptors within biological systems, making them a "privileged scaffold" in drug discovery.[3][4] The versatility of the oxazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity. This guide will provide a comparative analysis of representative oxazole derivatives, highlighting the structure-activity relationships (SAR) that govern their biological effects.
Part 1: Anticancer Activity of Oxazole Derivatives
Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for tumor growth and survival.
Mechanism of Action: Targeting Cancer's Achilles' Heel
A primary mechanism by which certain oxazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[7] Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]
Another significant target for anticancer oxazoles is the family of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell proliferation, survival, and differentiation. Specific oxazole derivatives have been shown to inhibit key kinases involved in cancer progression, thereby blocking oncogenic signaling.
Signaling Pathway: Inhibition of Tubulin Polymerization by an Oxazole Derivative
The following diagram illustrates how a representative oxazole derivative can interfere with microtubule formation, a critical process for cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of 4-(Chloromethyl)oxazole Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction pathways of 4-(chloromethyl)oxazole, a versatile heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern its reactivity. We will compare its primary reaction pathways with viable alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Unique Reactivity of the Halomethyl-Oxazole Scaffold
This compound and its analogs are valuable intermediates in medicinal chemistry and materials science. The core of their utility lies in the strategic placement of a reactive chloromethyl group on the oxazole ring. This setup provides a reliable electrophilic handle for introducing the oxazole moiety into a larger molecular framework. The reactivity of this system is primarily dictated by the nature of the halogen and the inherent electronic properties of the oxazole ring. While the oxazole ring itself can participate in reactions like cycloadditions, the halomethyl side chain is the most common site of transformation[1].
The chloromethyl group's reactivity is often compared to that of a benzylic chloride, making it an excellent substrate for nucleophilic substitution reactions. Understanding the nuances of these pathways, and how they compare to alternatives, is critical for efficient and high-yielding syntheses.
The Dominant Pathway: Nucleophilic Substitution (SN2)
The most prevalent reaction of this compound is nucleophilic substitution at the methylene carbon. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step.
Mechanism Visualization
Caption: Sɴ2 reaction mechanism for the nucleophilic substitution of this compound.
Comparative Reactivity: Chloro- vs. Bromo- Analogs
A crucial consideration in experimental design is the choice of the leaving group. While the chloromethyl derivative is common, its bromo-analog, such as 2-(bromomethyl)-4,5-diphenyloxazole, offers significantly enhanced reactivity[1][2]. This difference is rooted in the fundamental properties of halide ions.
Causality Behind Reactivity Differences: The superior performance of the bromomethyl compound is due to the bromide ion being a better leaving group than the chloride ion. Bromide is a larger, more polarizable ion, and its corresponding acid (HBr) is stronger than HCl. Consequently, the C-Br bond is weaker and more easily broken during the nucleophilic attack, leading to a lower activation energy for the reaction[2].
Quantitative Performance Comparison: The following table summarizes the expected and reported differences in performance between the chloro- and bromomethyl derivatives in typical nucleophilic substitution reactions.
| Parameter | This compound | 2-(Bromomethyl)-4,5-diphenyloxazole | Rationale |
| Reaction Rate | Slower | Faster | Bromide is a superior leaving group to chloride. |
| Reaction Conditions | Often requires elevated temperatures (e.g., 60-100°C) and stronger bases (e.g., NaH)[2]. | Can often proceed at room temperature with milder bases (e.g., K₂CO₃)[2]. | Lower activation energy barrier for the bromo derivative. |
| Yield | Good, but can be lower due to side reactions at higher temperatures. | Generally higher, especially in complex syntheses like that of Oxaprozin[1]. | Milder conditions reduce the likelihood of degradation or side reactions. |
| Nucleophile Scope | Effective with strong nucleophiles (amines, thiolates, alkoxides)[1]. | Broader scope, including weaker nucleophiles like stabilized carbanions (e.g., diethyl malonate)[1]. | Higher electrophilicity of the carbon center. |
Experimental Protocols: A Comparative Workflow
The trustworthiness of a protocol lies in its ability to be reproduced. Below are generalized, self-validating workflows for the reaction of halomethyl-oxazoles with a primary amine, highlighting the key operational differences.
-
Reaction Setup: To a solution of 2-(bromomethyl)-4,5-diphenyloxazole (1.0 eq.) in acetonitrile or THF, add the primary amine (1.1 eq.) and a mild base such as K₂CO₃ (1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-substituted product[2].
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO, add the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction will be noticeably slower than with the bromo-analog.
-
Work-up and Purification: After cooling to room temperature, quench the reaction carefully (if NaH was used). Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography[2].
Alternative Pathways: Engaging the Oxazole Ring
While side-chain substitution is dominant, the oxazole ring itself possesses a distinct reactivity profile that can be exploited under specific conditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The oxazole ring can function as an electron-deficient azadiene in inverse-electron-demand Diels-Alder reactions. This pathway is particularly useful for synthesizing substituted pyridine and furan rings[3][4]. The reaction typically involves heating the oxazole with an electron-rich dienophile (alkene) or an alkyne. The initial cycloaddition forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a nitrile to form a furan, or dehydration to form a pyridine[4][5].
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Researcher's Guide to the Spectroscopic Differentiation of 4-(Chloromethyl)oxazole Isomers
In the landscape of medicinal chemistry and drug development, the oxazole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds.[1][2] The precise placement of functional groups on this heterocyclic core is critical, as even minor positional changes—isomerism—can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. The chloromethyl-substituted oxazoles are particularly valuable as reactive intermediates, allowing for the facile introduction of diverse functionalities through nucleophilic substitution.[3][4] Consequently, the unambiguous identification of the specific isomer in hand, whether it be 2-, 4-, or 5-(chloromethyl)oxazole, is a non-negotiable prerequisite for any meaningful synthetic or biological investigation.
This guide provides an in-depth comparison of the key spectroscopic techniques used to distinguish these crucial isomers. We will move beyond a simple recitation of data, delving into the underlying principles that govern the distinct spectroscopic signatures of each molecule. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently and accurately characterize their synthetic intermediates.
The Challenge of Isomerism: 2-, 4-, and 5-(Chloromethyl)oxazole
The three primary positional isomers of (chloromethyl)oxazole present a classic analytical challenge. While they share the same molecular formula (C₄H₄ClNO) and molecular weight (117.54 g/mol ), the electronic environment of each atom is unique, a fact that can be exploited by modern spectroscopic methods.
Figure 1. Chemical structures of the primary positional isomers of (chloromethyl)oxazole.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing these isomers.[5][6] The chemical shift of both the protons (¹H NMR) and carbon atoms (¹³C NMR) of the oxazole ring and the chloromethyl group are exquisitely sensitive to the position of the substituent.
Causality Behind Chemical Shift Differences
The unique chemical shifts arise from the distinct electronic landscape of the oxazole ring. The oxygen atom is highly electronegative, creating an electron-deficient region, while the nitrogen atom also strongly influences the distribution of electron density. The C2 position is particularly deshielded, being situated between both heteroatoms, which typically causes its attached proton or carbon to resonate significantly downfield.[7][8] The chloromethyl group (-CH₂Cl) is an electron-withdrawing group, and its placement further perturbs the electronic environment of the adjacent ring atoms.
¹H NMR Spectral Comparison
The proton NMR spectra provide the clearest differentiation. The key signals to analyze are the aromatic protons on the oxazole ring and the methylene protons of the chloromethyl group.
-
5-(Chloromethyl)oxazole: This isomer will exhibit two singlets in the aromatic region. The proton at the C2 position is expected to be the most downfield (typically δ 8.0-8.5 ppm) due to the deshielding effects of the adjacent oxygen and nitrogen atoms.[3] The C4 proton will appear as a singlet further upfield. The chloromethyl protons will also present as a singlet.
-
4-(Chloromethyl)oxazole: Like the 5-substituted isomer, this compound will show two singlets for the ring protons (C2-H and C5-H). The C2-H will again be the most downfield signal. The key distinction will be the relative chemical shifts of the C5-H and the methylene protons compared to the 5-chloro isomer.
-
2-(Chloromethyl)oxazole: This isomer is distinguished by having two adjacent ring protons at C4 and C5. These protons will likely appear as doublets (or singlets if the coupling constant is negligible) and will be located at higher field strengths compared to the C2 proton of the other isomers. The methylene protons of the chloromethyl group at the C2 position will be significantly deshielded.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary, confirmatory data. The chemical shifts of the three oxazole ring carbons (C2, C4, C5) and the chloromethyl carbon (-CH₂Cl) are diagnostic.
-
C2 Carbon: In the 4- and 5-substituted isomers, the C2 carbon is the most deshielded, typically appearing in the δ 150-155 ppm region.
-
Substituted Carbon: The carbon atom bearing the chloromethyl group will experience a downfield shift compared to its unsubstituted counterpart.
-
Chloromethyl Carbon: The chemical shift of the -CH₂Cl carbon will also vary slightly depending on its position on the ring, reflecting the different electronic environments.
Predicted Spectroscopic Data Summary
The following table summarizes the anticipated NMR data based on established principles of oxazole spectroscopy.[9][10][11] Exact values can vary based on solvent and concentration.
| Isomer | Spectroscopic Feature | Predicted Chemical Shift (δ ppm) / Pattern |
| 5-(Chloromethyl)oxazole | ¹H NMR (C2-H) | ~8.1 (singlet) |
| ¹H NMR (C4-H) | ~7.3 (singlet) | |
| ¹H NMR (-CH₂Cl) | ~4.7 (singlet) | |
| ¹³C NMR (C2) | ~151 | |
| ¹³C NMR (C4) | ~128 | |
| ¹³C NMR (C5) | ~145 | |
| ¹³C NMR (-CH₂Cl) | ~38 | |
| This compound | ¹H NMR (C2-H) | ~8.0 (singlet) |
| ¹H NMR (C5-H) | ~7.7 (singlet) | |
| ¹H NMR (-CH₂Cl) | ~4.6 (singlet) | |
| ¹³C NMR (C2) | ~152 | |
| ¹³C NMR (C4) | ~138 | |
| ¹³C NMR (C5) | ~135 | |
| ¹³C NMR (-CH₂Cl) | ~36 | |
| 2-(Chloromethyl)oxazole | ¹H NMR (C4-H) | ~7.2 (singlet/doublet) |
| ¹H NMR (C5-H) | ~7.6 (singlet/doublet) | |
| ¹H NMR (-CH₂Cl) | ~4.8 (singlet) | |
| ¹³C NMR (C2) | ~160 | |
| ¹³C NMR (C4) | ~127 | |
| ¹³C NMR (C5) | ~136 | |
| ¹³C NMR (-CH₂Cl) | ~40 |
Part 2: Mass Spectrometry (MS) - Confirming Composition and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental composition.[12] For isomeric compounds, the key to differentiation lies in the fragmentation patterns, which can be influenced by the substituent's position.[13][14]
Molecular Ion and Isotopic Pattern
All three isomers will exhibit an identical molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic pattern for the molecular ion:
-
[M]⁺• peak: at m/z 117 (corresponding to C₄H₄³⁵ClNO)
-
[M+2]⁺• peak: at m/z 119 (corresponding to C₄H₄³⁷ClNO)
The intensity of the [M+2]⁺• peak will be approximately one-third that of the [M]⁺• peak, a dead giveaway for the presence of a single chlorine atom in the molecule.[15]
Differentiating Fragmentation Pathways
The stability of the resulting fragments and the proximity of the chloromethyl group to the ring's heteroatoms will dictate the fragmentation pathways.
-
Loss of Chlorine Radical (·Cl): A common fragmentation for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 82 . This is expected for all isomers.
-
Loss of Chloromethyl Radical (·CH₂Cl): Cleavage of the C-C bond between the ring and the substituent would result in an oxazolyl cation at m/z 68 . The relative intensity of this peak may vary based on the stability of the resulting cation (e.g., the 2-oxazolyl cation might be less stable).
-
Ring Cleavage: The most diagnostic differences will arise from the fragmentation of the oxazole ring itself. These pathways are complex but are governed by the position of the weakest bonds relative to the chloromethyl group. For instance, the fragmentation of 2-(chloromethyl)oxazole might proceed through an initial cleavage between the N3-C4 bond, whereas the 4- and 5-substituted isomers might favor different initial ring-opening events.
Predicted Mass Spectrometry Data
| Isomer | Feature | Predicted m/z (Relative Intensity) | Interpretation |
| All Isomers | Molecular Ion | 117 (100%), 119 (33%) | [M]⁺• and [M+2]⁺• confirms C₄H₄ClNO |
| Fragment 1 | 82 | [M-Cl]⁺ | |
| Fragment 2 | 68 | [M-CH₂Cl]⁺ | |
| 2-(chloromethyl)oxazole | Diagnostic Fragment | Varies | Ring fragmentation ions (e.g., loss of HCN, CO) may differ in m/z or intensity from other isomers. |
| This compound | Diagnostic Fragment | Varies | Unique ring cleavage patterns. |
| 5-(chloromethyl)oxazole | Diagnostic Fragment | Varies | Unique ring cleavage patterns. |
Part 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
While less powerful than NMR for isomer differentiation, IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups and the overall integrity of the oxazole ring.[6][16] The primary utility of IR is in confirming a successful synthesis rather than definitively identifying an isomer.
The spectra of all three isomers will be broadly similar, showing characteristic absorptions for:
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C=N stretching: ~1620-1680 cm⁻¹
-
Oxazole ring stretching (C=C, C-O-C): A series of bands between ~1400-1580 cm⁻¹
-
C-Cl stretching: ~700-850 cm⁻¹
The subtle differences lie in the fingerprint region (below 1300 cm⁻¹). The pattern of bends and stretches in this region is unique to the molecule's overall symmetry and structure. Positional isomerism will cause slight shifts in the positions and intensities of these bands, providing a unique fingerprint for each compound that can be compared against a known reference standard.[17]
Key IR Absorption Bands
| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Notes |
| Aromatic C-H Stretch | 3100 - 3150 | Confirms presence of oxazole ring protons. |
| C=N Stretch | 1620 - 1680 | Characteristic of the imine functionality within the ring. |
| Ring Skeletal Vibrations | 1400 - 1580 | A complex series of bands indicative of the entire heterocyclic system. |
| C-Cl Stretch | 700 - 850 | Confirms the presence of the chloromethyl group. |
Visualizing the Analytical Workflow
To ensure systematic and accurate characterization, a logical workflow should be followed. This process begins with a rapid, confirmatory technique (IR) and proceeds to more definitive structural elucidation methods (MS and NMR).
Caption: A logical workflow for the spectroscopic identification of (chloromethyl)oxazole isomers.
Experimental Protocols
Trustworthy data is built upon robust experimental execution. The following are generalized protocols for acquiring high-quality spectroscopic data for these compounds.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified oxazole isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Place the sample in the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion).
-
Shimming: Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This is a less sensitive nucleus, so a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the sample solution using a split or splitless inlet.
-
Temperature Program: Start with an initial oven temperature of ~50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~250°C.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all relevant fragments.
-
-
Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the peak corresponding to the oxazole isomer, identifying the molecular ion, the [M+2] peak, and key fragment ions.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free amount of the liquid or solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet - for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region to reference spectra if available.
Conclusion
While mass spectrometry and IR spectroscopy are crucial for confirming molecular weight and the presence of functional groups, NMR spectroscopy stands as the gold standard for the unambiguous differentiation of 2-, 4-, and 5-(chloromethyl)oxazole isomers. The distinct chemical shifts of the ring protons in the ¹H NMR spectrum provide a direct and reliable signature for each positional isomer. By employing a systematic analytical workflow and adhering to rigorous experimental protocols, researchers in drug discovery and organic synthesis can ensure the structural integrity of their intermediates, building a solid foundation for the development of novel therapeutics.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. malvesfalcao.com [malvesfalcao.com]
- 17. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Catalytic Efficiency for 4-(Chloromethyl)oxazole Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the oxazole moiety is a privileged scaffold due to its presence in numerous biologically active compounds. The functionalization of this core structure is a critical step in the synthesis of novel therapeutic agents. Among the various substituted oxazoles, 4-(chloromethyl)oxazole stands out as a versatile building block, with the chloromethyl group serving as a reactive handle for a wide array of chemical transformations. This guide provides an in-depth, comparative analysis of the efficiency of different catalytic and non-catalytic strategies for the coupling of this compound, supported by experimental data and protocols to aid in the rational design of synthetic routes.
Introduction: The Strategic Importance of this compound Functionalization
The this compound unit is analogous in reactivity to a benzylic chloride, making it a potent electrophile for the introduction of diverse functionalities. The ability to efficiently form new carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds at this position is paramount for generating libraries of compounds for drug discovery. The choice of synthetic methodology, whether it be a classical nucleophilic substitution or a transition metal-catalyzed cross-coupling, significantly impacts the overall efficiency, substrate scope, and functional group tolerance of the synthesis. This guide will dissect these approaches, providing a clear comparison to inform your experimental design.
Comparative Analysis of Synthetic Strategies
The functionalization of this compound can be broadly categorized into two main strategies:
-
Nucleophilic Substitution: A direct displacement of the chloride by a nucleophile. This is often the most straightforward approach and can be highly efficient, particularly for strong nucleophiles.
-
Transition Metal-Catalyzed Cross-Coupling: This strategy involves the use of a metal catalyst, typically palladium or nickel, to facilitate the coupling of the chloromethyl group with an organometallic reagent or a heteroatom nucleophile. While potentially more complex, this approach can offer unique reactivity and broader substrate scope.
Nucleophilic Substitution: The Direct Approach
The high reactivity of the chloromethyl group in this compound makes it highly susceptible to nucleophilic attack. This reactivity is comparable to that of benzylic halides.[1]
The formation of 4-(aminomethyl)oxazoles is a common transformation. Primary and secondary amines readily displace the chloride to form the corresponding substituted aminomethyl oxazoles.
Table 1: Efficiency of Nucleophilic Amination of Halomethyl-Oxazoles
| Nucleophile | Halomethyl-Oxazole | Base | Solvent | Conditions | Yield (%) | Reference |
| Ethanolamine | 2-(Chloromethyl)-4,5-diphenyloxazole | - | Ethanol | Reflux, 6h | High | [1] |
| Cyclohexylamine | 2-(Chloromethyl)-4,5-diphenyloxazole | TEA | THF | 60°C, 2h | High | [1] |
| Aniline | 2-(Chloromethyl)-4,5-diphenyloxazole | - | - | 85°C, 12h | High | [1] |
| Diethylamine | 2-(Chloromethyl)-4,5-diphenyloxazole | - | Benzene | Reflux, 3h | High | [1] |
| Morpholine | 2-(Chloromethyl)-4,5-diphenyloxazole | - | Benzene | Reflux, 8h | High | [1] |
| Imidazole | 2-(Chloromethyl)-4,5-diphenyloxazole | NaH | DMF | 5°C, 2h | High | [1] |
Note: The data in Table 1 is for the analogous 2-(chloromethyl)-4,5-diphenyloxazole, which exhibits similar reactivity to this compound.
The choice of base and solvent is crucial and depends on the nucleophilicity and basicity of the amine. For less nucleophilic amines, a stronger base and higher temperatures may be required.
Similar to amination, the reaction of this compound with alkoxides, phenoxides, and thiolates provides a straightforward route to ethers and thioethers.
Table 2: Efficiency of Nucleophilic Etherification and Thioetherification of 2-(Chloromethyl)-4,5-diphenyloxazole
| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | 5°C to rt, 16h | 2-(Methoxymethyl)-4,5-diphenyloxazole | High | [1] |
| 4-Bromophenol | K₂CO₃ | DMF | 100°C | 2-((4-Bromophenoxy)methyl)-4,5-diphenyloxazole | High | [1] |
| Potassium Thiocyanate | - | Acetone | Reflux, 3h | 2-((4,5-Diphenyloxazol-2-yl)methyl)thiocyanate | High | [1] |
| Thiophenol | NaH | DMF | 5°C to rt | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | High | [1] |
The use of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often necessary to pre-form the nucleophile in situ.
Carbon-Carbon Bond Formation
The construction of a new C-C bond at the 4-position of the oxazole ring is of significant interest for expanding the carbon skeleton.
A classic approach involves the reaction of this compound with a stabilized carbanion, such as a malonate ester. This methodology is exemplified in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, where the more reactive 2-bromomethyl-4,5-diphenyloxazole is used.[1][2] The chloro-analog is expected to react similarly, albeit at a slower rate.[3]
Figure 1: A schematic workflow for the synthesis of an Oxaprozin analog via malonic ester synthesis.
Table 3: Comparison of Halomethyl-Oxazole Reactivity in Malonic Ester Synthesis
| Halomethyl-Oxazole | Conditions | Yield (%) | Reference |
| 2-Chloromethyl-4,5-diphenyloxazole | NaH, Diethyl malonate, THF, 5°C to rt, 16h | 40 | [1] |
| 2-Bromomethyl-4,5-diphenyloxazole | NaH, Diethyl malonate, THF, 5°C to rt, 16h | 90 | [1] |
This data clearly demonstrates the superior reactivity of the bromomethyl derivative, which translates to significantly higher yields under identical conditions.[3] For the chloromethyl compound, optimizing the reaction conditions (e.g., higher temperature, longer reaction time) would be necessary to improve the yield.
While direct cross-coupling of this compound is not extensively reported, the reactivity of benzylic chlorides in palladium- and nickel-catalyzed reactions provides a strong precedent. These methods offer the potential for a broader range of coupling partners, including those that are not amenable to direct nucleophilic substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling of benzylic chlorides with boronic acids is a well-established method for C-C bond formation.[4] A plausible catalytic cycle for the coupling of this compound is depicted below.
Figure 2: A generalized catalytic cycle for the Suzuki-Miyaura coupling of a benzylic chloride.
Nickel-Catalyzed Heck-Type Reactions:
Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity. Nickel-catalyzed Heck-type reactions of benzylic chlorides with simple olefins proceed at room temperature and show high selectivity for the 1,1-disubstituted product.[5][6] This offers a distinct advantage over some palladium-catalyzed systems that can lead to mixtures of isomers.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amines.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or DMF) is added the amine (1.1-1.5 eq.) and a base (1.5-2.0 eq., e.g., K₂CO₃, Et₃N), if required.
-
The reaction mixture is stirred at room temperature or heated to a temperature between 50-100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(aminomethyl)oxazole derivative.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound (Hypothetical)
This is a hypothetical protocol based on established methods for benzylic chlorides and would require experimental validation.
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add this compound (1.0 eq.) and the arylboronic acid (1.2-1.5 eq.).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The functionalization of this compound is a key transformation in the synthesis of novel oxazole-containing compounds. For the formation of C-N, C-O, and C-S bonds, direct nucleophilic substitution is a highly efficient and often preferred method due to its simplicity and high yields with reactive nucleophiles.
For C-C bond formation, direct alkylation with stabilized carbanions is a viable strategy, although the reactivity of the chloromethyl group is lower than its bromo- and iodo- counterparts. For less reactive carbanions or for the introduction of aryl and vinyl groups, transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel catalysts, should be considered. While specific protocols for this compound are not abundant, the extensive literature on the coupling of benzylic chlorides provides a strong foundation for developing efficient catalytic systems.
Researchers should first explore the feasibility of direct nucleophilic substitution. If this approach proves to be inefficient, then the investigation of palladium- or nickel-catalyzed cross-coupling reactions is a logical next step. The choice of catalyst, ligand, base, and solvent will be critical for achieving high efficiency and should be carefully optimized for each specific transformation.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective coupling of benzyl chlorides with allyl and allenyl boronates catalysed by a bidentate phosphine ligand/palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
literature review of synthetic methods for substituted oxazoles
An In-Depth Technical Guide to the Synthetic Methods for Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4] This prevalence drives the continuous development of robust and versatile synthetic methodologies.
This guide provides a comprehensive and comparative literature review of the most significant synthetic methods for constructing substituted oxazoles. We will delve into the mechanistic underpinnings of classical named reactions and explore the advancements offered by modern transition-metal-catalyzed approaches. Each section is designed to offer not just procedural steps, but also the causal logic behind experimental choices, empowering researchers to select and adapt the optimal strategy for their specific synthetic targets.
Classical Approaches: The Foundation of Oxazole Synthesis
The traditional methods for oxazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes requiring harsh conditions, are well-understood, reliable, and continue to be widely employed.
The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[5][6] It is a robust and straightforward approach, particularly for diaryloxazoles.
Mechanism and Rationale: The reaction is catalyzed by strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[4][7] The mechanism proceeds through the protonation of the amide carbonyl, which enhances its electrophilicity. The enol form of the adjacent ketone then acts as the nucleophile, attacking the protonated amide to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration under the acidic conditions yields the aromatic oxazole ring. The choice of a powerful dehydrating agent is critical to drive the equilibrium towards the final product by efficiently removing water.
Mechanism of the Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel cyclodehydration mechanism.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [7] This protocol is a self-validating system; the product's identity and purity are confirmed through physical properties (melting point) and recrystallization, which removes impurities.
-
Reaction Setup: Place 2-benzamidoacetophenone (1.0 mmol, 239 mg) and polyphosphoric acid (10 g) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the reaction mixture to 140°C with stirring for 2 hours. The high temperature is necessary to overcome the activation energy for the cyclodehydration in the viscous PPA medium.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into 200 mL of ice water with vigorous stirring. This precipitates the organic product while the PPA dissolves in the water.
-
Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes any residual acid.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to afford pure 2,5-diphenyloxazole as white crystals. The yield is typically in the range of 80-90%.
The Van Leusen Oxazole Synthesis
Discovered by van Leusen and colleagues in 1972, this reaction has become one of the most versatile and widely used methods for preparing 5-substituted oxazoles.[1][8][9] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[9]
Mechanism and Rationale: The unique reactivity of TosMIC is the cornerstone of this synthesis. It possesses three key features: (1) acidic α-protons on the methylene group, (2) the p-toluenesulfinyl group, an excellent leaving group, and (3) the isocyano group, which participates in the cyclization.[9] The mechanism is a two-step [3+2] cycloaddition.[1][2] First, a base (commonly K₂CO₃ or an organic base) deprotonates the TosMIC. The resulting anion performs a nucleophilic attack on the aldehyde carbonyl. The resulting alkoxide intermediate then attacks the isocyanide carbon intramolecularly to form a 5-hydroxyoxazoline intermediate. The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH), which aromatizes the ring to yield the 5-substituted oxazole.[2][9]
Mechanism of the Van Leusen Oxazole Synthesis
Caption: Van Leusen reaction mechanism.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Aryl Oxazoles [10] This modern protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times. The amount of base is critical; using 2 equivalents drives the reaction to the oxazole, while 1 equivalent may stop at the oxazoline intermediate.[10]
-
Reagent Preparation: In a 10 mL microwave vial, add the substituted aryl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.2 mmol, 234 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Solvent Addition: Add isopropanol (IPA) (3 mL) to the vial and seal it with a cap. IPA is chosen as a polar solvent suitable for microwave heating.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 60°C for 5-8 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The washing steps remove the inorganic base and other water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-substituted oxazole. Yields are often high (>80%).
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method constructs 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[11][12]
Mechanism and Rationale: The reaction is a dehydration process occurring under mild conditions.[11] Gaseous HCl first activates the cyanohydrin, converting the nitrile group into a reactive iminochloride intermediate. The hydroxyl group of the iminochloride is then acylated by the second aldehyde molecule. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the oxazole ring. The requirement for anhydrous conditions is paramount, as water would hydrolyze the reactive intermediates. Both aromatic and aliphatic aldehydes can be used, though aromatic substrates are more common.[11]
Workflow of the Fischer Oxazole Synthesis
Caption: Key stages in the Fischer oxazole synthesis.
Modern Synthetic Methods: Catalysis and Efficiency
While classical methods are powerful, modern organic synthesis often demands milder conditions, greater functional group tolerance, and higher efficiency. Transition-metal catalysis has been instrumental in meeting these demands.[13][14]
Transition-Metal-Catalyzed Approaches
Transition metals like palladium, copper, gold, and rhodium catalyze a variety of transformations to produce oxazoles or functionalize existing ones.[13][14][15]
-
Gold-Catalyzed Cycloisomerization: Propargylic amides can undergo a gold-catalyzed intramolecular cyclization to yield polysubstituted oxazoles.[3] This method is efficient and proceeds under mild conditions.
-
Copper-Catalyzed Reactions: Copper catalysts can mediate the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles.[13] They are also used in direct arylation reactions.[16]
-
Palladium-Catalyzed Direct C-H Arylation: A significant advancement is the ability to directly functionalize the oxazole core without pre-activating the ring (e.g., via lithiation or halogenation).[15][17] Palladium catalysts, in combination with specific ligands, can selectively target the C2 or C5 position for arylation with aryl halides or triflates, allowing for the late-stage modification of complex molecules.[17] This approach is highly atom-economical and avoids the preparation of organometallic reagents.[15]
Experimental Workflow: Palladium-Catalyzed C5-Arylation of an Oxazole [17] This workflow illustrates a modern approach to modifying a pre-formed oxazole ring, a key strategy in combinatorial chemistry and drug discovery.
-
Inert Atmosphere: A reaction vessel (e.g., a Schlenk tube) is charged with the oxazole substrate (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Solvent Addition: A degassed polar solvent (e.g., DMA or NMP) is added via syringe. The choice of a polar solvent often favors C5 selectivity.[17]
-
Reaction: The mixture is heated (e.g., 100-140°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: The cooled reaction mixture is diluted with an organic solvent, filtered through a pad of celite to remove the catalyst and inorganic salts, and then purified using standard techniques like column chromatography.
Comparative Analysis of Key Synthetic Methods
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and the tolerance of other functional groups within the molecule.
| Method | Starting Materials | Substitution Pattern | Typical Yields | Key Reagents | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted | Good to Excellent | H₂SO₄, PPA, POCl₃ | Simple, reliable for diaryloxazoles.[5][7] | Requires harsh acidic conditions and high temperatures; limited functional group tolerance.[18] |
| Van Leusen | Aldehydes, TosMIC | 5-Substituted (or 4,5-) | Good to Excellent | TosMIC, Base (K₂CO₃) | Mild conditions, broad substrate scope, high functional group tolerance.[1][8] | TosMIC can be malodorous; aldehydes can self-condense under basic conditions. |
| Fischer | Aldehyde Cyanohydrins, Aldehydes | 2,5-Disubstituted | Moderate to Good | Anhydrous HCl | Mild conditions.[11] | Requires anhydrous gaseous HCl; cyanohydrins are toxic and can be unstable.[11][12] |
| Bredereck | α-Haloketones, Amides | 2,4-Disubstituted | Good | Amides, α-haloketones | Economical and efficient process.[8][12] | α-Haloketones can be lachrymatory and toxic. |
| Pd-Catalyzed C-H Arylation | Oxazole, Aryl Halide | C2 or C5-Substituted | Good to Excellent | Pd catalyst, Ligand, Base | Excellent functional group tolerance, late-stage functionalization, high atom economy.[15][17] | Catalyst and ligand can be expensive; optimization of reaction conditions is often required. |
Conclusion
The synthesis of substituted oxazoles is a mature field with a rich history, yet it continues to evolve. Classical methods like the Robinson-Gabriel and Van Leusen syntheses remain indispensable tools for accessing specific substitution patterns reliably. Concurrently, modern transition-metal-catalyzed reactions, particularly direct C-H functionalization, have revolutionized the field by enabling the late-stage modification of complex structures under mild conditions.[15] The ongoing development of greener and more efficient protocols, including the use of ionic liquids or microwave assistance, promises to further expand the synthetic chemist's toolkit.[8][10][12] A thorough understanding of the mechanisms, scope, and limitations of each method, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes toward novel oxazole-containing molecules for research, medicine, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Transition metal-mediated synthesis of oxazoles | Semantic Scholar [semanticscholar.org]
- 15. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 1,3-Oxazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
